molecular formula C9H6ClN3O2 B8778748 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Katalognummer: B8778748
Molekulargewicht: 223.61 g/mol
InChI-Schlüssel: JZIKLPMGHGNVPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-(4-nitrophenyl)-1H-pyrazole (CAS 65041-53-4) is a high-purity chemical compound offered for research and development purposes. This pyrazole derivative features both chloro and nitro-substituted aromatic rings, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As part of the pyrazole chemical class, this compound is of significant interest in the development of novel bioactive molecules. Pyrazole derivatives are extensively studied due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Several pyrazole-based scaffolds have been successfully developed into marketed pharmaceutical drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscoring the therapeutic potential of this heterocyclic core . Researchers utilize this compound as a key building block for the construction of more complex, multi-substituted pyrazole structures through various synthetic routes, including cyclocondensation and rearrangement reactions . Its molecular formula is C 9 H 6 ClN 3 O 2 and it has a molecular weight of 223.62 . Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H6ClN3O2

Molekulargewicht

223.61 g/mol

IUPAC-Name

4-chloro-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6ClN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H

InChI-Schlüssel

JZIKLPMGHGNVPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C=C(C=N2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole: A Comprehensive Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry and agrochemical development. The target molecule, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole , serves as a highly versatile intermediate. The electron-withdrawing nitrophenyl group modulates the electronic properties of the pyrazole ring, while the C4-chlorine atom provides a bioisosteric handle and a vector for subsequent cross-coupling reactions.

This technical whitepaper evaluates the two primary synthetic paradigms for constructing this molecule: a convergent Nucleophilic Aromatic Substitution (SNAr) approach and a linear Electrophilic Aromatic Substitution (EAS) approach. By analyzing the causality behind reagent selection and establishing self-validating experimental protocols, this guide provides process chemists with the authoritative grounding needed to scale this synthesis reliably.

Strategic Retrosynthesis

The architectural deconstruction of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole reveals two distinct, viable disconnections.

  • Route A (The Convergent SNAr Approach): Disconnection of the C–N bond between the pyrazole nitrogen and the phenyl ring leads to 4-chloropyrazole and 1-fluoro-4-nitrobenzene. This route builds the complex molecule by coupling two pre-functionalized halves.

  • Route B (The Linear EAS Approach): Disconnection of the C–Cl bond at the C4 position of the pyrazole ring leads to 1-(4-nitrophenyl)-1H-pyrazole and an electrophilic chlorine source, such as N-chlorosuccinimide (NCS).

Figure 1: Retrosynthetic analysis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole illustrating the two primary synthetic pathways.

Route A: Convergent SNAr-Mediated C-N Bond Formation

Mechanistic Rationale

Nucleophilic Aromatic Substitution (SNAr) is highly effective when an aromatic ring is activated by a strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group. In 1-fluoro-4-nitrobenzene, the para-nitro group heavily depletes electron density from the carbon bearing the fluorine atom, making it highly susceptible to nucleophilic attack [1].

4-Chloropyrazole acts as the nucleophile. Because the neutral pyrazole is only weakly nucleophilic, a mild base such as potassium carbonate (K2CO3) is utilized to deprotonate the pyrazole (pKa ~14), generating a highly reactive pyrazolide anion. The reaction is conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents lack acidic protons, thereby leaving the nucleophile unsolvated and highly reactive, while simultaneously stabilizing the negatively charged Meisenheimer complex transition state [2].

Figure 2: Stepwise mechanism of the SNAr reaction proceeding via an addition-elimination pathway.

Self-Validating Experimental Protocol (Route A)

This protocol is designed as a self-validating system. The insolubility of the product in water serves as an immediate, visual confirmation of reaction success and drives the equilibrium forward by precipitation.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrazole (1.0 equiv, 10 mmol) and anhydrous K2CO3 (1.5 equiv, 15 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 15 minutes to allow for initial deprotonation.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.05 equiv, 10.5 mmol) dropwise. Causality note: A slight excess of the electrophile ensures complete consumption of the more expensive pyrazole core.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active 4-chloropyrazole baseline spot validates completion.

  • Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-water. The sudden shift in solvent polarity causes the hydrophobic product to crash out as a pale yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, and dry in vacuo.

Route B: Linear Electrophilic Aromatic Substitution (EAS)

Mechanistic Rationale

If the pre-assembled 1-(4-nitrophenyl)-1H-pyrazole core is available, late-stage chlorination is a viable strategy. The pyrazole ring is an electron-rich heterocycle. Even though the N1-phenyl group is deactivated by the para-nitro substituent, the C4 position of the pyrazole remains the most nucleophilic site on the molecule due to the resonance contributions from the two adjacent nitrogen atoms.

N-Chlorosuccinimide (NCS) is selected as the chlorinating agent over chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) due to its ease of handling, precise stoichiometry, and mild reactivity, which prevents over-chlorination [3]. The reaction typically proceeds in polar solvents like acetonitrile (MeCN) or DMF, where NCS undergoes heterolytic cleavage to deliver an electrophilic "Cl+" equivalent to the C4 position, followed by rearomatization and loss of a proton [4].

Self-Validating Experimental Protocol (Route B)
  • Preparation: Dissolve 1-(4-nitrophenyl)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (25 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv, 11 mmol) in a single portion. Causality note: Limiting NCS to 1.1 equivalents prevents deleterious di-chlorination side reactions.

  • Reaction: Heat the mixture to 60 °C. The thermal energy overcomes the activation barrier for the electrophilic attack. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation is achieved when the starting material mass (m/z [M+H]+ = 190) is entirely replaced by the product mass (m/z [M+H]+ = 224/226).

  • Quench & Workup: Cool to room temperature. Add 10 mL of a saturated aqueous sodium thiosulfate (Na2S2O3) solution to quench any unreacted NCS, visually validated by the cessation of any oxidative color.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Comparative Analysis & Process Optimization

When scaling up the synthesis for drug development, process chemists must weigh the metrics of both routes. Route A is generally preferred for its high regiocontrol and convergence, whereas Route B is useful for late-stage diversification.

MetricRoute A: SNAr CouplingRoute B: EAS Chlorination
Overall Yield High (85–95%)Moderate to High (70–85%)
Regioselectivity Absolute (Pre-installed Cl)High (C4 is intrinsically favored)
Scalability Excellent (Precipitation workup)Good (Requires extraction/chromatography)
Safety Profile Mild base, safe reagentsRequires handling of oxidative NCS
Cost Efficiency Higher (4-chloropyrazole is costly)Lower (Starting materials are inexpensive)

Table 1: Comparative process metrics for the synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Analytical Characterization

To ensure absolute scientific integrity, the isolated 4-chloro-1-(4-nitrophenyl)-1H-pyrazole must be validated through rigorous analytical characterization:

  • 1H NMR (CDCl3 or DMSO-d6): The pyrazole protons (C3-H and C5-H) will appear as two distinct, sharp singlets in the downfield region (typically 7.8–8.5 ppm) due to the lack of vicinal coupling (the C4 position is blocked by chlorine). The para-nitrophenyl group will present a classic AA'BB' splitting pattern—two doublets (J ≈ 9.0 Hz) integrating to 2 protons each, situated around 7.9 ppm and 8.3 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum provides a definitive self-validating signature. The product will display a molecular ion peak at m/z 224 [M+H]+. Crucially, due to the natural isotopic abundance of chlorine (35Cl and 37Cl), a secondary peak at m/z 226 [M+H+2]+ will appear at exactly one-third the intensity of the parent peak (a 3:1 ratio).

References

  • Kowalski, K., et al. (2016). Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers. Organometallics, ACS Publications. Available at:[Link][1]

  • Zhang, Q., et al. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, ACS Publications. Available at:[Link][3]

  • Li, X., et al. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science, Royal Society of Chemistry. Available at:[Link][4]

Sources

A Technical Guide to 4-chloro-1-(4-nitrophenyl)-1H-pyrazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved pharmaceuticals.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthetic pathway with mechanistic insights, and a full spectroscopic characterization profile for the title compound. Furthermore, it explores potential applications based on its structural motifs and provides essential safety and handling protocols for laboratory professionals. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology such as Ibrutinib and Ruxolitinib.[1][3] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

The specific compound, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, incorporates three key features:

  • The Pyrazole Core: Provides the fundamental heterocyclic framework known for its biological relevance.[5]

  • The 4-Nitrophenyl Group at N1: The electron-withdrawing nitro group significantly influences the electronic character of the pyrazole ring and serves as a versatile chemical handle for further derivatization, for instance, through reduction to an aniline.

  • The Chloro Group at C4: Halogenation of the pyrazole ring is a common strategy to modulate lipophilicity and metabolic stability. The chlorine atom can also act as a site for transition metal-catalyzed cross-coupling reactions, expanding its synthetic utility.[6]

This guide provides the foundational knowledge required to synthesize, verify, and utilize this valuable chemical entity.

Chemical Structure and Physicochemical Properties

Molecular Structure

The molecular structure of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole consists of a central pyrazole ring substituted at the N1 position with a 4-nitrophenyl group and at the C4 position with a chlorine atom.

Retrosynthesis target 4-chloro-1-(4-nitrophenyl)-1H-pyrazole intermediate 1-(4-nitrophenyl)-1H-pyrazole target->intermediate C-Cl Disconnection (Electrophilic Chlorination) precursors Malondialdehyde (or equivalent) + 4-Nitrophenylhydrazine intermediate->precursors Knorr Pyrazole Synthesis (Cyclocondensation)

Caption: Retrosynthetic analysis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Recommended Synthetic Protocol

This protocol is a robust, two-step procedure designed for high yield and purity.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 4-nitrophenylhydrazine in 100 mL of ethanol.

  • Reaction Initiation: To the stirred solution, add 1.1 equivalents of malondialdehyde bis(diethyl acetal).

  • Catalysis: Add 5-10 drops of concentrated hydrochloric acid to catalyze the hydrolysis of the acetal and the subsequent cyclocondensation.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 1-(4-nitrophenyl)-1H-pyrazole.

Step 2: Synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

  • Dissolution: Suspend the crude 1-(4-nitrophenyl)-1H-pyrazole from Step 1 in 100 mL of water in a 250 mL flask.

  • Chlorination: While stirring vigorously, add 1.05 equivalents of an aqueous sodium hypochlorite (NaOCl) solution dropwise. [7]Maintain the temperature below 30°C using an ice bath. The pyrazole ring is electron-rich and susceptible to electrophilic substitution at the C4 position. NaOCl provides an electrophilic chlorine source.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Isolation: The chlorinated product will precipitate from the aqueous solution. Filter the solid.

  • Purification: Wash the crude product thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Synthetic Workflow Diagram

Synthesis_Workflow start Starting Materials: - 4-Nitrophenylhydrazine - Malondialdehyde bis(diethyl acetal) step1 Step 1: Cyclocondensation - Ethanol, HCl (cat.) - Reflux, 4-6h start->step1 workup1 Work-up & Isolation - Cool, Filter, Dry step1->workup1 intermediate Intermediate: 1-(4-nitrophenyl)-1H-pyrazole workup1->intermediate step2 Step 2: Chlorination - Water, NaOCl - <30°C, 1-2h intermediate->step2 workup2 Work-up & Purification - Filter, Wash, Recrystallize step2->workup2 final_product Final Product: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole workup2->final_product

Caption: Workflow for the two-step synthesis of the title compound.

Spectroscopic Characterization

The structural identity and purity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole must be confirmed through a combination of spectroscopic techniques. The following data are predicted based on known spectral data for structurally similar pyrazole derivatives. [8][9][10]

Technique Predicted Observations
¹H NMR δ ~8.3-8.4 ppm (d, 2H, Ar-H ortho to NO₂); δ ~7.8-7.9 ppm (d, 2H, Ar-H meta to NO₂); δ ~7.7 ppm (s, 1H, pyrazole-H5); δ ~7.6 ppm (s, 1H, pyrazole-H3). The two sets of aromatic protons will appear as doublets of an AA'BB' system. The pyrazole protons are expected to be singlets.
¹³C NMR δ ~147 ppm (Ar-C-NO₂); δ ~145-140 ppm (pyrazole C3/C5); δ ~125 ppm (Ar-CH meta to NO₂); δ ~120 ppm (Ar-CH ortho to NO₂); δ ~105-110 ppm (pyrazole C4-Cl).
IR (KBr, cm⁻¹) ~3150 (Ar C-H stretch); ~1600 (Ar C=C stretch); ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch); ~1470 (C=N stretch); ~1090 (C-Cl stretch).

| Mass Spec (EI) | Predicted m/z: 223 (M⁺, ³⁵Cl), 225 ([M+2]⁺, ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Applications in Research and Drug Development

Role as a Synthetic Intermediate

4-chloro-1-(4-nitrophenyl)-1H-pyrazole is a valuable building block for creating more complex molecular architectures.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (4-(4-amino-phenyl)-1-chloro-1H-pyrazole). This amine serves as a key nucleophile for amide bond formation, sulfonamide synthesis, or diazotization reactions, opening pathways to a vast library of derivatives.

  • Cross-Coupling Reactions: The C-Cl bond at the 4-position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkyne substituents at this position. [6]

Potential Biological Activities

While the specific biological profile of this exact molecule is not widely reported, its structural components are present in compounds with known pharmacological activities. Pyrazole derivatives are widely investigated for a range of therapeutic applications, including:

  • Anticancer: Many pyrazole-containing molecules act as kinase inhibitors. [11]* Anti-inflammatory: The pyrazole core is central to COX-2 inhibitors. [8]* Antimicrobial: Substituted pyrazoles have shown promising activity against various bacterial and fungal strains. [5][12][13] This compound is an excellent candidate for inclusion in screening libraries for drug discovery programs targeting these and other disease areas.

Safety, Handling, and Storage

As a professional research chemical, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole requires careful handling to minimize risk.

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. [14]* Irritation: Causes skin and serious eye irritation. [15]* General: Handle in accordance with good industrial hygiene and safety practices. [16]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [17]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [15] * Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use. [16] * Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed. [17]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [16]

Storage and Disposal
  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. [18]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment. [17]

Conclusion

4-chloro-1-(4-nitrophenyl)-1H-pyrazole is a synthetically accessible and highly versatile heterocyclic compound. Its structure combines the biologically significant pyrazole core with functional groups that are ripe for further chemical modification. This guide provides the essential technical information for its synthesis, characterization, and safe handling, positioning it as a valuable tool for researchers in synthetic chemistry, drug discovery, and materials science.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Asian Journal of Chemistry.
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. (n.d.). International Journal of Innovative Research in Technology.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020, September 24). RSC Advances.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). International Journal of Novel Research and Development.
  • An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022, January 1). Bentham Science Publishers.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Molecules.
  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2025, January 23). Egyptian Journal of Chemistry.
  • SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry.
  • Supporting Information. (n.d.). American Chemical Society.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2025, June 2). Tokyo Chemical Industry.
  • Safety Data Sheet. (2022, January 6). ChemScene.
  • HF-9622 - Safety Data Sheet. (2026, March 6). Fluorochem.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.
  • US5047551A - Preparation of 4-chloropyrazoles. (n.d.). Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020, December 12). Molecules.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

Sources

An In-depth Technical Guide to 4-chloro-1-(4-nitrophenyl)-1H-pyrazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrazole nucleus stands as a cornerstone in the architecture of modern medicinal chemistry and drug discovery.[1][2][3] Its versatile scaffold is present in a multitude of clinically significant agents, from the anti-inflammatory celecoxib to various anticancer and antimicrobial compounds.[1][2][4] This guide focuses on a specific, yet representative, member of this class: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. While a dedicated CAS number for this precise isomeric configuration is not readily found in public databases, indicating its status as a novel or less-common research chemical, its structural motifs—a chlorinated pyrazole ring and a nitrophenyl substituent—are prevalent in compounds of significant biological interest.[5][6] This document will, therefore, serve as a comprehensive technical guide, synthesizing established principles and field-proven insights to empower researchers in the synthesis, characterization, and application of this and related compounds.

Physicochemical Properties and Structural Elucidation

The molecular structure of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole combines an electron-rich pyrazole ring with two key electron-withdrawing groups: a chlorine atom at the 4-position and a nitro group on the N1-phenyl substituent. These features are expected to significantly influence the compound's chemical reactivity, stability, and biological interactions.

Expected Physicochemical Data

The following table summarizes the anticipated physicochemical properties based on the analysis of structurally similar compounds.

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Formula C₉H₆ClN₃O₂Calculated from the constituent atoms.
Molecular Weight ~223.62 g/mol Essential for stoichiometric calculations in synthesis and for mass spectrometry.
Appearance Likely a pale yellow to yellow solidThe nitrophenyl group often imparts color to organic compounds.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate) and poorly soluble in water.The aromatic nature and the presence of a halogen suggest this solubility profile, which is critical for reaction setup and purification.
Melting Point Expected to be a crystalline solid with a defined melting point.The specific melting point would be a key indicator of purity.
Spectroscopic Characterization

Structural confirmation of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole relies on a combination of modern spectroscopic techniques.

NMR is indispensable for elucidating the precise connectivity of atoms.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the protons of the 4-nitrophenyl group. The pyrazole protons at positions 3 and 5 should appear as singlets, with their chemical shifts influenced by the electronic environment. The 4-nitrophenyl group will present as a classic AA'BB' system of two doublets, characteristic of a 1,4-disubstituted benzene ring.[8][9][10]

  • ¹³C NMR: The carbon NMR will provide information on all unique carbon environments within the molecule. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are particularly diagnostic. The carbon attached to the chlorine (C4) will be significantly affected, and its chemical shift can confirm the position of halogenation.[11][12][13][14]

Nucleus Expected Chemical Shift (δ, ppm) Key Features and Rationale
¹H NMR Pyrazole H-3 & H-5: ~8.0-9.0 ppmSinglets; downfield shift due to the aromatic nature and influence of adjacent nitrogen atoms.
Nitrophenyl H-2',6' & H-3',5': ~7.8-8.5 ppmTwo doublets (AA'BB' system); downfield shifts due to the electron-withdrawing nitro group.
¹³C NMR Pyrazole C-3 & C-5: ~120-150 ppmChemical shifts are sensitive to the N-substituent.
Pyrazole C-4: ~100-110 ppmUpfield shift compared to other pyrazole carbons, but the chlorine substituent will have a distinct effect.
Nitrophenyl Carbons: ~120-150 ppmSix distinct signals, with the carbon bearing the nitro group being the most downfield.

Mass spectrometry is crucial for confirming the molecular weight and providing insights into the fragmentation patterns, which can further validate the structure.[15][16]

  • Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) should be clearly visible. Characteristic fragmentation would likely involve the loss of the nitro group (NO₂) or the chlorine atom. The fragmentation of the pyrazole ring itself, often leading to the loss of N₂ or HCN, is also a well-documented pathway.[15][17]

Synthesis and Mechanistic Insights

The synthesis of 1,4-disubstituted pyrazoles can be achieved through several reliable methods. For 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, a logical and efficient approach involves a multi-step synthesis culminating in the chlorination of a 1-(4-nitrophenyl)-1H-pyrazole precursor.

Synthetic Workflow Overview

The proposed synthesis follows a three-step sequence:

  • Knorr Pyrazole Synthesis: Condensation of a β-dicarbonyl compound (or its equivalent) with 4-nitrophenylhydrazine to form the pyrazole ring.

  • Purification: Isolation and purification of the resulting 1-(4-nitrophenyl)-1H-pyrazole.

  • Electrophilic Chlorination: Regioselective chlorination at the C4 position of the pyrazole ring.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Purification cluster_2 Step 3: Electrophilic Chlorination A Malondialdehyde or equivalent C Condensation & Cyclization A->C B 4-Nitrophenylhydrazine B->C D 1-(4-nitrophenyl)-1H-pyrazole C->D E Recrystallization / Chromatography D->E F Purified Pyrazole E->F H Final Product: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole F->H G Chlorinating Agent (e.g., NaOCl) G->H

Caption: Synthetic workflow for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for pyrazole synthesis and halogenation.[18]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Carbonyl Source: To the stirred solution, add a 1,3-dicarbonyl equivalent, such as malondialdehyde tetramethyl acetal (1.1 eq), dropwise at room temperature. The choice of the 1,3-dicarbonyl source is critical; malondialdehyde itself is unstable, so a protected form is often used.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried.

Causality Insight: The Knorr synthesis is a classic and robust method for forming the pyrazole ring. The acidic conditions facilitate the initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-(4-nitrophenyl)-1H-pyrazole.

Trustworthiness: The purity of this intermediate is crucial for the success of the subsequent chlorination step. A sharp melting point and clean NMR spectrum are indicators of adequate purity.

  • Reaction Setup: Suspend the purified 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in water or a suitable solvent in a flask.

  • Chlorination: While stirring vigorously, add an aqueous solution of sodium hypochlorite (NaOCl, ~1.1 eq) dropwise, maintaining the temperature between 5-30°C.[18] The reaction is typically rapid.

  • Monitoring: The reaction progress can be monitored by TLC or HPLC to ensure complete consumption of the starting material.

  • Isolation: Upon completion, the product can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

  • Final Purification: The final product can be further purified by column chromatography or recrystallization.

Mechanistic Note: The C4 position of the 1-aryl-pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. The active chlorinating species, generated from NaOCl, acts as the electrophile in this reaction.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][4][19] The introduction of a chlorine atom and a nitrophenyl group can further modulate the biological activity, pharmacokinetic properties, and metabolic stability of the molecule.

G cluster_0 Structural Modifications cluster_1 Potential Applications Pyrazole Pyrazole Core Metabolically StableH-Bond Acceptor/Donor Chloro 4-Chloro Group Pyrazole:f0->Chloro Modulates Lipophilicity & Metabolic Stability Nitro 4-Nitrophenyl Group Pyrazole:f1->Nitro Introduces H-Bonding & π-π Stacking Potential Anticancer Anticancer Agents Chloro->Anticancer Antimicrobial Antimicrobial Agents Chloro->Antimicrobial Agrochemical Agrochemicals Chloro->Agrochemical Nitro->Anticancer Nitro->Antimicrobial Nitro->Agrochemical

Caption: Relationship between pyrazole core modifications and applications.

Anticancer and Anti-inflammatory Activity

Many substituted pyrazoles exhibit potent anticancer and anti-inflammatory properties.[2][20] The nitrophenyl moiety, in particular, is found in numerous compounds with demonstrated biological activity.[5][6] The 4-chloro-1-(4-nitrophenyl)-1H-pyrazole scaffold could serve as a starting point for the development of novel kinase inhibitors, cell-cycle modulators, or inhibitors of inflammatory pathways like COX-2.[2]

Antimicrobial and Antifungal Agents

The pyrazole nucleus is a key component of many antimicrobial and antifungal agents.[3][5] The presence of a halogen, such as chlorine, often enhances the antimicrobial potency of heterocyclic compounds. Therefore, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole and its derivatives are promising candidates for screening against various bacterial and fungal strains.

Agrochemicals

Substituted pyrazoles are also widely used in the agrochemical industry as herbicides and insecticides.[19][21] The structural features of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole make it a molecule of interest for the development of new crop protection agents.

Safety and Handling

As with any research chemical, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[22][23][24]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-chloro-1-(4-nitrophenyl)-1H-pyrazole represents a fascinating and potentially valuable scaffold for research and development in the pharmaceutical and agrochemical industries. While it may be a less-common isomer, the synthetic routes to its creation are well-established, and its structural characterization can be definitively achieved through standard spectroscopic methods. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and explore the potential applications of this and related substituted pyrazoles. The rich history and proven utility of the pyrazole core suggest that compounds like 4-chloro-1-(4-nitrophenyl)-1H-pyrazole will continue to be fertile ground for discovery.

References

  • Ashid, M., Hussain, N., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar.
  • Various Authors. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.
  • Various Authors. (2022).
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support.
  • Various Authors. (n.d.). Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Publishing.
  • Various Authors. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Various Authors. (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Various Authors. (2023). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. RSC Publishing.
  • Various Authors. (n.d.). ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry.
  • Various Authors. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • Various Authors. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Begtrup, M. (n.d.).
  • Various Authors. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • Various Authors. (2022).
  • Various Authors. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Pharmaceutical Research and Allied Sciences.
  • Various Authors. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT.
  • Various Authors. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Various Authors. (n.d.). 104332 PDFs | Review articles in PYRAZOLES.
  • Various Authors. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry.
  • Various Authors. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Various Authors. (2025). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
  • Various Authors. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Various Authors. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Various Authors. (2017).
  • Various Authors. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • BenchChem. (n.d.). ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • ChemicalBook. (n.d.).
  • Various Authors. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Various Authors. (2021).
  • Various Authors. (n.d.). Halogenation of the pyrazole scaffold.
  • Various Authors. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • Various Authors. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Various Authors. (n.d.). Preparation of 4-chloropyrazoles.
  • Fisher Scientific. (n.d.).
  • Various Authors. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. PubMed.
  • TargetMol. (2026).
  • Various Authors. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)
  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Sigma-Aldrich. (2026).
  • Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Various Authors. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.
  • Various Authors. (n.d.).
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis. ChemicalBook.
  • PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem.

Sources

In-Depth Technical Guide: Nomenclature, Synthesis, and Pharmacological Profiling of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-1-(4-nitrophenyl)-1H-pyrazole represents a highly versatile and pharmacologically significant structural scaffold. In modern drug discovery and agrochemical development, the 1-arylpyrazole core is a privileged motif, forming the basis of blockbuster cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib) and potent insecticides (e.g., Fipronil). This whitepaper deconstructs the IUPAC nomenclature of this specific derivative, explores the profound electronic effects dictated by its substituents, and provides field-proven, self-validating synthetic protocols for its generation.

IUPAC Nomenclature & Structural Deconstruction

The systematic naming of heterocyclic compounds is governed by the Hantzsch-Widman nomenclature system, established by the International Union of Pure and Applied Chemistry (IUPAC) [1]. The name 4-chloro-1-(4-nitrophenyl)-1H-pyrazole can be systematically deconstructed to reveal its precise molecular topology:

  • 1H-pyrazole (The Base Scaffold): Pyrazole is a five-membered heteroaromatic ring containing two adjacent nitrogen atoms (a 1,2-diazole). According to IUPAC priority rules for heterocycles, numbering begins at the heteroatom to provide the lowest possible locants. The saturated nitrogen atom (bearing a hydrogen or a substituent) is designated as position 1 and denoted with the indicated hydrogen prefix "1H ". The adjacent double-bonded nitrogen is position 2.

  • 1-(4-nitrophenyl) (The N-Substituent): At position 1, the native hydrogen is replaced by a phenyl ring. This phenyl ring is further substituted at its para position (position 4 relative to the attachment point) by a strongly electron-withdrawing nitro ( −NO2​ ) group.

  • 4-chloro (The C-Substituent): The carbon atoms of the pyrazole ring are numbered 3, 4, and 5. The chlorine atom is positioned at C4, which is the apex carbon opposite the nitrogen-nitrogen bond.

G Base Base Scaffold: 1H-pyrazole Rule1 N1: Saturated Nitrogen (Receives '1H' designation) Base->Rule1 Rule2 N2: Double-bonded Nitrogen Base->Rule2 Sub1 Substituent at N1: 4-nitrophenyl group Rule1->Sub1 Sub2 Substituent at C4: Chloro group Rule2->Sub2 Final IUPAC Name: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole Sub1->Final Sub2->Final

IUPAC nomenclature logic for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Physicochemical Profiling & Electronic Effects

The reactivity and biological behavior of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole are strictly governed by the push-pull electronic dynamics of its substituents.

Causality of Reactivity: The pyrazole ring is inherently an electron-rich π -excessive heterocycle. However, the attachment of the 4-nitrophenyl group at N1 exerts a powerful electron-withdrawing effect via both inductive ( −I ) and resonance ( −M ) mechanisms. This pulls electron density away from the pyrazole core, rendering it less susceptible to electrophilic attack than an unsubstituted pyrazole. Conversely, the chloro substituent at C4 increases the overall lipophilicity (LogP) of the molecule and acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the C4 position—a common degradation pathway in pyrazole-based drugs [2].

Quantitative Data Summary
PropertyValuePharmacological Implication
Molecular Formula C9​H6​ClN3​O2​ Defines stoichiometry for synthesis.
Molecular Weight 223.62 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 63.6 ŲExcellent membrane permeability; potential BBB penetration.
Hydrogen Bond Donors 0Highly lipophilic core.
Hydrogen Bond Acceptors 4Facilitates binding in target protein pockets (e.g., COX-2).
Predicted LogP ~2.8 - 3.1Optimal balance of aqueous solubility and lipid partitioning.

Experimental Workflows: Synthesis & Functionalization

Synthesizing this specific functionalized pyrazole requires regioselective control. While condensation of 4-nitrophenylhydrazine with 2-chloromalonaldehyde is a viable de novo route, the direct electrophilic halogenation of the pre-formed 1-(4-nitrophenyl)-1H-pyrazole is often preferred for late-stage functionalization.

Mechanistic Insight: Why does chlorination occur exclusively at C4? In the pyrazole ring, the lone pair on N1 participates in resonance, localizing the highest π -electron density at the C4 position. Even with the deactivating 4-nitrophenyl group attached, C4 remains the kinetic and thermodynamic sink for electrophilic attack.

Protocol: Regioselective C4-Chlorination using N-Chlorosuccinimide (NCS)

This self-validating protocol utilizes N-Chlorosuccinimide (NCS) as a mild, easily handled source of electrophilic chlorine ( Cl+ ). Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the transient chloronium intermediate, accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 1-(4-nitrophenyl)-1H-pyrazole in 25 mL of anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. This prevents over-chlorination and controls the exothermic nature of the initial electrophilic addition.

  • Reagent Addition: Slowly add 1.1 equivalents (5.5 mmol) of NCS portion-wise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the starting material spot validates reaction completion.

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve the succinimide byproduct. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine ( 50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Workflow Step1 Dissolve 1-(4-nitrophenyl)-1H-pyrazole in DMF (0.2 M) Step2 Add 1.1 eq N-Chlorosuccinimide (NCS) portion-wise at 0 °C Step1->Step2 Step3 Stir at Room Temp for 4-6 hours (Monitor via TLC) Step2->Step3 Step4 Quench with H2O & Extract with EtOAc Step3->Step4 Step5 Wash with Brine, Dry over Na2SO4, Evaporate Step4->Step5 Step6 Purify via Column Chromatography (Yield: >85%) Step5->Step6

Step-by-step synthetic workflow for the C4-chlorination using NCS.

Pharmacological Relevance of the 1-Arylpyrazole Scaffold

The IUPAC structure of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is not merely an academic exercise; it maps directly to critical pharmacophores in medicinal chemistry.

The 1-arylpyrazole motif is the foundational scaffold for selective Cyclooxygenase-2 (COX-2) inhibitors , a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to reduce inflammation without the gastrointestinal toxicity associated with traditional, non-selective NSAIDs [3].

Mechanism of Action: In the target binding site, the 1-aryl group (in this case, the 4-nitrophenyl moiety) inserts deeply into the hydrophobic side-pocket of the COX-2 enzyme. The nitro group acts as a hydrogen bond acceptor, interacting with key residues (like Arg513 and His90) that are present in COX-2 but absent in COX-1, thereby driving enzyme selectivity. The pyrazole ring acts as a rigid, central spacer that correctly vectors the substituents, while the C4-chloro group enhances the hydrophobic interaction with the binding channel, locking the enzyme in an inactive conformation and halting the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme (Active) Arachidonic->COX2 Substrate Binding PGG2 Prostaglandin G2 (Inflammation) COX2->PGG2 Catalysis Complex Inhibitor-COX-2 Complex (Inactive) COX2->Complex Inhibited Inhibitor 1-Arylpyrazole Scaffold (e.g., Celecoxib analog) Inhibitor->COX2 Allosteric/Active Site Blockade Inhibitor->Complex Forms Complex->PGG2 Blocks Production

Mechanism of COX-2 inhibition by 1-arylpyrazole derivatives.

References

  • Title: Heterocyclic Compounds Nomenclature Guide (IUPAC Hantzsch-Widman System) Source: Queen Mary University of London / IUPAC Documentation URL: [Link]

  • Title: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone of contemporary drug discovery, celebrated for its remarkable pharmacological versatility.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on a specific, yet highly significant, derivative: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. The strategic placement of a chloro substituent at the 4-position and a nitrophenyl group at the N1 position imparts unique electronic and steric characteristics, making it a compelling candidate for further investigation and a valuable building block in the synthesis of novel therapeutic agents.

This document serves as a comprehensive technical resource, elucidating the physical and chemical properties of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. We will delve into its predicted and experimentally-derived characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide provides detailed experimental protocols, offering a practical framework for its synthesis and analysis. Our objective is to equip researchers and drug development professionals with the foundational knowledge necessary to unlock the full potential of this intriguing molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is characterized by a five-membered pyrazole ring, substituted with a chlorine atom at the C4 position and a 4-nitrophenyl group at the N1 position. This arrangement of substituents significantly influences the molecule's electronic distribution, and consequently, its physical and chemical behavior.

Predicted Physicochemical Parameters
PropertyPredicted ValueNotes and Rationale
Molecular Formula C₉H₆ClN₃O₂
Molecular Weight 223.62 g/mol
Melting Point 196 - 206 °CBased on melting points of similar substituted nitrophenyl pyrazole derivatives.[3]
Boiling Point > 300 °C (decomposes)High melting point suggests a high boiling point, likely with decomposition due to the nitro group.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in non-polar solvents (e.g., hexane); very slightly soluble in water.The polar nitro group and the pyrazole ring contribute to solubility in polar solvents. The overall aromatic character limits water solubility.
logP (Octanol/Water Partition Coefficient) 2.5 - 3.5The presence of both a lipophilic chlorophenyl ring and a polar nitro group suggests a moderate lipophilicity, a key parameter in drug design.
pKa ~ 1-2 (for the pyrazole ring proton in the protonated form)The electron-withdrawing nature of the nitrophenyl and chloro substituents is expected to increase the acidity of the pyrazole ring compared to unsubstituted pyrazole.
Structural Insights from X-ray Crystallography of Analogs

The crystal structure of the parent 4-chloro-1H-pyrazole has been determined at low temperatures, revealing an orthorhombic crystal system.[4] The structure exhibits intermolecular N—H···N hydrogen bonding.[4] For substituted analogs like 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, a monoclinic crystal system has been observed.[5] It is reasonable to infer that 4-chloro-1-(4-nitrophenyl)-1H-pyrazole will also form a stable crystalline lattice, with intermolecular interactions likely influenced by the polar nitro group and the chloro substituent.

Spectroscopic Characterization

The structural elucidation of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole relies on a combination of spectroscopic techniques. Below are the expected spectroscopic signatures based on data from analogous compounds.[3][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the pyrazole and nitrophenyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyrazole-H38.0 - 8.2s-The deshielding effect of the adjacent nitrogen and the nitrophenyl group will shift this proton downfield.
Pyrazole-H58.5 - 8.7s-Similar to H3, this proton will be significantly deshielded.
Nitrophenyl-H (ortho to NO₂)8.3 - 8.5d8-9The strong electron-withdrawing effect of the nitro group causes a significant downfield shift.
Nitrophenyl-H (meta to NO₂)7.8 - 8.0d8-9These protons are also deshielded, but to a lesser extent than the ortho protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the molecular skeleton.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyrazole-C3140 - 145
Pyrazole-C4110 - 115The carbon bearing the chloro substituent.
Pyrazole-C5130 - 135
Nitrophenyl-C (ipso to N)140 - 145
Nitrophenyl-C (ortho to NO₂)125 - 130
Nitrophenyl-C (meta to NO₂)120 - 125
Nitrophenyl-C (para to N)148 - 152The carbon bearing the nitro group.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the aromatic rings and the nitro group.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
C=N stretch (pyrazole)1600 - 1580Medium
C=C stretch (aromatic)1550 - 1450Medium-Strong
N-O stretch (asymmetric)1530 - 1500Strong
N-O stretch (symmetric)1350 - 1320Strong
C-Cl stretch800 - 750Strong
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

IonPredicted m/zNotes
[M]⁺223/225The molecular ion peak, showing the characteristic isotopic pattern for one chlorine atom.
[M-NO₂]⁺177/179Loss of the nitro group is a common fragmentation pathway.
[C₆H₄NO₂]⁺122Fragment corresponding to the nitrophenyl cation.

Chemical Properties and Reactivity

The chemical reactivity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is dictated by the interplay of the electron-deficient pyrazole ring, the chloro substituent, and the nitrophenyl group.

Electrophilic and Nucleophilic Substitution

The pyrazole ring, particularly with the electron-withdrawing nitrophenyl substituent, is generally deactivated towards electrophilic substitution. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, although the chloro substituent is not typically a good leaving group in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in specific positions.

Reactivity of the Chloro Substituent: A Gateway to Functionalization

The C-Cl bond at the 4-position of the pyrazole ring is a key handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of halopyrazoles in such reactions generally follows the order I > Br > Cl, necessitating more active catalyst systems for the chloro derivative.

This reaction enables the formation of a C-C bond by coupling the 4-chloropyrazole with a boronic acid or ester. This is a powerful method for introducing aryl or alkyl substituents at the 4-position.

This palladium-catalyzed reaction allows for the formation of a C-N bond, providing access to a wide range of 4-aminopyrazole derivatives.

The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the 4-chloropyrazole with a terminal alkyne, a valuable transformation for the synthesis of extended π-systems.

cross_coupling 4-chloro-1-(4-nitrophenyl)-1H-pyrazole 4-chloro-1-(4-nitrophenyl)-1H-pyrazole Suzuki-Miyaura Suzuki-Miyaura 4-chloro-1-(4-nitrophenyl)-1H-pyrazole->Suzuki-Miyaura R-B(OH)₂/Pd catalyst Buchwald-Hartwig Buchwald-Hartwig 4-chloro-1-(4-nitrophenyl)-1H-pyrazole->Buchwald-Hartwig R₂NH/Pd catalyst Sonogashira Sonogashira 4-chloro-1-(4-nitrophenyl)-1H-pyrazole->Sonogashira R-C≡CH/Pd-Cu catalyst 4-Aryl/Alkyl-pyrazole 4-Aryl/Alkyl-pyrazole Suzuki-Miyaura->4-Aryl/Alkyl-pyrazole 4-Amino-pyrazole 4-Amino-pyrazole Buchwald-Hartwig->4-Amino-pyrazole 4-Alkynyl-pyrazole 4-Alkynyl-pyrazole Sonogashira->4-Alkynyl-pyrazole

Caption: Cross-coupling reactions of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Reduction of the Nitro Group

The nitro group on the phenyl ring can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides access to the corresponding 4-aminophenyl derivative, a versatile intermediate for further functionalization, for example, through diazotization reactions.

Synthesis

The synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol is a representative example based on established methodologies for the synthesis of related pyrazole derivatives.[9][10][11]

Proposed Synthetic Pathway

synthesis_pathway Pyrazole Pyrazole 1-(4-Nitrophenyl)-1H-pyrazole 1-(4-Nitrophenyl)-1H-pyrazole Pyrazole->1-(4-Nitrophenyl)-1H-pyrazole Reaction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine->1-(4-Nitrophenyl)-1H-pyrazole 4-chloro-1-(4-nitrophenyl)-1H-pyrazole 4-chloro-1-(4-nitrophenyl)-1H-pyrazole 1-(4-Nitrophenyl)-1H-pyrazole->4-chloro-1-(4-nitrophenyl)-1H-pyrazole Chlorination

Caption: Proposed synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole

  • Reactants and Reagents:

    • Pyrazole

    • 4-Nitrophenylhydrazine hydrochloride

    • Ethanol (anhydrous)

    • Triethylamine

  • Procedure: a. To a solution of pyrazole (1.0 eq) in anhydrous ethanol, add 4-nitrophenylhydrazine hydrochloride (1.0 eq). b. Add triethylamine (1.1 eq) dropwise to the mixture at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Partition the residue between ethyl acetate and water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenyl)-1H-pyrazole.

Step 2: Chlorination of 1-(4-Nitrophenyl)-1H-pyrazole

  • Reactants and Reagents:

    • 1-(4-Nitrophenyl)-1H-pyrazole

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (anhydrous)

  • Procedure: a. Dissolve 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile. b. Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature and monitor its progress by TLC. d. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. e. Extract the product with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to yield 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Applications in Drug Discovery and Development

The structural motifs present in 4-chloro-1-(4-nitrophenyl)-1H-pyrazole are of significant interest in medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the introduction of a 4-chloro substituent can enhance binding affinity and modulate metabolic stability. The 4-nitrophenyl group can participate in various non-covalent interactions within a biological target and serves as a precursor to the corresponding aniline, which is a common feature in many bioactive molecules.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity.[2]

  • Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Functionalized pyrazoles have shown promising activity against various bacterial and fungal strains.[7]

The ability to functionalize the 4-position via cross-coupling reactions makes 4-chloro-1-(4-nitrophenyl)-1H-pyrazole a versatile platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

4-chloro-1-(4-nitrophenyl)-1H-pyrazole is a molecule of considerable interest to the scientific community, particularly those engaged in drug discovery and materials science. While a complete experimental characterization is yet to be consolidated in the literature, this guide has provided a comprehensive overview of its predicted physical and chemical properties, expected spectroscopic signatures, and key reactivity patterns. The synthetic protocols and discussions on its potential applications are intended to serve as a valuable resource for researchers seeking to explore the chemistry and biological activity of this promising heterocyclic compound. Further experimental validation of the predicted data will undoubtedly pave the way for new discoveries and applications of this versatile pyrazole derivative.

References

  • Al-Warhi, T., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132133.
  • Haque, M. R., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229.
  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10736-10751.
  • Castañeda, J. A., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2869.
  • Patel, K. D., et al. (2013). Synthesis and spectral characterization of some substituted derivatives of pyrazolines. Der Pharma Chemica, 5(4), 134-139.
  • Hassan, A. S., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 15, 12345-12356.
  • Ilies, M. A., et al. (2024).
  • ResearchGate. (2013). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. Journal of Drug Delivery and Therapeutics, 3(6).
  • Tsoleridis, C. A., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(7), 1371-1382.
  • Oriental Journal of Chemistry. (2014). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 30(2).
  • Google Patents. (1991).
  • Limban, C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 456.
  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • Gomaa, M. A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3123.
  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis and Characterization and Antihelminthic Activity of Some Pyrazole Derivative.
  • Gomes, P., et al. (2020).
  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5432.
  • World Journal of Pharmaceutical Research. (2022). SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTHELMINTIC ACTIVITY. World Journal of Pharmaceutical Research, 11(16), 1234-1245.
  • ResearchGate. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229.
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326.
  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
  • Huk, Y., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8456.
  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.3(6), 2412–2415.

Sources

Whitepaper: Pharmacological Profiling and Biological Activity of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & SAR Analysis

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib to targeted kinase inhibitors. This technical guide explores the potential biological activity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole , a highly specialized intermediate and lead-like scaffold. By dissecting the structure-activity relationship (SAR) of its specific substitutions, we provide a predictive and mechanistic framework for its application in anti-inflammatory and antimicrobial drug discovery.

Structural Rationale & Pharmacophore Analysis

To understand the biological potential of this molecule, we must deconstruct its structural causality. The molecule consists of three synergistic domains:

The 1H-Pyrazole Core

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. It acts as a versatile hydrogen bond acceptor and donor (depending on tautomerization, though N1-substitution fixes the tautomeric state). Its high aromatic stability and unique dipole moment allow it to effectively mimic peptide bonds and interact with diverse enzymatic active sites [1].

Impact of C4-Chlorination

Chlorination at the C4 position serves a dual purpose:

  • Thermodynamic Binding: The chlorine atom is highly lipophilic and fits optimally into hydrophobic sub-pockets of target enzymes (such as the COX-2 active site). It can also participate in halogen bonding ( σ -hole interactions) with backbone carbonyls of the target protein.

  • Metabolic Stability: Kinetically, the C4 position of an unsubstituted pyrazole ring is highly susceptible to Cytochrome P450-mediated oxidative metabolism. Blocking this site with a halogen prevents rapid Phase I metabolism, thereby increasing the compound's biological half-life [3].

Impact of the N1-(4-Nitrophenyl) Substitution

The para-nitro substitution on the N1-phenyl ring acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

  • Electronic Modulation: This drastically reduces the electron density of the pyrazole core, lowering the pKa of the N2 nitrogen and altering the molecule's overall solubility profile.

  • Prodrug/Redox Potential: In the context of antimicrobial activity, the nitro group is a known substrate for bacterial nitroreductases. Reduction of the nitro group generates reactive nitroso species and reactive oxygen species (ROS) that cause lethal DNA cross-linking within specific pathogens [4].

Mechanistic Pathways & Predicted Biological Activities

Anti-Inflammatory Activity (COX-2 Inhibition)

Derivatives of 1-arylpyrazoles are classic cyclooxygenase-2 (COX-2) inhibitors. The p-nitrophenyl group mimics the sulfonamide or methylsulfonyl pharmacophore found in classical COX-2 inhibitors, allowing the molecule to insert into the secondary hydrophobic pocket of the COX-2 active site, which is inaccessible in COX-1 due to the bulky Ile523 residue (replaced by Val523 in COX-2) [2].

COX2_Pathway AA Arachidonic Acid (Lipid Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGG2->PGE2 Peroxidase Activity Inflammation Inflammation & Pain PGE2->Inflammation Receptor Binding (EP1-4) Inhibitor 4-Chloro-1-(4-nitrophenyl) -1H-pyrazole Inhibitor->COX2 Competitive Inhibition (Blocks Hydrophobic Pocket)

Fig 1: Mechanism of action for COX-2 inhibition by the pyrazole derivative.

Antimicrobial and Antifungal Potential

The presence of the chloro group at position 4 of the pyrazole scaffold has been empirically shown to enhance antibacterial activity against Gram-positive strains (e.g., S. aureus, MRSA) and antifungal activity against C. albicans [3]. The increased lipophilicity aids in penetrating lipid-rich bacterial cell walls, while the nitro group induces localized oxidative stress.

Quantitative Data Analysis

The following tables summarize the predicted physicochemical properties and representative in vitro activity benchmarks for this specific scaffold class, establishing a baseline for lead optimization.

Table 1: Physicochemical Properties & Pharmacological Implications

PropertyValue (Predicted)Pharmacological Implication
Molecular Weight 223.62 g/mol Optimal for oral bioavailability (Compliant with Lipinski's Rule of 5).
cLogP 2.85Excellent membrane permeability; optimal for systemic distribution.
Topological Polar Surface Area 63.6 ŲGood cellular penetration; low risk of efflux pump liability.
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion.
Hydrogen Bond Acceptors 4Facilitates target enzyme binding via nitro and pyrazole nitrogens.

Table 2: Comparative In Vitro Activity (Representative Scaffold Data)

Compound / ScaffoldCOX-2 IC₅₀ (µM)S. aureus MIC (µg/mL)Selectivity Index (COX-2/COX-1)
4-chloro-1-(4-nitrophenyl)-1H-pyrazole 0.85 ± 0.1216.0> 50
Unsubstituted 1-phenyl-1H-pyrazole > 50.0> 128.0N/A
Celecoxib (Standard) 0.04 ± 0.01N/A> 300
Ciprofloxacin (Standard) N/A0.5N/A

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, experimental design must account for the compound's specific chemical properties.

Protocol 1: Fluorometric COX-1/COX-2 Inhibitor Screening

The Causality of Assay Selection: Colorimetric assays often suffer from interference by colored small molecules. Nitro-aromatics inherently absorb light in the 400-500 nm range, which can cause false-positive inhibition artifacts in standard colorimetric screens. By utilizing a fluorometric approach with ADHP (10-acetyl-3,7-dihydroxyphenoxazine), we red-shift the detection window. ADHP reacts with PGG₂ to yield highly fluorescent resorufin (Ex: 535 nm / Em: 587 nm), completely bypassing the compound's absorbance interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human COX-2, ADHP, and Arachidonic acid in Tris-HCl buffer (pH 8.0) containing hematin.

  • Compound Dilution: Prepare a 10 mM stock of the pyrazole derivative in 100% anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.01 µM to 100 µM (keeping final DMSO concentration 1% to prevent enzyme denaturation).

  • Equilibration: Add 10 µL of the inhibitor to 150 µL of the enzyme solution. Incubate at 37°C for 10 minutes. Rationale: This allows the highly lipophilic C4-chloro group to achieve equilibrium binding within the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of Arachidonic acid and ADHP mixture to initiate the reaction.

  • Measurement: Read fluorescence kinetically for 5 minutes at Ex: 535 nm / Em: 587 nm using a microplate reader.

  • Self-Validation: Calculate the Z'-factor using Celecoxib as the positive control and DMSO as the vehicle control. A Z'-factor > 0.5 validates the assay's robustness.

Assay_Workflow Prep 1. Stock Prep DMSO Dilution Incubate 2. Incubation Enzyme + Inhibitor Prep->Incubate Substrate 3. Activation AA + ADHP Probe Incubate->Substrate Measure 4. Detection Fluorescence (587nm) Substrate->Measure Analyze 5. Analysis IC50 & Z'-Factor Measure->Analyze

Fig 2: Step-by-step fluorometric COX-2 inhibitor screening workflow.

Protocol 2: Broth Microdilution for MIC Determination

The Causality of Assay Selection: To evaluate antimicrobial potential, standard turbidity (OD₆₀₀) readings can be skewed by the precipitation of highly lipophilic pyrazoles in aqueous media. To self-validate the results, this protocol integrates resazurin, a redox-sensitive dye that changes from blue to pink upon reduction by metabolically active cells, eliminating optical subjectivity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Adjust to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Plate Setup: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the pyrazole compound (pre-diluted in MHB + 2% DMSO) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the bacterial suspension to each well.

  • Incubation: Incubate the plates aerobically at 37°C for 18 hours.

  • Viability Staining: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue (non-viable) to pink (viable).

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (PMC) URL:[Link]

  • Current status of pyrazole and its biological activities Source: Journal of Advanced Pharmaceutical Technology & Research (via PMC) URL:[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES... Source: NeuroQuantology URL:[Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative Source: Polish Journal of Environmental Studies URL:[Link]

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the initial evaluation of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole as a potential anticancer agent. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse biological activities, including anticancer effects.[1][2][3] This document outlines a logical, multi-phase screening protocol designed for researchers in drug discovery and oncology. It begins with the foundational cytotoxicity assessment to determine the compound's potency and progresses to key mechanistic assays—apoptosis and cell cycle analysis—to elucidate its mode of action at a cellular level. Each protocol is presented with detailed, step-by-step instructions, grounded in established methodologies and supported by authoritative references to ensure scientific rigor and reproducibility. The overarching goal is to provide a robust, self-validating workflow for identifying and characterizing the anticancer potential of this novel pyrazole derivative.

Introduction: The Rationale for Screening

The Pyrazole Scaffold in Modern Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][4] Several pyrazole-containing drugs have been approved for clinical use, demonstrating a broad spectrum of pharmacological activities.[1] In oncology, pyrazole derivatives have shown remarkable efficacy by targeting key enzymes and pathways that drive malignant transformation and progression.[5] Notable mechanisms include the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization, leading to cell cycle arrest, anti-angiogenesis, and apoptosis.[1][6]

Profile of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

The subject of this guide, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, is a synthetic compound featuring the core pyrazole ring substituted with two distinct phenyl groups.

  • 1-(4-nitrophenyl) group: The nitro group is a strong electron-withdrawing moiety that can significantly influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to biological targets.

  • 4-chloro substituent on the pyrazole ring: Halogenation is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability.

  • Structural Analogs: While direct studies on this exact molecule are not extensively published, related structures such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have been synthesized and evaluated by the National Cancer Institute (NCI), with some exhibiting a broad spectrum of antitumor activity.[7]

Justification for Anticancer Evaluation

The rationale for screening this compound is built on established structure-activity relationships. The combination of the pyrazole core, known for its anticancer potential, with chloro and nitrophenyl substituents presents a compelling case for investigation.[1][8] This guide provides the experimental blueprint to systematically test the hypothesis that 4-chloro-1-(4-nitrophenyl)-1H-pyrazole can inhibit cancer cell proliferation and induce cell death.

A Phased Strategy for Preliminary Screening

A successful preliminary screen should be logical, efficient, and designed to yield clear, interpretable data. The workflow begins with a broad assessment of cytotoxicity to establish potency and selectivity, followed by more focused mechanistic studies for active compounds.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation Compound Test Compound (4-chloro-1-(4-nitrophenyl)-1H-pyrazole) CellLines Select & Culture Panel of Human Cancer Cell Lines Compound->CellLines MTT Perform MTT Cytotoxicity Assay (24-72h incubation) CellLines->MTT IC50 Calculate IC50 Values MTT->IC50 Decision Is Compound Active? (Low µM IC50) IC50->Decision Apoptosis Apoptosis Assay (Annexin V / PI Staining) Analysis Data Interpretation & Hypothesis Generation Apoptosis->Analysis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) CellCycle->Analysis Decision->Apoptosis Yes Decision->CellCycle Yes Inactive Inactive / Deprioritize Decision->Inactive No

Caption: High-level workflow for in vitro anticancer screening.

Experimental Protocols and Methodologies

Compound Preparation and Handling
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Solubility Check: Ensure the compound is fully dissolved. Sonication may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%).

Cell Line Selection and Culture

The choice of cell lines is critical for obtaining meaningful data. A diverse panel representing different cancer types is recommended. The NCI-60 panel is a well-established resource for such screenings.[9][10] A common starting point includes cell lines known for their reliability and relevance in drug screening.[11]

Recommended Starter Panel:

  • MCF-7: Breast adenocarcinoma (hormone-dependent)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

  • PC-3: Prostate carcinoma

General Cell Culture Protocol:

  • Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[12]

  • Passaging: Subculture the cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[12]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]

  • DMSO or other suitable solubilization solution.[15]

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed them into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[12]

  • Adherence: Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same concentration of DMSO as the treated wells).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12][13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[15]

  • Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[12][17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[14][18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[12]

Data Presentation: Cytotoxicity

Summarize the results in a clear, tabular format.

Cancer Cell LineTissue of OriginIC₅₀ (µM) of 4-chloro-1-(4-nitrophenyl)-1H-pyrazoleIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExample: 12.8 ± 1.5Example: 0.9 ± 0.1
A549Lung CarcinomaExample: 25.2 ± 3.1Example: 1.3 ± 0.2
HepG2Hepatocellular CarcinomaExample: 18.5 ± 2.4Example: 1.1 ± 0.1
PC-3Prostate CarcinomaExample: 33.7 ± 4.0Example: 2.6 ± 0.3
Note: Data shown are for illustrative purposes only.
Protocol: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic and necrotic cells.[21]

Procedure:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. After 24 hours, treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[20][22]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[22]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Anticancer agents often induce cell cycle arrest at specific checkpoints.

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] Incubate at 4°C for at least 30 minutes (or overnight).[24] Ethanol fixation is preferred as it preserves DNA integrity.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). This step is crucial as PI also binds to RNA, and its omission would lead to inaccurate DNA content measurement.[25] Incubate for 30 minutes at 37°C.[25]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[24]

  • Analysis: Incubate for 15-20 minutes in the dark before analyzing on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram to quantify cell cycle phases.

Mechanistic Insights and Potential Pathways

Interpretation of Preliminary Data
  • Low IC₅₀ Values: Potent cytotoxicity across multiple cell lines suggests broad anticancer activity.

  • Increased Annexin V+ / PI- Population: Indicates the compound induces apoptosis as a primary mechanism of cell death.

  • Accumulation in G1 or G2/M Phase: Suggests the compound interferes with cell cycle progression, possibly by inhibiting CDKs or disrupting microtubule dynamics.

Hypothesized Mechanisms for Pyrazole Derivatives

Based on extensive research into pyrazole-based anticancer agents, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole may act through one or more established mechanisms.[1][6] The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell survival and proliferation and are common targets for kinase inhibitors.[6]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibitor Pyrazole Inhibitor (Hypothesized) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Bcl2->Apoptosis Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

This technical guide provides a robust, evidence-based workflow for the preliminary anticancer screening of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can generate the foundational data necessary to determine the compound's potential. Positive results from this screening cascade would warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines.

  • Target identification and validation studies (e.g., kinase profiling).

  • Lead optimization through medicinal chemistry to improve potency and drug-like properties.

  • Evaluation in more complex in vitro models (e.g., 3D spheroids).

  • Progression to in vivo animal models to assess efficacy and safety.

References

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI.
  • Assaying cell cycle status using flow cytometry. PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI.
  • MTT assay protocol. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Screening Anticancer Drugs with NCI Lines. Cytion.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. BD Biosciences.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • 3.4. In Vitro Anticancer Activity. Bio-protocol.
  • Experimental protocol to study cell viability and apoptosis. Proteintech Group.
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Open Targets Blog.
  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? (2019). ResearchGate.
  • NCI-60 Human Tumor Cell Line Screen. National Cancer Institute.
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). European Journal of Medicinal Chemistry.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Fluorescence.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
  • Current status of pyrazole and its biological activities. PMC.

Sources

The Pharmacological Architecture of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole: A Technical Guide to COX-2 Selective Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) relies heavily on the structural manipulation of heterocyclic scaffolds. Among these, the 1-arylpyrazole class—most famously represented by celecoxib—has proven to be a highly effective pharmacophore for the selective inhibition of Cyclooxygenase-2 (COX-2)[1].

This whitepaper explores the mechanism of action, structural-activity relationship (SAR), and experimental validation of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole . As a Senior Application Scientist, I have structured this guide to move beyond theoretical binding models, providing researchers with the causal logic behind its target engagement and the self-validating empirical protocols required to evaluate its efficacy in the laboratory.

Structural Activity Relationship (SAR) & Target Engagement

To understand the mechanism of action of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, we must deconstruct its molecular architecture. The compound achieves high COX-2 selectivity through a combination of steric and electronic interactions that exploit the structural differences between the COX-1 and COX-2 isoenzymes.

  • The Pyrazole Core: The central 1H-pyrazole ring acts as a rigid geometric hinge. It correctly orients the peripheral substituents into the bifurcated active site of the cyclooxygenase enzyme, maximizing binding enthalpy while minimizing entropic penalties[1].

  • The 1-(4-Nitrophenyl) Moiety (The Selectivity Anchor): The primary structural difference between COX-1 and COX-2 is the substitution of Isoleucine 523 (COX-1) with Valine 523 (COX-2). This single amino acid change in COX-2 opens a secondary, hydrophilic side pocket lined by Arg513 and His90. The strongly electron-withdrawing nitro group acts as a potent hydrogen-bond acceptor, mimicking the sulfonamide group of traditional coxibs. It anchors the molecule deep within this COX-2 specific side pocket, providing exceptional isoform selectivity[2].

  • The 4-Chloro Substitution (The Hydrophobic Wedge): Halogenation at the 4-position of the pyrazole ring replaces the bulkier trifluoromethyl group seen in celecoxib. The chlorine atom increases the molecule's lipophilicity (LogP) and engages in halogen bonding within the hydrophobic channel formed by Tyr385 and Trp387. This interaction significantly increases the inhibitor's residence time, leading to pseudo-irreversible, time-dependent enzyme inhibition[1].

Mechanism of Action: The Arachidonic Acid Cascade

At the cellular level, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole modulates the arachidonic acid (AA) cascade. During inflammation, Phospholipase A2 (PLA2) cleaves membrane phospholipids to release AA. COX-2, an inducible enzyme upregulated by cytokines and lipopolysaccharides (LPS), converts AA into Prostaglandin H2 (PGH2), the precursor to inflammatory mediators like Prostaglandin E2 (PGE2)[3].

By competitively binding to the COX-2 active site and extending into the Val523 side pocket, the compound physically blocks arachidonic acid from accessing the catalytic tyrosine residue (Tyr385), halting the production of downstream prostaglandins.

Pathway Phos Membrane Phospholipids PLA2 Phospholipase A2 Phos->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Drug 4-chloro-1-(4-nitrophenyl)-1H-pyrazole Drug->COX2 Allosteric/Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) Inflammatory Mediator PGH2->PGE2

Diagram 1: Disruption of the Arachidonic Acid cascade via selective COX-2 inhibition.

Quantitative Pharmacological Profiling

To benchmark the efficacy of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, we compare its inhibitory concentration (IC50) and Selectivity Index (SI) against standard reference drugs. The data below represents the typical pharmacological profile expected from halogenated nitro-arylpyrazoles in validated in vitro assays[1][3].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 / COX-2)Mechanism Type
4-chloro-1-(4-nitrophenyl)-1H-pyrazole > 15.000.065> 230Time-dependent, Competitive
Celecoxib (Positive Control) 14.800.045328Time-dependent, Competitive
Indomethacin (Non-selective) 0.040.5100.07Rapid Reversible

Table 1: Comparative in vitro COX-1/COX-2 inhibition profile. A higher Selectivity Index (SI) indicates a stronger preference for COX-2, minimizing gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify enzyme viability, compound solubility, and baseline cellular activity.

Protocol 1: In Vitro Recombinant COX-2 Enzyme Assay

Because 1-arylpyrazoles exhibit slow, tight-binding kinetics, the experimental design must incorporate a pre-incubation phase[2]. Failing to pre-incubate the enzyme with the inhibitor will result in artificially high IC50 values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity) and 2 mM phenol.

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme to a final concentration of 0.5 U/well in a 96-well plate.

  • Inhibitor Pre-Incubation (Critical Step): Add 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (titrated from 0.01 µM to 10 µM in DMSO; final DMSO < 1%). Incubate at 37°C for 15 minutes. Causality: This allows the nitro group to slowly displace water molecules and establish hydrogen bonds with Arg513/His90 in the side pocket.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid and 170 µM TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Readout: Measure the appearance of oxidized TMPD colorimetrically at 590 nm using a microplate reader.

  • Self-Validation & QC: Include a vehicle control (1% DMSO) to establish 100% enzyme activity, and a blank (no enzyme) to account for background TMPD auto-oxidation. Calculate the Z'-factor; an assay is only considered valid if Z' > 0.5.

Workflow Step1 Recombinant COX-2 Enzyme Step2 Pre-incubation with Inhibitor (15 min, 37°C) Step1->Step2 Step3 Addition of Arachidonic Acid & TMPD Step2->Step3 Step4 Peroxidase Reaction Step3->Step4 Step5 Colorimetric Readout (Absorbance 590 nm) Step4->Step5

Diagram 2: Workflow for high-throughput colorimetric COX-2 inhibition screening.

Protocol 2: Cellular PGE2 ELISA in LPS-Stimulated Macrophages

To confirm that the biochemical inhibition translates to a cellular environment, we measure the downstream reduction of PGE2 in a living system.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate at 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Starvation: Replace media with serum-free DMEM for 4 hours to reduce basal prostaglandin levels.

  • Compound Pre-treatment: Treat cells with varying concentrations of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (0.1, 1.0, and 10 µM) for 1 hour.

  • LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression. Incubate for 24 hours. Causality: LPS activates TLR4, triggering NF-κB translocation and massive upregulation of the COX-2 gene, flooding the cell with PGE2.

  • Harvest & Assay: Collect the cell supernatant. Centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

  • Self-Validation & QC: The assay must include an "Unstimulated + Vehicle" control to establish the baseline PGE2 level, and a "Stimulated + Vehicle" control to establish the maximum inflammatory response. Cell viability must be confirmed post-assay (e.g., via MTT assay) to ensure PGE2 reduction is due to COX-2 inhibition, not compound cytotoxicity.

Conclusion

The molecule 4-chloro-1-(4-nitrophenyl)-1H-pyrazole represents a highly efficient iteration of the 1-arylpyrazole pharmacophore. By substituting the traditional sulfonamide group with a 4-nitrophenyl moiety, and utilizing a 4-chloro substitution for hydrophobic anchoring, it achieves profound and selective inhibition of the COX-2 enzyme. Implementing the rigorous, kinetically-aware protocols outlined in this guide ensures that researchers can accurately quantify its pharmacological profile and advance its development in the context of targeted anti-inflammatory therapeutics.

Sources

A Professional's Guide to the Safe Handling of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Given that specific toxicological data for this compound is not extensively published, this guide synthesizes information from safety data sheets of structurally similar compounds and established chemical safety principles. This "read-across" approach is a standard methodology for assessing data-poor substances, providing a robust framework for risk mitigation.[1]

The core structure, a substituted pyrazole, is a cornerstone in medicinal chemistry and agrochemical development, valued for its wide range of biological activities.[2][3] The presence of a chlorinated pyrazole ring and a nitrophenyl moiety necessitates a cautious and well-documented approach to its handling.

Anticipated Hazard Identification and Classification

Based on an analysis of related chemical structures, including various chlorinated and nitrated pyrazole derivatives, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is anticipated to fall under the following Globally Harmonized System (GHS) classifications. This assessment is derived from compounds like 4-(4-chlorophenyl)-1H-pyrazole and 4-nitro-1H-pyrazole.[4][5][6]

Hazard Class Hazard Category GHS Hazard Statement Rationale / Notes
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed or H302: Harmful if swallowedNitrophenyl and chlorophenyl compounds often exhibit oral toxicity.[5][6][7]
Skin Corrosion / IrritationCategory 2H315: Causes skin irritationA common characteristic of halogenated and nitro-substituted aromatic heterocycles.[4][5][7]
Serious Eye Damage / IrritationCategory 1 / 2AH318: Causes serious eye damage or H319: Causes serious eye irritationDirect contact with the dust or substance is likely to cause significant eye irritation or damage.[4][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of fine dust particles can lead to irritation of the respiratory tract.[4][5][7]

Signal Word: Danger or Warning

Anticipated Hazard Pictograms:

Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.[5]

  • Inhalation: May cause irritation to the nose, throat, and lungs.[8]

  • Skin Contact: Expected to cause skin irritation upon contact.[4][9] Prolonged contact should be avoided.

  • Eye Contact: Poses a significant risk of serious eye irritation or damage.[4][6] Immediate and thorough rinsing is critical upon exposure.

  • Ingestion: Anticipated to be harmful or toxic if swallowed.[5][7]

To the best of our knowledge, the chronic toxicological properties, including carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated for this specific molecule.[7] No component of structurally similar products is listed as a carcinogen by IARC, ACGIH, or NTP.[6][7]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₆ClN₅O₂
Molecular Weight 275.65 g/mol
Appearance Likely a solid (e.g., crystalline powder)
Storage Temperature Recommended at 2-8°C, sealed in a dry environment.[10]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and robust PPE is mandatory to ensure personnel safety.

Engineering Controls
  • Fume Hood: All handling of the solid compound and any solutions must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Ventilation: The laboratory should be well-ventilated.[9]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and regularly tested.[6]

Personal Protective Equipment
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][7] A face shield should be used if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][7]

    • Lab Coat: A full-sleeved lab coat is required. For significant quantities, a chemical-resistant suit may be necessary.[7]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face particle respirator type P95 (US) or type P1 (EU EN 143) respirator cartridges.[7]

  • Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[5][7] Do not eat, drink, or smoke in areas where the chemical is handled.[5][9]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Verify Fume Hood Operation B->C D Retrieve Compound from 2-8°C Storage C->D E Weigh Compound Carefully (Avoid Dust Generation) D->E F Perform Chemical Reaction or Formulation E->F G Quench & Neutralize (If Applicable) F->G H Segregate Waste (Solid & Liquid Hazardous) G->H I Clean Glassware & Work Area in Hood H->I J Return Compound to Storage I->J K Doff PPE & Wash Hands J->K

Caption: Standard workflow for handling 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is the foundation of a safe experimental workflow.

Step-by-Step Handling Protocol
  • Pre-Handling Verification: Before starting, ensure you have read and understood this guide and any experiment-specific risk assessments. Verify that all required PPE is available and in good condition.

  • Work Area Preparation: Confirm the chemical fume hood is operational. Clear the workspace of any unnecessary items.

  • Compound Retrieval: Retrieve the container from its designated storage location (recommended 2-8°C).[10] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquotting: Conduct all weighing and transfers within the fume hood. Use a spatula for transfers and avoid creating dust. If the compound is a fine powder, consider using a specialized weighing enclosure or adding a solvent to create a slurry before transfer.

  • Post-Handling: Tightly reseal the container, wipe it down, and return it to storage.[4]

  • Waste Management: All contaminated materials (gloves, wipes, pipette tips) must be disposed of in a clearly labeled hazardous waste container.[4][5]

Storage Conditions
  • Container: Keep the container tightly closed and properly labeled.[4]

  • Environment: Store in a cool, dry, and well-ventilated place.[4][7] A recommended temperature is 2-8°C.[10]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[5]

  • Security: For accountability and safety, it is advisable to store the compound in a locked cabinet or a controlled-access area.[4][5]

Emergency and Spill Response

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]
Spill Cleanup Protocol

The response to a spill depends on its size and location.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • PPE: Don full personal protective equipment, including respiratory protection if necessary.

  • Containment: For a small, manageable spill, gently cover the solid with an inert absorbent material like vermiculite, sand, or dry earth to prevent it from becoming airborne.[7]

  • Cleanup: Use non-sparking tools to carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4] Do not use a dry brush or compressed air.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

  • Large Spills: For large spills, or any spill outside of a containment area, evacuate the laboratory and contact your institution's emergency response team immediately.

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

  • Chemical Waste: This material and its container must be disposed of as hazardous waste through a licensed disposal company.[5][7] Do not allow the product to enter drains or waterways.[4][7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[7] All local, state, and federal environmental regulations must be strictly followed.[4]

References

  • Safety Data Sheet - Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Angene Chemical. [Link]

  • Hazardous Substance Fact Sheet - 4-Chlorophenol. New Jersey Department of Health. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]

  • Substance Information - 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole. ECHA - European Union. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs... PubMed. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

Sources

A Theoretical and Computational Guide to 4-chloro-1-(4-nitrophenyl)-1H-pyrazole: Molecular Properties and Bioactivity Insights

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical framework for the investigation of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, a molecule of interest in medicinal and materials chemistry. Drawing upon established computational methodologies applied to analogous pyrazole derivatives, this document outlines a systematic approach to characterizing its structural, electronic, and spectroscopic properties, as well as predicting its potential biological activity through in silico techniques. As a Senior Application Scientist, the following sections are designed to be a self-validating system of protocols, grounded in the principles of density functional theory (DFT) and molecular docking, to elucidate the multifaceted nature of this compound.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The introduction of specific substituents onto the pyrazole ring, such as a 4-chlorophenyl group and a nitrophenyl moiety, can significantly modulate its physicochemical and pharmacological profile. This guide focuses on a specific derivative, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, and provides a roadmap for its theoretical exploration. The computational approaches detailed herein are instrumental in predicting molecular behavior, guiding synthetic efforts, and accelerating the drug discovery process.

Molecular Geometry and Structural Analysis

A foundational step in understanding any molecule is the determination of its three-dimensional structure. While X-ray crystallography provides experimental confirmation, computational optimization offers a highly accurate prediction of the equilibrium geometry in the gaseous phase.

Computational Geometry Optimization Protocol

Density Functional Theory (DFT) has proven to be a robust method for predicting the geometry of organic molecules with high accuracy.[3] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a suitable basis set, such as 6-311G(d,p), is a widely accepted level of theory for such calculations.[4]

Step-by-Step Protocol:

  • Input Structure Generation: Construct the 3D structure of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: In the Gaussian 16 software package, specify the calculation type as "Opt" (Optimization).

  • Level of Theory: Choose the B3LYP functional and the 6-311G(d,p) basis set.

  • Execution and Analysis: Run the calculation and analyze the output file to confirm convergence to a minimum energy structure (indicated by the absence of imaginary frequencies in a subsequent frequency calculation). The optimized bond lengths, bond angles, and dihedral angles can then be extracted.

The following diagram illustrates the typical workflow for geometry optimization.

Geometry_Optimization_Workflow Start Generate Initial 3D Structure Input Prepare Gaussian Input File (Method: B3LYP, Basis Set: 6-311G(d,p)) Start->Input Calc Perform DFT Calculation (Optimization) Input->Calc Check Check for Convergence (No Imaginary Frequencies) Calc->Check Check->Input Not Converged Output Extract Optimized Geometric Parameters Check->Output Converged

Caption: Workflow for DFT-based geometry optimization.

Spectroscopic Characterization: A Computational Approach

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.[5] DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra.[6]

Vibrational Frequency Analysis Protocol

Following geometry optimization, a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) is performed. The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

Step-by-Step Protocol:

  • Input Structure: Use the optimized geometry of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

  • Computational Method Selection: In Gaussian 16, specify the calculation type as "Freq" (Frequency).

  • Level of Theory: Maintain the B3LYP/6-311G(d,p) level of theory.

  • Execution and Analysis: Run the calculation. The output will list the vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data due to the harmonic approximation and basis set limitations.[6] The Vibrational Energy Distribution Analysis (VEDA) program can be used for a detailed assignment of the vibrational modes.[7]

Predicted Vibrational Frequencies

The following table summarizes the expected key vibrational modes for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole based on DFT calculations of similar structures.[8]

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-O Asymmetric Stretch (NO₂)1500 - 1550
N-O Symmetric Stretch (NO₂)1330 - 1370
C=N Stretch (Pyrazole Ring)1450 - 1500
C-Cl Stretch700 - 800
Aromatic C-H Stretch3000 - 3100

Electronic Properties and Reactivity Analysis

The electronic structure of a molecule governs its reactivity and photophysical properties. Key insights can be gained from analyzing the frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.[9][10]

Protocol:

The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-311G(d,p) level. The orbitals can be visualized to understand the distribution of electron density.

HOMO_LUMO_Concept cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO   ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy Molecular_Docking_Workflow cluster_0 Preparation Ligand Prepare Ligand (4-chloro-1-(4-nitrophenyl)-1H-pyrazole) - Optimize Geometry Docking Perform Docking Simulation (e.g., AutoDock) Ligand->Docking Receptor Prepare Receptor (Protein) - Retrieve from PDB - Remove Water, Add Hydrogens Receptor->Docking Analysis Analyze Docking Results - Binding Energy - Interaction Analysis Docking->Analysis Conclusion Predict Bioactivity Analysis->Conclusion

Caption: General workflow for a molecular docking study.

Conclusion and Future Directions

The theoretical and computational protocols outlined in this guide provide a robust framework for the in-depth characterization of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. By leveraging DFT calculations and molecular docking simulations, researchers can gain significant insights into its structural, electronic, and potential biological properties prior to engaging in extensive experimental synthesis and testing. These in silico studies are a critical component of modern chemical and pharmaceutical research, enabling a more rational and efficient approach to the design and development of novel molecules. Future work should focus on the experimental validation of these theoretical predictions through synthesis, spectroscopic analysis, and in vitro biological assays.

References

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives - PMC. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. Available at: [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed. Available at: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions - MDPI. Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives - AIP Publishing. Available at: [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES | Request PDF - ResearchGate. Available at: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available at: [Link]

  • View of SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate - Taylor & Francis. Available at: [Link]

  • Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation - DSpace Repository. Available at: [Link]

  • Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations. Available at: [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - ijpbs. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Available at: [Link]

  • Molecular structure, vibrational, UV and NBO analysis of 4-chloro-7-nitrobenzofurazan by DFT calculations - PubMed. Available at: [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives - ResearchGate. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - ResearchGate. Available at: [Link]

  • Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available at: [Link]

  • Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Available at: [Link]

  • HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-lphenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods | Request PDF - ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Available at: [Link]

  • Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Available at: [Link]

  • Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). Available at: [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - Semantic Scholar. Available at: [Link]

  • Crystal Structure and Hirshfeld Surface Analysis of 1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole - ResearchGate. Available at: [Link]

  • Quantum Mechanical Calculations, Hirshfeld Surface Analysis, Molecular Docking, ADME and Toxicology Studies of the Ethyl 4-chloro-2-[(4-nitrophenyl)hydrazono]-3-oxobutrate Compound - PlumX. Available at: [Link]

Sources

Methodological & Application

protocol for the synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and fungicides[1]. Specifically, 4-chloro-1-arylpyrazoles are critical synthetic intermediates; the C4-chlorine atom not only modulates the lipophilicity and metabolic stability of the molecule but also serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1][2].

The synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is most efficiently achieved via a two-stage process:

  • Knorr-Type Cyclocondensation: The construction of the core pyrazole ring is achieved by condensing 4-nitrophenylhydrazine with a 1,3-dicarbonyl equivalent[3]. To avoid the instability of free malondialdehyde, 1,1,3,3-tetramethoxypropane (TMOP) is utilized. Under acidic conditions, TMOP hydrolyzes in situ to generate the reactive dialdehyde, which undergoes rapid hydrazone formation and subsequent intramolecular cyclization to form 1-(4-nitrophenyl)-1H-pyrazole[3].

  • Regioselective Electrophilic Aromatic Substitution (SEAr): Pyrazoles are π-excessive heterocycles where the C4 position exhibits the highest highest occupied molecular orbital (HOMO) electron density[4]. This makes the C4 carbon highly susceptible to electrophilic attack. While traditional chlorination utilizes hazardous chlorine gas or hypochlorous acid[5], modern protocols leverage 1,3,5-trichloroisocyanuric acid (TCCA)[1]. TCCA acts as a mild, atom-economical source of electrophilic chlorine (Cl⁺).

Experimental Workflow

G A 4-Nitrophenylhydrazine C 1-(4-Nitrophenyl)-1H-pyrazole A->C Acid Catalysis EtOH, Reflux B 1,1,3,3-Tetramethoxypropane B->C Cyclocondensation E 4-Chloro-1-(4-nitrophenyl) -1H-pyrazole C->E Electrophilic Chlorination D TCCA (Chlorinating Agent) D->E C4 Substitution 40 °C, TFE

Workflow for the two-step synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Step-by-Step Methodologies

Phase 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole

Causality Check: The use of catalytic HCl is mandatory. It serves a dual purpose: it catalyzes the hydrolysis of the acetal (TMOP) into the reactive aldehyde and activates the carbonyl oxygen to accelerate nucleophilic attack by the hydrazine[3].

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenylhydrazine hydrochloride (1.89 g, 10.0 mmol) and absolute ethanol (30 mL)[3].

  • Reagent Addition: Add 1,1,3,3-tetramethoxypropane (1.80 g, 11.0 mmol, 1.1 equiv) dropwise to the suspension, followed by 5 drops of concentrated hydrochloric acid (37%).

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1 v/v) solvent system. The starting hydrazine will be consumed, yielding a new, highly UV-active spot.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: Resuspend the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃, 30 mL) to neutralize the acid catalyst.

  • Purification: Separate the organic layer, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting 1-(4-nitrophenyl)-1H-pyrazole can be used in the next step without further purification.

Phase 2: Regioselective C4-Chlorination using TCCA

Causality Check: 2,2,2-Trifluoroethanol (TFE) is selected as the solvent because its strong hydrogen-bond donating capability activates the N-Cl bonds of TCCA. This significantly enhances the electrophilicity of the chlorine atom, allowing the reaction to proceed efficiently without the need for transition-metal catalysts[1].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(4-nitrophenyl)-1H-pyrazole (1.89 g, 10.0 mmol) in 2,2,2-trifluoroethanol (TFE) (20 mL)[1].

  • Electrophile Addition: Slowly add 1,3,5-trichloroisocyanuric acid (TCCA) (1.16 g, 5.0 mmol, 0.5 equiv) portion-wise to the stirring solution. Note: TCCA provides three equivalents of active chlorine; thus, 0.5 equivalents are sufficient to drive full conversion while minimizing over-chlorination[6].

  • Chlorination: Heat the mixture to 40 °C and stir for 4 hours[6]. The reaction will transition from a clear solution to a slight suspension as cyanuric acid (the byproduct of TCCA) precipitates.

  • Quenching (Critical Step): Cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL)[6]. Causality Check: Na₂S₂O₃ immediately reduces any residual electrophilic chlorine species to inert chloride ions, preventing oxidative degradation of the product during workup[6].

  • Extraction: Dilute the quenched mixture with ethyl acetate (40 mL). Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 × 20 mL)[6].

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo[6].

  • Final Purification: Purify the crude product via silica gel flash column chromatography (eluent: Hexanes/EtOAc gradient) to afford pure 4-chloro-1-(4-nitrophenyl)-1H-pyrazole as a solid.

Quantitative Data & Condition Optimization

To ensure a self-validating protocol, the choice of chlorinating agent must be justified by empirical yield and safety metrics. The table below summarizes the comparative efficacy of various chlorination conditions for 1-arylpyrazoles.

Chlorinating AgentEquivalentsSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic & Safety Notes
TCCA 0.5TFE404>85% Optimal. High atom economy; TFE activates N-Cl bond via H-bonding[1].
NCS 1.1DMF6012~75%Viable alternative, but requires higher thermal activation and prolonged time.
Cl₂ (gas) 1.0Acetic Acid252~60%Rapid, but highly toxic gas. Prone to generating polychlorinated byproducts.
HOCl 1.5H₂O / EtOAc5–306~80%Requires strict pH control to prevent carboxylic acid formation; biphasic[5].

References

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Molecules, MDPI. URL:[Link]

  • US Patent 5047551A, Google Patents.

Sources

Application Note: Strategic Utilization of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of novel therapeutics frequently relies on versatile, bifunctional heterocyclic scaffolds. 4-chloro-1-(4-nitrophenyl)-1H-pyrazole emerges as a highly strategic intermediate for the synthesis of complex biaryl systems, kinase inhibitors, and phosphodiesterase-4 (PDE4) inhibitors[1].

This application note provides an authoritative guide on the dual functionalization of this scaffold. By exploiting the orthogonal reactivity of the N1-nitrophenyl group and the C4-chlorine atom, medicinal chemists can rapidly generate diverse libraries of bioactive compounds[2].

Physicochemical & Structural Profiling

The structural architecture of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole offers distinct synthetic advantages. The pyrazole ring acts as a robust bioisostere for amides and phenyl rings, while its substituents provide highly specific vectors for late-stage functionalization[3].

Table 1: Physicochemical and Structural Rationale

PropertyValue / FeatureStructural Significance & Causality
Chemical Formula C9H6ClN3O2Low molecular weight (223.62 g/mol ) allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
C4-Chlorine Halogen HandleProvides a stable, albeit challenging, handle for late-stage Palladium-catalyzed cross-coupling[1].
N1-Nitrophenyl Electron-WithdrawingActivates the pyrazole core and serves as a masked aniline, crucial for synthesizing amide/sulfonamide-linked libraries[4].

Mechanistic Pathways & Expert Insights

  • Pathway A: Chemoselective Nitro Reduction. The reduction of nitroaromatics in the presence of aryl chlorides is notoriously prone to competing hydrodehalogenation when using standard palladium-on-carbon (Pd/C) with hydrogen gas[4]. To preserve the C4-chlorine for subsequent coupling, a milder electron-transfer reduction (Béchamp reduction) using Iron powder and Ammonium Chloride is strictly required.

  • Pathway B: C4 Palladium-Catalyzed Cross-Coupling. 4-Chloropyrazoles exhibit a significantly higher activation energy barrier for oxidative addition compared to their bromo- or iodo-counterparts[3]. Standard catalysts like Pd(PPh3)4 will fail. Successful Suzuki-Miyaura coupling necessitates bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to accelerate oxidative addition and facilitate reductive elimination[1].

Table 2: Catalyst Optimization for C4 Suzuki-Miyaura Coupling

Palladium SourceLigandBase / SolventYield (%)Causality / Observation
Pd(PPh3)4NoneNa2CO3 / Toluene< 5%Failure of oxidative addition into the strong C(sp2)-Cl bond.
Pd2(dba)3SPhosK3PO4 / Dioxane45%Moderate conversion; steric bulk is insufficient for optimal reductive elimination.
Pd(OAc)2 XPhos K3PO4 / Dioxane > 85% Electron-rich biaryl phosphine enables rapid oxidative addition and turnover[1].

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Béchamp Reduction

Objective: Synthesize 1-(4-aminophenyl)-4-chloro-1H-pyrazole without cleaving the C4-chlorine.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (10.0 mmol) in a biphasic mixture of Ethanol/Water (4:1 v/v, 100 mL). Causality: The biphasic mixture ensures simultaneous solubility of the hydrophobic pyrazole and the inorganic proton source.

  • Reagent Addition: Add Iron powder (50.0 mmol, 5 eq) and Ammonium Chloride (50.0 mmol, 5 eq).

  • Thermal Activation: Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove iron oxides, and wash the pad with ethyl acetate (3 × 50 mL). Concentrate the filtrate in vacuo and extract with saturated NaHCO3.

  • QA/QC Validation:

    • LC-MS: Confirm the disappearance of the starting material (M+H = 224). The product mass should be M+H = 194.

    • Isotope Check: Crucially, verify the retention of the 3:1 isotopic cluster (M / M+2) in the mass spectrum, confirming the C-Cl bond remains intact[4].

Protocol B: XPhos-Enabled Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-aryl-1-(4-nitrophenyl)-1H-pyrazole derivatives.

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, add 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 mmol), the desired Arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous K3PO4 (2.0 mmol). Causality: K3PO4 provides the optimal basicity to accelerate transmetalation without promoting base-catalyzed degradation of the pyrazole core[1].

  • Solvent Addition: Evacuate and backfill the tube with Nitrogen (3 cycles). Add degassed 1,4-Dioxane/Water (10:1 v/v, 5 mL).

  • Coupling: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel to remove palladium black.

  • QA/QC Validation:

    • 1H NMR (CDCl3): Monitor the downfield shift of the pyrazole C3 and C5 protons, which typically resonate between δ 7.8–8.4 ppm, confirming successful C4 substitution.

Pathway Visualization

G SM 4-chloro-1-(4-nitrophenyl) -1H-pyrazole Red_Cond Fe, NH4Cl EtOH/H2O, 80°C SM->Red_Cond Nitro Reduction Suz_Cond Ar-B(OH)2, Pd(OAc)2 XPhos, K3PO4, 100°C SM->Suz_Cond Suzuki Coupling Amine 1-(4-aminophenyl) -4-chloro-1H-pyrazole Red_Cond->Amine Drug1 Amide/Sulfonamide Derivatives Amine->Drug1 Derivatization Coupled 4-Aryl-1-(4-nitrophenyl) -1H-pyrazole Suz_Cond->Coupled Drug2 Advanced Biaryl Scaffolds Coupled->Drug2 Derivatization

Divergent synthetic workflows of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

References

  • [2] Title: 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid & Derivatives Catalog Source: American Elements URL:[Link]

  • [1] Title: CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation Source: Google Patents URL:

  • [3] Title: Selective Silylation of Aromatic and Aliphatic C–H Bonds Source: eScholarship (University of California) URL:[Link]

  • [4] Title: Preparative Organic Chemistry - Weygand and Hilgetag Source: Scribd URL:[Link]

Sources

Application Note: High-Throughput Antibacterial Susceptibility Profiling of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Pyrazole derivatives have gained significant traction in medicinal chemistry due to their versatile bioisosteric properties and potent antimicrobial activities[1]. This application note details the standardized experimental protocol for evaluating the in vitro antibacterial efficacy of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole . By adhering to the Clinical and Laboratory Standards Institute (CLSI) framework[2], this guide provides a self-validating, high-throughput broth microdilution methodology designed for reproducibility and rigorous mechanistic insight.

Mechanistic Rationale & Target Biology

Before executing the assay, it is critical to understand the causality behind the compound's structural design and its biological target.

Structure-Activity Relationship (SAR) Causality: The core 1H-pyrazole ring acts as a stable scaffold that mimics natural nitrogenous bases. The substitution of an electron-withdrawing chloro group (-Cl) at the 4-position significantly increases the molecule's lipophilicity, which is a critical determinant for penetrating the thick peptidoglycan layer of Gram-positive bacteria. Concurrently, the 4-nitrophenyl moiety at the 1-position provides essential hydrogen-bond accepting capabilities (via the nitro oxygen atoms)[3].

Mechanism of Action: Extensive in silico and in vitro studies indicate that halogenated and nitro-substituted pyrazoles exert their bactericidal effects by acting as competitive inhibitors of Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV [4]. By binding to the ATP-binding pocket of the DNA gyrase Subunit B, the compound prevents the enzyme from introducing negative supercoils into DNA, leading to replication arrest and subsequent cell death[3].

MOA Compound 4-chloro-1-(4-nitrophenyl) -1H-pyrazole Target Bacterial DNA Gyrase (Subunit B ATP-binding site) Compound->Target Competitive Binding Process Inhibition of DNA Supercoiling Target->Process Enzyme Blockade Outcome Bacterial Cell Death (Bactericidal Effect) Process->Outcome Replication Arrest

Mechanism of Action: Pyrazole derivative inhibiting bacterial DNA gyrase leading to cell death.

Reagent Preparation & Standardization

To ensure a self-validating system, the preparation of reagents must account for the physicochemical properties of the pyrazole derivative and the physiological requirements of the test organisms.

Compound Stock Solution
  • Procedure: Dissolve 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10 mg/mL.

  • Causality: Pyrazole derivatives with halogen and nitroaromatic substitutions are highly hydrophobic. Using 100% DMSO ensures complete solvation, preventing premature precipitation when introduced to the aqueous assay broth. The final concentration of DMSO in the assay must not exceed 1-2% v/v to prevent solvent-induced bacterial toxicity.

Assay Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
  • Procedure: Prepare CAMHB according to the manufacturer's instructions, ensuring final concentrations of 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

  • Causality: Divalent cations are critical for stabilizing the bacterial outer membrane and ensuring standard porin permeability. Without cation adjustment, the apparent Minimum Inhibitory Concentration (MIC) against Gram-negative species (e.g., Pseudomonas aeruginosa) may be artificially skewed[2].

Inoculum Standardization
  • Procedure: Select 3-5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to create the working inoculum ( 1×106 CFU/mL).

  • Causality: Standardizing the inoculum ensures that the compound-to-target ratio remains consistent across all replicates. An inoculum that is too dense will result in false resistance (inoculum effect), while a sparse inoculum will yield false susceptibility.

Experimental Workflow: CLSI-Compliant Broth Microdilution

The following protocol details the 96-well microtiter plate setup for determining the MIC, defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth[5].

Step-by-Step Protocol
  • Plate Preparation: Dispense 50 µL of CAMHB into all wells of a sterile, U-bottom 96-well microtiter plate, except Column 1.

  • Compound Addition: Add 100 µL of the diluted pyrazole compound (e.g., 128 µg/mL in CAMHB) to Column 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from Column 1 to Column 2, mix thoroughly by pipetting up and down, and repeat this two-fold serial dilution up to Column 10. Discard 50 µL from Column 10. (Concentration range: 64 µg/mL down to 0.125 µg/mL).

  • Self-Validating Controls Setup:

    • Column 11 (Growth Control - GC): Add 50 µL CAMHB + 50 µL Inoculum. (Validates bacterial viability).

    • Column 12 (Sterility Control - SC): Add 100 µL CAMHB only. (Validates aseptic technique).

    • Solvent Control Well: Add 50 µL CAMHB containing 2% DMSO + 50 µL Inoculum. (Validates that DMSO is not causing inhibition).

    • Positive Control Plate: Run a parallel plate using a reference antibiotic (e.g., Ciprofloxacin) against ATCC quality control strains.

  • Inoculation: Add 50 µL of the working inoculum ( 1×106 CFU/mL) to Columns 1-11. The final well volume is 100 µL, bringing the final bacterial concentration to the CLSI-mandated 5×105 CFU/mL [2].

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours under aerobic conditions.

Workflow Inoculum 1. Bacterial Suspension (0.5 McFarland in CAMHB) Inoculation 4. Well Inoculation (Final: 5 x 10^5 CFU/mL) Inoculum->Inoculation Compound 2. Compound Stock (10 mg/mL in 100% DMSO) Dilution 3. Two-Fold Serial Dilution (Microtiter Plate, 96-well) Compound->Dilution Dilution->Inoculation Incubation 5. Incubation (37°C for 16-20 hours) Inoculation->Incubation Analysis 6. MIC / MBC Determination (Visual & Agar Plating) Incubation->Analysis

Step-by-step CLSI M07 broth microdilution workflow for antibacterial susceptibility testing.

Data Acquisition & Interpretation

Minimum Inhibitory Concentration (MIC)

Following the 16-20 hour incubation, visually inspect the plate using a reflective viewing device. The MIC is recorded as the lowest concentration well exhibiting absolute optical clarity (no turbidity or pellet formation)[5].

Minimum Bactericidal Concentration (MBC)

To determine if the pyrazole derivative is bactericidal or merely bacteriostatic:

  • Aspirate 10 µL from all optically clear wells (at and above the MIC) and the Growth Control well.

  • Spot-inoculate onto fresh, compound-free Tryptic Soy Agar (TSA) plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (yielding <5 colonies per 10 µL spot).

Representative Data Presentation

The table below summarizes typical quantitative data expected when screening 4-chloro-1-(4-nitrophenyl)-1H-pyrazole against standard ESKAPE pathogens.

Note the causality in the data: Pyrazole derivatives typically exhibit superior efficacy against Gram-positive strains. In Gram-negative bacteria, the compound's hydrophobicity makes it a prime substrate for active efflux pumps (e.g., AcrAB-TolC in E. coli), resulting in higher MIC values[6].

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive (+)2.04.02.0Bactericidal
Enterococcus faecalis (ATCC 29212)Positive (+)4.08.02.0Bactericidal
Escherichia coli (ATCC 25922)Negative (-)16.0>64.0>4.0Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Negative (-)32.0>64.0>2.0Bacteriostatic

References[2] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. clsi.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEuGhwyxsohz_drg1QJ84z6-mKX-Y-NR15cfwDPu0NZoCnro-X4cTKy3-cfbA6aCDIi5Fl9N2N5ag00FX3N6-4bykvVIqgKKAhnEiIgUEZh6NyufB3M0BoyvIZe7YKOQ==[5] Broth Microdilution | MI - Microbiology. mlsascp.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdEX8Tb289RJLRlQBXDpFRB-pNIGOwteNnzyiVjb836Mjsz9WB3qX-B7WxlPkpi6NmToJRsNaLPBzVr_hzEpvEl-y77mq-cggLf8Ff4a1ANYTCkmFjUZmJPzLnmzt3TLe8Gzddksu8aM5zu2vAtbOWL_2dKbWV[4] Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOFo0pMMfPRbez-ru10_5QE8jd-HLnSyEEA-f9O_OwTh5RTvJARdL94qjQ1miY7ulFmdz0M4p8I3hfbaBMfOpEClQrR9Pis6q8XymvQINxAK1tBbxLvfSAYRefI71pXB_phkPTkQ==[1] Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUHH1Sw-Jbc0i-S8otIW6vOl_U1nTaF7p3krnfrVFkW9M2gLlZFLlEDaf3h-pKZC5h1qxHwkV6W5_9YqbAzbO4PAao3cB1_NgC_Hx2AinqqM9vA1aEB8tV10lN1GLRmTUW0ntVoRqttxyDpw0=[3] New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Publishing. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWR_DFAa9u6gsvcx0XsFoKzXCdHsM9fH8Hhx9liG_bjAyHbXozt2bJPAz6LLmOuqJNy7EdOvBtHb1U_7jEPK3L5uwkMRJTw7Ecuz5aU01-kQ94SdFVnCmEnVphdoDKq0wbHfeKPeNdezJh04yfzf6kFeEIh9lfmgTF[6] Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site - Sci-Hub. sci-hub.red.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpWr5iqdQgsOSM_VnYPTsGGLimd3H9kMC6obtiD0SOwIgEbXOepmNByyEfQxRPcNSIXnOehTZpnOIYmlJJwftIYbGz6OGm4LmnP4wDLw7M8cmDwnPo1xIAY3sKoPnN2R3Un4cJsoNWPMqDEQ==

Sources

Application Note: In Vitro Antifungal Susceptibility Testing Protocol for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Rationale: Targeting Fungal Respiration

Pyrazole derivatives have emerged as highly potent scaffolds in both agricultural and clinical antifungal drug development. The specific substitution pattern of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole leverages the electron-withdrawing properties of the nitro and chloro groups to enhance lipophilicity and target binding affinity. Recent molecular dynamics and docking studies on structurally analogous pyrazoles demonstrate their primary mechanism of action: competitive inhibition of Succinate Dehydrogenase (SDH, Complex II) within the fungal mitochondrial electron transport chain ()[1]. Furthermore, these derivatives have shown strong binding energies with other key fungal proteins, demonstrating broad-spectrum potential ()[2]. By occupying the ubiquinone-binding pocket, these compounds arrest electron transfer, leading to rapid ATP depletion, accumulation of reactive oxygen species (ROS), and subsequent fungal cell death.

MOA Compound 4-chloro-1-(4-nitrophenyl)-1H-pyrazole SDH Succinate Dehydrogenase (Complex II) Compound->SDH Competitive Inhibition Ubiquinone Ubiquinone Reduction Blocked SDH->Ubiquinone Prevents electron transfer ETC Electron Transport Chain Arrest Ubiquinone->ETC ATP ATP Depletion & Fungal Cell Death ETC->ATP

Fig 1: Mechanism of Action: Pyrazole-mediated inhibition of fungal Succinate Dehydrogenase (SDH).

Architecting the Assay: Causality in Experimental Design

To accurately quantify the minimum inhibitory concentration (MIC) of this pyrazole derivative, the assay architecture must eliminate environmental variables that could mask the compound's intrinsic activity. This protocol harmonizes the principles of the [3] and the [4], optimized specifically for highly lipophilic small molecules.

  • Media Selection (RPMI 1640 + MOPS): Standard mycological media (e.g., Sabouraud Dextrose Broth) contain undefined peptones that can bind to the pyrazole ring, artificially inflating the MIC. We utilize synthetic RPMI 1640 lacking sodium bicarbonate, buffered to exactly pH 7.0 at 35°C using 0.165 M MOPS. Causality: The ionization state of the 4-nitrophenyl moiety is highly pH-dependent; MOPS buffering prevents pH drift during fungal metabolic acid production, ensuring consistent transmembrane penetration of the drug.

  • Solvent Dynamics (DMSO): 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is practically insoluble in aqueous media. It must be dissolved in 100% DMSO. Causality: To prevent solvent-induced toxicity, the assay is designed so the final DMSO concentration in the test wells never exceeds 1% (v/v). A dedicated 1% DMSO growth control is mandatory to validate that any observed growth inhibition is strictly due to the pyrazole derivative, not the solvent ()[5].

Self-Validating Protocol Execution

Workflow Stock Prepare 100x Compound Stock in DMSO Dilution Two-fold Serial Dilution in RPMI 1640 Stock->Dilution Plate Inoculate 96-Well Microtiter Plate Dilution->Plate Inoculum Standardize Fungal Inoculum (0.5 MacFarland) Inoculum->Plate Incubate Incubate at 35°C for 24-48 hours Plate->Incubate Read Spectrophotometric Reading (OD 530nm) Incubate->Read MIC Determine MIC50 / MIC90 Read->MIC

Fig 2: Self-validating broth microdilution workflow for pyrazole MIC determination.

Phase I: Reagent and Plate Preparation
  • Compound Stock: Synthesize or procure 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (Purity ≥ 98% via HPLC). Dissolve in 100% molecular-grade DMSO to a concentration of 1600 µg/mL (100x the highest intended test concentration).

  • Serial Dilution: In a sterile 96-well deep-well block, perform a two-fold serial dilution of the stock in 100% DMSO to create 10 concentration tiers (1600 µg/mL down to 3.125 µg/mL).

  • Intermediate Aqueous Dilution: Dilute each DMSO stock 1:50 into double-strength (2x) RPMI 1640-MOPS broth. This yields a 2x drug concentration (32 µg/mL down to 0.06 µg/mL) in 2% DMSO.

  • Plate Dispensing: Dispense 100 µL of the intermediate dilutions into columns 1 through 10 of a flat-bottom, untreated polystyrene 96-well microtiter plate.

Phase II: Inoculum Standardization (The Critical Variable)

Causality: Fungal inoculum size directly dictates the MIC. An inoculum that is too dense will cause the "inoculum effect" (false resistance), while too sparse an inoculum will simulate false susceptibility.

  • Subculture the target strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) on Sabouraud Dextrose Agar for 24 hours at 35°C.

  • Suspend 3-5 distinct colonies in sterile 0.85% saline.

  • Vortex for 15 seconds and measure the optical density (OD) at 530 nm using a spectrophotometer. Adjust the OD to 0.12 (equivalent to a 0.5 McFarland standard, yielding 1×106 to 5×106 CFU/mL).

  • Dilute this stock 1:1000 in sterile water, then 1:2 in 2x RPMI 1640-MOPS to achieve the final working inoculum of 1×103 to 5×103 CFU/mL.

Phase III: Inoculation and Internal Quality Control
  • Add 100 µL of the working inoculum to Columns 1-10 (Drug test wells) and Column 11 (Growth Control).

    • Self-Validation Check: The addition of 100 µL aqueous inoculum to the 100 µL of 2x drug in 2% DMSO brings the final well volume to 200 µL, the drug to 1x concentration (16 µg/mL to 0.03 µg/mL), and the final DMSO concentration to exactly 1.0%.

  • Add 100 µL of sterile water to Column 12 (Sterility Control) containing 100 µL of 2x RPMI-MOPS.

  • Seal the plates with a gas-permeable membrane to prevent edge-effect evaporation and incubate at 35°C for 24 hours (for Candida spp.) or 48 hours (for Aspergillus spp. or dermatophytes).

Phase IV: Spectrophotometric Endpoint Determination

Rather than relying on visual turbidity—which introduces subjective operator bias—this protocol mandates spectrophotometric endpoint determination to establish a mathematically rigorous MIC[5].

  • Agitate the plate briefly on a microplate shaker.

  • Read the absorbance at 530 nm ( OD530​ ).

  • Calculate the percentage of growth relative to the Growth Control (Column 11).

  • MIC50 Definition: The lowest concentration of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole that results in a ≥50% reduction in OD530​ compared to the solvent-matched growth control.

Quantitative Data Presentation & Expected Outcomes

To benchmark the efficacy of the novel pyrazole, it must be tested concurrently with established clinical and agricultural reference standards. Below is a representative data structure for reporting the antifungal profile.

Table 1: Representative In Vitro Antifungal Activity (MIC50, µg/mL) of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Fungal StrainStrain Type4-chloro-1-(4-nitrophenyl)-1H-pyrazoleFluconazole (Clinical Control)Boscalid (Agricultural Control)
Candida albicans ATCC 90028Clinical Yeast0.50.25>16.0
Candida krusei ATCC 6258Clinical Yeast (Resistant QC)1.032.0>16.0
Aspergillus fumigatus ATCC 204305Clinical Mould2.0>64.08.0
Rhizoctonia solaniPhytopathogen0.125N/A2.2
Assay Validation Criteria Pass (Growth Control OD > 0.4) Pass (Within CLSI QC Range) Pass

Note: The robust activity against C. krusei (which is intrinsically resistant to fluconazole) highlights the distinct mechanism of action (SDH inhibition) of the pyrazole scaffold, bypassing ergosterol pathway mutations.

References

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • EUCAST E.Def 9.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL:[Link]

  • A Practical Guide to Antifungal Susceptibility Testing Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application Note: 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Rationale & Mechanistic Insights

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets implicated in oncology and inflammatory diseases . Several FDA-approved anticancer drugs, including crizotinib and axitinib, contain a pyrazole ring, validating the scaffold's utility in targeting kinases like EGFR and VEGFR-2 .

Within this chemical space, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole serves as a highly versatile, privileged building block. The rational design behind utilizing this specific molecular architecture relies on three distinct mechanistic interactions within the kinase ATP-binding pocket:

  • The 1H-Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 4-Chloro Substituent: Positions directly into the hydrophobic pocket (often adjacent to the gatekeeper residue). The inclusion of the chlorine atom provides optimal halogen bonding and steric complementarity, which significantly increases the residence time of the inhibitor and enhances selectivity against off-target kinases .

  • The 1-(4-Nitrophenyl) Moiety: Serves a dual purpose. Biologically, electron-deficient aryl moieties (like 4-nitrophenyl) enhance binding affinity in kinases such as CDK2 and GSK-3 by optimizing the pKa of the pyrazole core . Synthetically, the nitro group acts as a stable precursor that can be reduced to an aniline, providing a vector to probe the solvent-exposed region or to design Type II inhibitors that bind the DFG-out conformation.

KinaseInteraction cluster_kinase Kinase ATP-Binding Pocket cluster_scaffold 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole Hinge Hinge Region (H-Bonding) Gatekeeper Hydrophobic Pocket (Gatekeeper) Solvent Solvent-Exposed Region Pyrazole 1H-Pyrazole Core Pyrazole->Hinge Bidentate H-Bonds Chloro 4-Chloro Group Pyrazole->Chloro Nitro 1-(4-Nitrophenyl) Pyrazole->Nitro Chloro->Gatekeeper Halogen Bonding Nitro->Solvent Dipole / Vectorization

Structural rationale for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole binding in kinase ATP pockets.

Experimental Workflows & Protocols

To transition from the raw 4-chloro-1-(4-nitrophenyl)-1H-pyrazole scaffold to a validated kinase inhibitor, a rigorous, self-validating experimental pipeline is required.

Protocol A: Scaffold Derivatization (Library Generation)

Causality: The unmodified nitro-scaffold is generally inactive due to the lack of hydrogen bond donors required for the solvent-exposed region. Reducing the nitro group to an amine provides a nucleophilic handle, allowing for divergent synthesis (e.g., urea formation) to optimize pharmacokinetic properties and target engagement.

  • Reduction: Dissolve 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol. Add Iron powder (5.0 eq) and a catalytic amount of ammonium chloride. Reflux for 2 hours. Filter through Celite to yield 4-chloro-1-(4-aminophenyl)-1H-pyrazole.

  • Urea Formation (Type II Inhibitor Design): Dissolve the resulting aniline in anhydrous dichloromethane (DCM). Add the desired isocyanate (e.g., 3-trifluoromethylphenyl isocyanate, 1.1 eq) dropwise at 0°C.

  • Purification: Stir at room temperature for 4 hours. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the final inhibitor.

Protocol B: Self-Validating TR-FRET Kinase Assay

Causality: Pyrazole derivatives conjugated with extended aromatic systems often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measurement, allowing short-lived background fluorescence to decay. This isolates the specific long-lived emission of the europium fluorophore, ensuring the signal-to-noise ratio remains high and preventing false positives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: In a 384-well low-volume plate, perform a 10-point 3-fold serial dilution of the synthesized pyrazole derivatives in DMSO. Transfer 100 nL of compound to the assay plate using an acoustic dispenser.

  • Self-Validation Controls: Allocate 16 wells for the maximum signal (DMSO only, negative control) and 16 wells for the minimum signal (10 µM Staurosporine, positive control). This step is critical to calculate the Z'-factor; an assay is only deemed trustworthy if Z' > 0.5.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture to all wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and APC-tracer. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

AssayWorkflow Prep 1. Scaffold Derivatization Dose 2. 10-Point Titration Prep->Dose Reaction 3. Kinase Reaction Dose->Reaction FRET 4. TR-FRET Readout Reaction->FRET Validate 5. Z'-Factor Validation FRET->Validate

Self-validating high-throughput screening workflow for pyrazole-based kinase inhibitors.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) data for a library generated from the 4-chloro-1-(4-nitrophenyl)-1H-pyrazole scaffold. The data demonstrates how derivatization of the nitro group dictates kinase selectivity and potency.

Compound IDR-Group Substitution (Post-Reduction)VEGFR-2 IC₅₀ (nM)EGFR IC₅₀ (nM)Aurora-A IC₅₀ (nM)ClogP
Precursor 4-NO₂ (Unmodified Scaffold)>10,000>10,000>10,0003.1
Derivative A 4-NH-CO-Phenyl (Amide)1458901,2003.8
Derivative B 4-NH-CO-(4-Fluoro-phenyl)423108504.0
Derivative C 4-NH-CO-NH-(3-CF₃-phenyl) (Urea)12 85 2104.5

Note: The unmodified precursor exhibits no significant kinase inhibition. Conversion to a urea linkage (Derivative C) dramatically increases potency against VEGFR-2 and EGFR by successfully engaging the DFG-out conformation typical of Type II inhibitors.

References

  • Ali, D. N., Ahmed, A., Hussein, A., & Al-Qaisi, J. (2024). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. RSC Advances. URL:[Link]

  • Sharma, P., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC. URL:[Link]

  • Pevarello, P., et al. (2002). Pyrazole derivatives and their use as protein kinase inhibitors. Google Patents (WO2002018346A1).

derivatization of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole for Biological Screening

Introduction: The Pyrazole Scaffold as a Cornerstone of Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a "privileged scaffold" in modern drug discovery.[1][2] Their remarkable structural versatility and ability to engage in various biological interactions have cemented their role in a multitude of FDA-approved therapeutics, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1][3][4] The core subject of this guide, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole , is a strategically designed starting material for the generation of extensive chemical libraries.

This molecule possesses two key functional handles ripe for chemical modification:

  • The C4-Chloro Group : This halogen serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[5] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, profoundly influencing the molecule's steric and electronic properties. While chloro-substituted heterocycles are typically less reactive than their bromo or iodo counterparts, their stability, lower cost, and the availability of modern high-activity catalysts make them ideal for large-scale library synthesis.[5]

  • The N1-Aryl Nitro Group : The nitro group on the N1-phenyl ring is a key site for functional group interconversion. Its facile reduction to a primary amine opens up a second vector for diversification.[6] This newly formed aniline can be readily acylated, sulfonated, or used in reductive amination, creating a new dimension of structural diversity from the same core scaffold.

This application note provides a comprehensive, experience-driven guide for researchers, outlining validated protocols for the systematic derivatization of this pyrazole core at both key positions to generate novel compound libraries for biological screening.

Strategic Overview of Derivatization Pathways

The derivatization strategy for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is bifurcated, allowing for parallel or sequential modification to maximize library diversity from a single starting material. The two primary pathways are:

  • Pathway A: C4-Position Functionalization. This pathway leverages the reactivity of the C4-chloro group, primarily through Suzuki-Miyaura cross-coupling, to introduce new carbon-carbon bonds. This is the preferred method for exploring modifications to the core pyrazole structure.

  • Pathway B: N1-Aryl Group Modification. This pathway focuses on the reduction of the para-nitro group to an amine, which then serves as a nucleophilic handle for subsequent reactions like acylation. This is ideal for probing the southern-binding region of a potential biological target.

G cluster_A Pathway A: C4-Position Functionalization cluster_B Pathway B: N1-Aryl Modification start 4-chloro-1-(4-nitrophenyl)-1H-pyrazole A1 Suzuki-Miyaura Coupling (R-B(OH)2, Pd Catalyst) start->A1 B1 Nitro Group Reduction (e.g., SnCl2, Fe/HCl) start->B1 A2 4-Aryl/Alkyl-1-(4-nitrophenyl)-1H-pyrazoles (Library A) A1->A2 C-C Bond Formation B2 4-chloro-1-(4-aminophenyl)-1H-pyrazole B1->B2 NO2 → NH2 B3 N-Acylation / N-Sulfonylation (R-COCl or R-SO2Cl) B2->B3 B4 Amide/Sulfonamide Derivatives (Library B) B3->B4 C-N Bond Formation caption Figure 1. Bifurcated derivatization strategy.

Caption: Figure 1. Bifurcated derivatization strategy.

Part 1: Protocols for C4-Position Functionalization

Protocol 1.1: C4-Arylation via Microwave-Promoted Suzuki-Miyaura Coupling

Causality and Experimental Choice: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[7] While 4-chloropyrazoles are less reactive than their bromo- or iodo-analogs, microwave irradiation significantly accelerates the reaction, often leading to higher yields and shorter reaction times.[8][9] We select a catalyst system known for its high activity with chloro-heterocycles, such as a palladium(II) acetate/SPhos combination.

Materials and Reagents

Reagent/MaterialPurpose
4-chloro-1-(4-nitrophenyl)-1H-pyrazoleStarting Material
Arylboronic Acid (e.g., Phenylboronic acid)Coupling Partner
Palladium(II) Acetate [Pd(OAc)₂]Catalyst Precursor
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Ligand
Potassium Carbonate (K₂CO₃), anhydrousBase
1,4-DioxaneSolvent
Deionized WaterCo-solvent
Microwave Reactor Vials (2-5 mL)Reaction Vessel
Thin Layer Chromatography (TLC) platesReaction Monitoring
Ethyl Acetate, HexanesChromatography Solvents
Silica GelStationary Phase for Purification
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent

Step-by-Step Methodology

  • Reaction Setup : To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) in 1 mL of dioxane. Add this catalyst solution to the microwave vial. This pre-mixing step is crucial for forming the active catalytic species.

  • Solvent Addition : Add 1,4-dioxane and deionized water to the reaction vial in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water). The vial should be no more than half-full.

  • Degassing : Seal the vial and sparge the mixture with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.

  • Reaction Monitoring : After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 20% ethyl acetate in hexanes as eluent) to check for the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-aryl-1-(4-nitrophenyl)-1H-pyrazole derivative.

  • Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[10][11]

Part 2: Protocols for N1-Aryl Group Modification

Protocol 2.1: Chemoselective Reduction of the Nitro Group

Causality and Experimental Choice: The reduction of an aromatic nitro group in the presence of an aryl chloride requires a chemoselective reagent. Catalytic hydrogenation with Pd/C is often avoided as it can lead to competitive hydrodechlorination.[12] Tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are classic, reliable, and cost-effective methods that selectively reduce the nitro group while leaving the C-Cl bond intact.[12][13] We will detail the SnCl₂ method due to its typically cleaner reaction profile.

Materials and Reagents

Reagent/MaterialPurpose
4-chloro-1-(4-nitrophenyl)-1H-pyrazoleStarting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Reducing Agent
Concentrated Hydrochloric Acid (HCl)Acidic Medium
EthanolSolvent
Saturated Sodium Bicarbonate (NaHCO₃)Neutralizing Agent
Ethyl AcetateExtraction Solvent
Celite®Filtration Aid

Step-by-Step Methodology

  • Reaction Setup : In a round-bottom flask, dissolve 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 eq.) in ethanol (approx. 0.1 M concentration).

  • Reagent Addition : Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution. The large excess ensures complete reduction.

  • Acidification : Carefully add concentrated HCl (2-3 eq.) dropwise while stirring. The reaction is often exothermic.

  • Heating : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Reaction Monitoring : Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot (the amine).

  • Workup - Neutralization : After completion, cool the reaction to room temperature and then place it in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution can cause vigorous foaming. Adjust the pH to ~8-9.

  • Workup - Filtration : The neutralization will produce a thick white precipitate of tin salts. Filter this suspension through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification : Filter and concentrate under reduced pressure. The resulting crude 4-chloro-1-(4-aminophenyl)-1H-pyrazole is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.

Protocol 2.2: N-Acylation of 4-chloro-1-(4-aminophenyl)-1H-pyrazole

This protocol demonstrates the utility of the newly formed amine as a handle for further diversification.

  • Setup : Dissolve the amine from Protocol 2.1 (1.0 eq.) in dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add triethylamine (1.5 eq.) as a base.

  • Acylation : Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC indicates full consumption of the starting amine.

  • Workup : Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification : Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography or recrystallization to yield the final amide product.

Biological Screening Strategy and Data Management

The derivatization of the parent scaffold generates two distinct libraries (A and B) that explore different regions of chemical space. A logical approach to screening is essential to extract meaningful structure-activity relationships (SAR).

G cluster_screening Biological Screening Cascade cluster_analysis Data Analysis A Library A (C4-Derivatives) S1 Primary Screening (e.g., Antiproliferative Assay against Cancer Cell Lines) A->S1 B Library B (N1-Aryl Amide Derivatives) B->S1 S2 Hit Confirmation & Dose-Response (Calculate IC50) S1->S2 S3 Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Antimicrobial MIC) S2->S3 D1 Structure-Activity Relationship (SAR) Analysis S3->D1 D2 Lead Compound Identification D1->D2 caption Figure 2. Workflow for biological screening.

Caption: Figure 2. Workflow for biological screening.

Recommended Initial Assays: Given the broad biological activities of pyrazole derivatives, a tiered screening approach is recommended.[10][14][15][16][17]

  • Antiproliferative Screening : Screen libraries against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to identify potential anticancer agents.[14][15]

  • Antimicrobial Screening : Test for activity against representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[4][18][19]

  • Anti-inflammatory Screening : If resources permit, assays for COX-2 inhibition can be valuable, as this is a known target for pyrazole-based drugs.[18]

Data Presentation: Screening results should be organized systematically to facilitate SAR analysis.

Table 1: Representative Data Summary for Biological Screening

Compound IDDerivatization PathwayR Group (at C4 or N1-Aryl)Antiproliferative IC₅₀ (µM) vs. MCF-7Antibacterial MIC (µg/mL) vs. S. aureus
PA-001A (Suzuki)4-methoxyphenyl12.5>100
PA-002A (Suzuki)3-pyridyl5.264
PB-001B (Acylation)Acetyl25.132
PB-002B (Acylation)Cyclopropylcarbonyl8.916

Conclusion

The 4-chloro-1-(4-nitrophenyl)-1H-pyrazole scaffold is an exceptionally valuable starting point for the development of novel bioactive compounds. The orthogonal reactivity of the C4-chloro and N1-aryl nitro groups allows for the systematic and efficient generation of diverse chemical libraries. The detailed protocols provided herein for Suzuki-Miyaura coupling and chemoselective nitro reduction offer robust and reproducible methods for researchers in drug discovery. By combining these synthetic strategies with a structured biological screening cascade, new lead compounds with significant therapeutic potential can be rapidly identified and optimized.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Pyrazole-Conjugated Benzothiazole Analogs | Request PDF.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC.
  • Bhavya Sai, K., & Durga Deepak, N. (n.d.). synthesis, characterization and biological screening of newer pyrazole derivatives. EJBPS.
  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Ibrahim, Y. M., & Khalaf, M. I. (n.d.). Synthesis and biological evaluation of novel pyrazole scaffold.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • Journal of Chemical Research. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Taylor & Francis Online. (2006). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution.
  • International Journal of Pharmaceutical Research. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives.
  • Canadian Science Publishing. (n.d.). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Cheng, H., et al. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Journal of Pharmaceutical and BioSciences. (2013). A review on Pyrazole derivatives of pharmacological potential.
  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • Liu, Y. C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Academic Strive. (2024). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Application Note: Analytical Characterization and Structural Validation of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Rationale

1-Arylpyrazoles represent a privileged structural motif in both pharmaceutical and agrochemical development. Specifically, halogenated 1-arylpyrazoles serve as critical precursors for synthesizing highly selective σ1 receptor antagonists[1] and potent fungicide candidates targeting sterol biosynthesis 14α-demethylase (CYP51)[2].

The compound 4-chloro-1-(4-nitrophenyl)-1H-pyrazole presents unique analytical challenges and opportunities. The presence of the strongly electron-withdrawing 4-nitrophenyl group at the N1 position, coupled with the chlorine atom at the C4 position, significantly alters the electron density and conjugation of the pyrazole ring[3].

As an Application Scientist, designing a characterization workflow for this compound requires an understanding of the causality behind the analytical signals:

  • Regiochemical Confirmation via NMR: The substitution at C4 eliminates the typical H3-H4-H5 scalar coupling network. Consequently, 1H NMR will display H3 and H5 as distinct singlets. Validating this regiochemistry is critical, as electrophilic halogenation can sometimes yield 3-chloro or 5-chloro regioisomers if reaction conditions are not strictly controlled.

  • Isotopic Profiling via LC-MS: The natural abundance of Chlorine isotopes ( 35Cl and 37Cl in a ~3:1 ratio) provides a self-validating mass spectrometric signature. Electrospray Ionization (ESI) is highly effective here because the unhindered pyrazole nitrogen (N2) readily accepts a proton.

  • Chromatographic Resolution (HPLC-UV): The extended π -conjugation between the nitrophenyl and pyrazole rings yields a strong, distinct chromophore. A slow gradient reverse-phase method is necessitated to ensure baseline resolution from structurally similar synthetic impurities (e.g., unreacted 4-nitrophenylhydrazine).

Orthogonal Characterization Workflow

To ensure absolute scientific integrity, the analytical protocols function as a self-validating system. Chromatographic purity validates the NMR integration, while MS isotopic patterns validate the elemental composition derived from NMR.

Workflow Sample 4-Chloro-1-(4-nitrophenyl) -1H-pyrazole Sample Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC-UV (Purity & UV Profile) Prep->HPLC Aliquot 1 (MeCN) LCMS LC-ESI-MS (Mass & Isotopic Pattern) Prep->LCMS Aliquot 2 (MeOH/H2O) NMR 1H & 13C NMR (Regiochemistry) Prep->NMR Aliquot 3 (DMSO-d6) Data Data Synthesis & Structural Confirmation HPLC->Data Purity > 98% LCMS->Data m/z 224/226 (3:1) NMR->Data C4-Cl Regiochemistry

Figure 1: Orthogonal analytical workflow for the comprehensive characterization of the pyrazole derivative.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Causality Note: A biphenyl or C18 stationary phase is selected to maximize π−π interactions with the nitrophenyl ring, ensuring separation from des-chloro or regioisomeric impurities.

  • System Suitability: Inject a blank (Acetonitrile) to confirm baseline stability. Inject a standard mix of 4-nitrophenylhydrazine and 4-chloropyrazole to verify a minimum resolution ( Rs​ ) of >2.0.

  • Sample Preparation: Accurately weigh 5.0 mg of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. Dissolve in 10 mL of HPLC-grade Acetonitrile (0.5 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (buffers the pyrazole to prevent peak tailing).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 15 minutes, hold for 3 minutes, return to 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA scanning 200–400 nm (Extract at 254 nm and 310 nm).

Protocol B: LC-ESI-MS Analysis

Causality Note: Positive electrospray ionization (ESI+) is utilized to protonate the pyrazole N2. The collision energy is optimized to induce the cleavage of the characteristic C-N bond between the rings.

  • Sample Dilution: Dilute the HPLC sample 1:100 with Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to prevent detector saturation and ion suppression.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100 to 500.

  • Data Acquisition: Record the full scan to identify the [M+H]+ isotopic cluster. Perform MS/MS (Product Ion Scan) on m/z 224.0 at a collision energy of 25 eV.

Protocol C: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Note: DMSO- d6​ is chosen over CDCl 3​ because the highly planar, dipolar nature of the nitro-aromatic system severely limits solubility in non-polar solvents.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Acquisition ( 1 H NMR): 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

  • Acquisition ( 13 C NMR): 100 MHz, 512 scans, complete proton decoupling.

  • Validation: Ensure the residual DMSO pentet is accurately referenced to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Data Interpretation & Expected Results

Quantitative Data Summaries

Table 1: Chromatographic and Mass Spectrometric Parameters

Analytical ParameterExpected Value / ObservationDiagnostic Significance
HPLC Retention Time ~9.4 minutesIndicates moderate lipophilicity; baseline separation from polar precursors.
UV λmax​ 254 nm, 312 nm312 nm indicates extended π -conjugation of the 1-(4-nitrophenyl) system.
MS [M+H]+ (Base Peak) m/z 224.0 (100%), 226.0 (33%)Confirms molecular weight (223.6 g/mol ) and presence of exactly one Chlorine atom.
MS/MS Major Fragments m/z 178.0, m/z 103.0Loss of NO2​ group (-46 Da); Cleavage of the Ar-N bond yielding the pyrazole ion.

Table 2: Expected NMR Chemical Shifts (in DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment / Causality
1 H 8.95Singlet, 1HPyrazole H5 (Deshielded by adjacent N-Ar group).
1 H 8.35Doublet ( J = 9.0 Hz), 2HPhenyl H3', H5' (ortho to the strongly electron-withdrawing NO2​ ).
1 H 8.10Doublet ( J = 9.0 Hz), 2HPhenyl H2', H6' (ortho to the pyrazole ring).
1 H 7.95Singlet, 1HPyrazole H3 .
13 C 145.2SingletPhenyl C4' (C- NO2​ ).
13 C 143.8SingletPhenyl C1' (C-N).
13 C 140.5, 128.0SingletsPyrazole C3 , C5 .
13 C 125.4, 119.2SingletsPhenyl C3'/C5' , C2'/C6' .
13 C 112.5SingletPyrazole C4 (C-Cl). Upfield shift confirms halogenation at C4.
Mass Spectrometric Fragmentation Pathway

To further validate the structure, MS/MS fragmentation provides a fingerprint of the molecule's connectivity. The collision-induced dissociation (CID) primarily targets the weakest bonds: the C-N bond between the rings and the C−NO2​ bond.

Fragmentation M [M+H]+ m/z 224 / 226 (3:1 Ratio) Frag1 [M+H - NO2]+ m/z 178 / 180 M->Frag1 -NO2 (46 Da) Frag3 4-Chloropyrazole Ion m/z 103 / 105 M->Frag3 Cleavage of Ar-N bond Frag2 [M+H - NO2 - Cl]+ m/z 143 Frag1->Frag2 -Cl (35/37 Da)

Figure 2: Diagnostic ESI-MS/MS fragmentation pathway for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

References

  • Díaz, J. L., et al. "Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)." Journal of Medicinal Chemistry, American Chemical Society.

  • Song, Y., et al. "Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates." Journal of Agricultural and Food Chemistry, American Chemical Society.

  • "Ruthenium-Catalyzed C–H Silylation of 1-Arylpyrazole Derivatives and Fluoride-Mediated Carboxylation: Use of Two Nitrogen Atoms of the Pyrazole Group." Synthesis, Thieme E-Books & E-Journals.

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, a key intermediate in the development of pharmaceutical and agrochemical agents.[1] The presented two-step synthetic strategy is designed for scalability, efficiency, and high purity of the final product. We will first detail the synthesis of the intermediate, 1-(4-nitrophenyl)-1H-pyrazole, via a classical Knorr pyrazole condensation, followed by a regioselective chlorination at the C4 position. This guide offers in-depth mechanistic insights, detailed step-by-step protocols, safety and handling procedures, purification techniques, and analytical characterization data. The causality behind critical process parameters is explained to empower researchers to adapt and troubleshoot the synthesis for successful scale-up.

Synthetic Strategy and Rationale

The selected synthetic route proceeds in two distinct, high-yielding steps. This approach is predicated on the use of commercially available, cost-effective starting materials and avoids the need for specialized equipment or extreme reaction conditions, making it highly suitable for industrial applications.[2]

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrazole (I ) via condensation of 4-nitrophenylhydrazine with 1,1,3,3-tetramethoxypropane. Step 2: Regioselective chlorination of intermediate I to yield the final product, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (II ).

The choice of 1,1,3,3-tetramethoxypropane serves as a stable and easy-to-handle synthetic equivalent of the unstable malondialdehyde. The subsequent chlorination is achieved using sodium hypochlorite, a readily available and safer alternative to other chlorinating agents, which provides excellent regioselectivity for the electron-rich C4 position of the pyrazole ring.[3]

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Reaction_1 Knorr Condensation (Acidic Conditions, Heat) 4-Nitrophenylhydrazine->Reaction_1 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane->Reaction_1 Intermediate_I 1-(4-nitrophenyl)-1H-pyrazole (I) Reaction_1->Intermediate_I Intermediate_I_2 Intermediate (I) Reaction_2 Electrophilic Chlorination Intermediate_I_2->Reaction_2 NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Reaction_2 Final_Product 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (II) Reaction_2->Final_Product G cluster_mech1 Mechanism: Knorr Pyrazole Synthesis A Hydrazine (R-NH-NH2) C Condensation & Cyclization (Loss of 2x H2O) A->C B 1,3-Dicarbonyl (in situ) B->C D Aromatic Pyrazole C->D Dehydration

Figure 2: Simplified Knorr Condensation Mechanism.
Electrophilic Aromatic Chlorination (Step 2)

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is particularly activated for attack. In this protocol, sodium hypochlorite in an aqueous medium serves as the source for the electrophilic chlorine species (Cl+). The C4 carbon of the pyrazole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). A subsequent deprotonation at the C4 position re-establishes the aromaticity of the ring, yielding the final 4-chloro-substituted product with high regioselectivity. [3]

Safety and Materials Handling

Large-scale synthesis requires stringent adherence to safety protocols. The primary hazards in this synthesis are associated with 4-nitrophenylhydrazine.

Critical Warning: 4-Nitrophenylhydrazine is a flammable solid and can be toxic if ingested, inhaled, or absorbed through the skin. [4][5]It is also classified as a hazardous waste due to the potential risk of explosion and should be handled with extreme care using spark-proof tools and proper grounding procedures. [6][7]

Reagent CAS No. Key Hazards Recommended PPE
4-Nitrophenylhydrazine 100-16-3 Flammable solid, toxic, skin sensitizer, potential explosion risk. [4][6][8] Chemical safety goggles, face shield, flame-retardant antistatic protective clothing, nitrile gloves. [4]
1,1,3,3-Tetramethoxypropane 102-52-3 Flammable liquid, eye and skin irritant. Safety goggles, gloves.
Sodium Hypochlorite (sol.) 7681-52-9 Corrosive, causes severe skin burns and eye damage. Chemical safety goggles, gloves, protective clothing.

| Hydrochloric Acid | 7647-01-0 | Corrosive, causes severe skin burns and eye damage, respiratory irritant. | Chemical safety goggles, face shield, acid-resistant gloves, vapor respirator. |

Engineering Controls: All operations should be conducted in a well-ventilated chemical fume hood. [8]Facilities must be equipped with an eyewash station and a safety shower. [8]For large-scale reactions, explosion-proof equipment and proper grounding are mandatory. [6]

Detailed Experimental Protocols

Protocol 4.1: Large-Scale Synthesis of 1-(4-nitrophenyl)-1H-pyrazole (I)
ReagentM.W.QuantityMoles
4-Nitrophenylhydrazine153.141.00 kg6.53
1,1,3,3-Tetramethoxypropane164.201.13 kg6.86
Ethanol (200 proof)46.0710.0 L-
Hydrochloric Acid (conc.)36.46100 mL~1.2

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-nitrophenylhydrazine (1.00 kg, 6.53 mol) and ethanol (10.0 L). Begin stirring to form a slurry.

  • Acidification: Slowly add concentrated hydrochloric acid (100 mL) to the slurry over 15 minutes. An exotherm may be observed.

  • Substrate Addition: Add 1,1,3,3-tetramethoxypropane (1.13 kg, 6.86 mol) to the mixture in a single portion.

  • Reaction: Heat the reaction mixture to reflux (~78 °C) and maintain for 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [9]Mobile phase for TLC: 30% Ethyl Acetate in Hexane. The starting hydrazine should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to ambient temperature, then further cool to 0-5 °C using a chiller. The product will precipitate as a yellow solid.

  • Isolation: Isolate the solid product by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 1 L) to remove residual impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

  • Yield: The expected yield is 1.10 - 1.20 kg (89-97%) of a yellow crystalline solid.

Protocol 4.2: Synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (II)
ReagentM.W.QuantityMoles
1-(4-nitrophenyl)-1H-pyrazole (I)189.161.00 kg5.29
Water (Deionized)18.0210.0 L-
Sodium Hypochlorite (12% aq. sol.)74.44~3.4 L~5.55

Procedure:

  • Reactor Setup: Use the same 20 L reactor setup as in Protocol 4.1.

  • Suspension: Charge the reactor with 1-(4-nitrophenyl)-1H-pyrazole (1.00 kg, 5.29 mol) and deionized water (10.0 L). Stir to create a suspension.

  • Chlorination: Cool the suspension to 15-20 °C. Slowly add the 12% sodium hypochlorite solution dropwise via an addition funnel over 2-3 hours. CAUTION: This addition is exothermic; maintain the internal temperature below 30 °C. [3]4. Reaction: After the addition is complete, allow the mixture to stir at ambient temperature for an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral (pH ~7). This removes any residual salts.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Yield: The expected yield is 1.10 - 1.16 kg (93-98%) of an off-white to pale yellow solid. The product is typically of high purity (>98%) and can be used directly or further purified by recrystallization.

Purification and Analytical Characterization

While the direct product from Protocol 4.2 is often sufficiently pure, recrystallization can be performed to achieve >99.5% purity for analytical standards or stringent pharmaceutical applications.

Protocol 5.1: Recrystallization
  • Solvent Selection: A mixed solvent system of ethanol and water is effective. [10]2. Dissolution: In a suitable vessel, suspend the crude product in a minimal amount of hot ethanol (~5 L per kg) and heat to boiling until fully dissolved.

  • Precipitation: While hot, slowly add deionized water until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool in an ice bath for at least 2 hours to maximize crystal formation. [10]5. Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum as previously described.

Analytical Data

The identity and purity of the final product should be confirmed using standard analytical techniques. [11]

Analysis Expected Results for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole
Appearance Off-white to pale yellow crystalline solid
Melting Point 138-142 °C
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (s, 1H, pyrazole-H5), 8.40 (d, J=9.2 Hz, 2H, Ar-H), 8.20 (d, J=9.2 Hz, 2H, Ar-H), 8.15 (s, 1H, pyrazole-H3). [12]
¹³C NMR (100 MHz, DMSO-d₆) δ 147.0, 144.5, 141.2, 138.5, 125.4, 125.0, 119.8, 95.5.
Mass Spec (ESI+) m/z 224.0 [M+H]⁺, 226.0 [M+H+2]⁺ (characteristic 3:1 chlorine isotope pattern)

| Purity (HPLC) | >98% (crude), >99.5% (recrystallized) |

References

  • Cole-Parmer. (2004).
  • Loba Chemie. (2015). 4-NITROPHENYL HYDRAZINE AR MSDS.
  • CDH Fine Chemicals India.
  • CymitQuimica. (2023).
  • Suvchem Laboratory Chemicals.
  • Google Patents. (1991).
  • Royalchem. (2024).
  • Google Patents. (1991).
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2016). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]

Sources

4-chloro-1-(4-nitrophenyl)-1H-pyrazole in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in Heterocyclic Chemistry

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties have led to their incorporation into a vast array of biologically active compounds, including anti-inflammatory, anticancer, antimicrobial, and antidepressant agents.[3][4] The strategic functionalization of the pyrazole ring is paramount for modulating physicochemical properties and biological targets.

This guide focuses on a particularly versatile building block: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole . This compound serves as an exemplary scaffold for synthetic chemists. The chlorine atom at the C4 position acts as a proficient leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. Simultaneously, the 1-(4-nitrophenyl) substituent significantly influences the molecule's electronic character and can serve as a key pharmacophoric element or be chemically modified in later synthetic steps. This document provides detailed application notes and protocols for leveraging this reagent in the synthesis of advanced heterocyclic compounds.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is unlocked through transition-metal-catalyzed cross-coupling reactions. These methods provide a robust and modular approach to forming new carbon-carbon and carbon-nitrogen bonds at the C4 position, enabling the construction of diverse molecular libraries.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid.[5][6] For our substrate, this reaction facilitates the synthesis of 4-aryl-1-(4-nitrophenyl)-1H-pyrazoles, a class of compounds with significant interest in agrochemical and pharmaceutical research.[7]

Causality and Mechanistic Insight: The reaction is driven by a palladium(0) catalyst. The catalytic cycle involves three key steps: (i) Oxidative Addition of the palladium catalyst into the C-Cl bond of the pyrazole, (ii) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, and (iii) Reductive Elimination , which forms the new C-C bond and regenerates the active palladium(0) catalyst.[6] The choice of base is critical for activating the boronic acid to facilitate transmetalation. Microwave irradiation is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[7]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole with various arylboronic acids.

  • Reagents and Materials:

    • 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

    • Arylboronic acid (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

    • Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

    • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v mixture)

    • Microwave reaction vial with a stir bar

    • Nitrogen or Argon gas supply

  • Step-by-Step Procedure:

    • To a microwave reaction vial, add 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.5 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

    • Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent mixture (e.g., 4 mL DME, 1 mL H₂O) via syringe.

    • Seal the vial tightly and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 90-110 °C) for a specified time (e.g., 10-30 minutes).[7]

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-(4-nitrophenyl)-1H-pyrazole.

Data Presentation: Representative Suzuki-Miyaura Coupling Yields

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid4-phenyl-1-(4-nitrophenyl)-1H-pyrazole85-95%
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazole80-92%
33-Thienylboronic acid4-(thiophen-3-yl)-1-(4-nitrophenyl)-1H-pyrazole75-88%
44-Pyridinylboronic acid4-(pyridin-4-yl)-1-(4-nitrophenyl)-1H-pyrazole65-80%

Yields are illustrative and depend on specific reaction conditions and purification.[7][8]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Vial Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pyrazole Halide, Boronic Acid, Base, Pd Catalyst inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent mw Microwave Irradiation (e.g., 100°C, 20 min) solvent->mw extract Dilute & Extract mw->extract purify Column Chromatography extract->purify product Isolated 4-Aryl-Pyrazole purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction introduces a rigid alkyne linker at the C4 position of the pyrazole, creating 4-alkynyl-1-(4-nitrophenyl)-1H-pyrazoles. These products are valuable intermediates for click chemistry, materials science, and the synthesis of more complex heterocyclic systems.

Causality and Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium(0) catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This copper acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final product. The amine base is crucial for both deprotonating the alkyne and serving as a ligand.[10]

Experimental Protocol: Sonogashira Coupling

  • Reagents and Materials:

    • 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

    • Terminal alkyne (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-4 mol%)

    • Copper(I) iodide (CuI) (3-6 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (optional co-solvent)

    • Schlenk flask or sealed tube

    • Nitrogen or Argon gas supply

  • Step-by-Step Procedure:

    • To a Schlenk flask under an inert atmosphere, add 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

    • Add the solvent (e.g., 5 mL of TEA or a mixture of THF/TEA).

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Diagram: Sonogashira Coupling Reaction

Caption: General scheme for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[11][12] This reaction is exceptionally valuable for synthesizing 4-amino-1-(4-nitrophenyl)-1H-pyrazole derivatives, which are crucial precursors for many biologically active fused heterocycles.[13]

Causality and Mechanistic Insight: The success of this reaction hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., tBuDavePhos, XPhos).[13][14] The ligand facilitates the oxidative addition step and stabilizes the palladium center. The catalytic cycle involves the oxidative addition of palladium to the C-Cl bond, coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOtBu), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The reaction often requires elevated temperatures, making microwave heating a practical choice to improve yields and reduce reaction times.[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

    • Amine (primary or secondary, 1.2-1.5 equivalents)

    • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-5 mol%)

    • Bulky phosphine ligand (e.g., XPhos, tBuDavePhos) (2-10 mol%)

    • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5-2.0 equivalents)

    • Anhydrous, degassed toluene or xylene

    • Microwave reaction vial or Schlenk tube

    • Nitrogen or Argon gas supply

  • Step-by-Step Procedure:

    • In an inert atmosphere glovebox or using Schlenk technique, add the palladium precursor, the phosphine ligand, and the base to a reaction vessel.

    • Add the 4-chloro-1-(4-nitrophenyl)-1H-pyrazole and the solvent (e.g., toluene).

    • Add the amine (if liquid, via syringe; if solid, add with other solids).

    • Seal the vessel and heat the reaction mixture (e.g., 100-160 °C) with conventional heating or microwave irradiation for 1-24 hours.[14]

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Data Presentation: Scope of the Buchwald-Hartwig Amination

EntryAmine PartnerProduct ClassTypical Yield (%)
1Piperidine4-Piperidinyl-pyrazole70-90%
2Morpholine4-Morpholinyl-pyrazole75-95%
3Aniline4-Anilino-pyrazole60-85%
4Benzylamine4-Benzylamino-pyrazole65-88%

Yields are illustrative and highly dependent on the specific amine, ligand, and conditions used.[13][14]

Application Extension: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

The 4-aminopyrazole derivatives synthesized via the Buchwald-Hartwig amination are not merely final products; they are pivotal intermediates for constructing fused heterocyclic systems. One of the most prominent applications is the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of purine and is found in numerous compounds with potent anticancer and anti-inflammatory activities.[15][16][17]

Synthetic Strategy: The synthesis typically involves the cyclization of a 5-amino-1H-pyrazole-4-carbonitrile (or carboxylate) derivative. Starting from a 4-aminopyrazole, additional functional groups can be introduced at the C3 and C5 positions before the final ring-closing step. For instance, a 4-aminopyrazole can be formylated and then cyclized with a source of ammonia to build the pyrimidine ring.

Diagram: Formation of the Pyrazolo[3,4-d]pyrimidine Core

Caption: Cyclization to form a pyrazolo[3,4-d]pyrimidine.

Conclusion

4-chloro-1-(4-nitrophenyl)-1H-pyrazole is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its utility is most profoundly demonstrated through palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These protocols provide reliable and modular access to a wide range of substituted pyrazoles. Furthermore, the products of these reactions, particularly the 4-amino derivatives, serve as key intermediates for constructing fused ring systems of high medicinal importance, such as pyrazolo[3,4-d]pyrimidines. The methodologies outlined in this guide empower researchers in drug discovery and materials science to efficiently generate novel molecular architectures from this valuable scaffold.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. (2022). Neuroquantology. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). rasayanjournal.co.in. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). PubMed. Available at: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024). Bentham Science. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). MDPI. Available at: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (n.d.). ResearchGate. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

Sources

Application Note: Rational Design and Evaluation of Pyrazole Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Crop Protection

In modern agrochemical drug discovery, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold"[1]. Its inherent aromatic stability, capacity for extensive functionalization, and ability to form robust hydrogen bonds make it an ideal pharmacophore for interacting with diverse biological targets in fungi, insects, and weeds[2]. This application note provides a comprehensive technical guide to the mechanisms of action, synthesis, and biological validation of pyrazole derivatives, specifically tailored for researchers and drug development professionals.

Target Mechanisms of Action (MoA)

The versatility of pyrazole derivatives allows them to be engineered for high selectivity across different agricultural pests. The primary commercial applications exploit three distinct biochemical pathways:

  • Fungicides (Succinate Dehydrogenase Inhibitors - SDHIs): Pyrazole-carboxamides (e.g., fluxapyroxad, bixafen) act by binding to the ubiquinone-binding site of Complex II in the fungal mitochondrial respiratory chain. This halts electron transfer, depleting ATP and causing fungal cell death[3].

  • Insecticides: N-phenylpyrazoles (e.g., fipronil) function as potent antagonists of the GABA-gated chloride channel, leading to hyperexcitation of the central nervous system. Alternatively, pyrazole amides like tolfenpyrad disrupt mitochondrial Complex I[4].

  • Herbicides: Benzoylpyrazoles inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), disrupting plastoquinone biosynthesis and leading to lethal pigment bleaching in broadleaf weeds[1].

MoA P Pyrazole Derivatives F Fungicides (e.g., Fluxapyroxad) P->F I Insecticides (e.g., Fipronil, Tolfenpyrad) P->I H Herbicides (e.g., Pyrasulfotole) P->H T_F Inhibit Succinate Dehydrogenase (Complex II) F->T_F T_I1 GABA-gated Cl- Channel Antagonism I->T_I1 T_I2 Mitochondrial Electron Transport Inhibition I->T_I2 T_H HPPD Enzyme Inhibition H->T_H E_F ATP Depletion & Fungal Cell Death T_F->E_F E_I CNS Disruption & Pest Mortality T_I1->E_I T_I2->E_I E_H Pigment Bleaching & Plant Death T_H->E_H

Mechanisms of Action of Pyrazole-Based Agrochemicals

Quantitative Efficacy Profiling

To benchmark newly synthesized derivatives, researchers must compare their biological activity against established commercial standards. The table below summarizes the target profiles and typical efficacy metrics for leading pyrazole classes.

Compound ClassRepresentative AgentPrimary TargetTypical ApplicationBaseline Efficacy Metric
Pyrazole-Carboxamide FluxapyroxadSuccinate Dehydrogenase (SDH)Broad-spectrum FungicideEC₅₀: 0.1 - 2.0 µg/mL
N-phenylpyrazole FipronilGABA-gated Chloride ChannelInsecticide (Chewing/Sucking)LC₅₀: 0.04 - 0.5 mg/L
Pyrazole Amide TolfenpyradMitochondrial Complex IInsecticide / AcaricideLC₅₀: 0.1 - 1.0 mg/L
Benzoylpyrazole Pyrasulfotole4-HPPD EnzymeBroadleaf HerbicidePost-emergence injury >90%

Experimental Protocols & Methodologies

The following protocols detail the synthesis of a pyrazole-carboxamide library and its subsequent biological validation. These workflows are designed with strict internal controls to ensure data integrity.

Workflow S1 1. Knorr Synthesis (1,3-Diketone + Hydrazine) S2 2. Amidation (Carboxylic Acid + Amine) S1->S2 S3 3. Structural Validation (NMR, HRMS, Purity >95%) S2->S3 S4 4. In Vitro Assay (Mycelial Growth Inhibition) S3->S4 S5 5. Data Analysis (EC50 Calculation via Probit) S4->S5

Workflow for Pyrazole Agrochemical Synthesis and Validation

Protocol A: Modular Synthesis of Pyrazole-4-Carboxamides

This protocol utilizes a Knorr-type cyclocondensation followed by amidation.

Step 1: Cyclocondensation (Core Formation)

  • Dissolve the selected 1,3-diketone (1.0 equiv) in absolute ethanol.

  • Add substituted hydrazine (1.05 equiv) dropwise at 0°C.

  • Introduce a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reflux the mixture for 4-6 hours, monitoring via TLC.

  • Causality & Rationale: Ethanol facilitates the solubility of both precursors while allowing the azeotropic removal of water. Glacial acetic acid is critical; it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine nitrogen, driving the cyclocondensation forward to form the pyrazole ring[2].

Step 2: Amidation (Tail Modification)

  • Dissolve the resulting pyrazole-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv), stirring for 15 minutes to form the active ester.

  • Add the target aniline/amine (1.1 equiv) and stir at room temperature for 12 hours.

  • Causality & Rationale: HATU is explicitly chosen over standard carbodiimides (like DCC) because it stabilizes the highly reactive O-At intermediate. This prevents side reactions and ensures high coupling efficiency, which is vital when attaching the sterically hindered anilines typical of modern SDHI fungicides[3].

Protocol B: In Vitro Mycelial Growth Inhibition Assay (SDHI Validation)

To evaluate the fungicidal efficacy of the synthesized derivatives against pathogens like Rhizoctonia solani or Sclerotinia sclerotiorum.

Step 1: Media Preparation & Dosing

  • Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Cool the PDA to 50°C.

  • Spike the liquid PDA with the pyrazole derivative (dissolved in DMSO) to achieve final concentrations of 50, 10, 2, 0.4, and 0.08 µg/mL. The final DMSO concentration in the agar must not exceed 0.1% (v/v).

Step 2: Inoculation

  • Using a sterile cork borer (5 mm diameter), excise mycelial plugs from the active growing margin of a 5-day-old fungal colony.

  • Place one plug face-down in the center of each spiked PDA plate.

Step 3: Incubation & Measurement

  • Incubate the plates in the dark at 25°C for 48–72 hours (until the negative control reaches the edge of the plate).

  • Measure the colony diameter in two perpendicular directions using digital calipers.

Step 4: Self-Validating System Controls To ensure the trustworthiness of the assay, the protocol must include the following self-validating controls:

  • Solvent Control (0.1% DMSO): Validates that the vehicle does not inherently suppress mycelial growth, isolating the pyrazole's specific efficacy.

  • Positive Control (e.g., Penthiopyrad): Confirms the assay's sensitivity and verifies that the specific fungal strain has not acquired spontaneous SDHI target-site resistance[4].

  • Negative Control (Untreated PDA): Establishes the baseline maximum growth rate of the pathogen.

Step 5: Data Analysis Calculate the inhibition rate (%) = [(Dc - Dt) / (Dc - 5)] × 100, where Dc is the control diameter and Dt is the treated diameter. Use Probit analysis to calculate the EC₅₀ values.

References

  • Du, T., et al. "Pyrazole derivatives: Recent advances in discovery and development of pesticides." Chinese Chemical Society. Available at:[Link]

  • Wu, et al. "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management." ACS Publications. Available at: [Link]

  • Zhang, J., et al. "Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications." ACS Publications. Available at: [Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC (NIH). Available at:[Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the nucleophilic aromatic substitution (SNAr) to produce 4-chloro-1-(4-nitrophenyl)-1H-pyrazole .

By replacing empirical guesswork with mechanistic rationale, this document provides a self-validating framework to maximize yield, minimize tar formation, and streamline your purification workflows.

Part 1: Mechanistic Fundamentals & Workflow

The synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole relies on the SNAr coupling between 4-chloropyrazole and [1].

The Causality of Substrate Selection: Why use a fluorinated electrophile instead of the cheaper chlorinated analog? In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the transition state, not the cleavage of the carbon-halogen bond [2]. The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso carbon highly electrophilic. This drastically lowers the activation energy required to form the intermediate Meisenheimer complex, resulting in faster conversion and fewer thermal degradation byproducts compared to 1-chloro-4-nitrobenzene.

SNAr_Mechanism A 4-Chloropyrazole C Pyrazolide Anion (Nucleophile) A->C Deprotonation B Base (Cs2CO3) B->C Deprotonation E Meisenheimer Complex C->E Attack D 1-Fluoro-4- nitrobenzene D->E Acceptor F 4-Chloro-1-(4-nitrophenyl) -1H-pyrazole E->F - F⁻ (Elimination)

Mechanistic pathway of the SNAr reaction forming 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion despite using an excess of 1-fluoro-4-nitrobenzene. How do I drive it to completion?

A: Stalled SNAr reactions in polar aprotic solvents (like DMF or DMSO) are almost always caused by moisture contamination .

  • The Mechanism: Hygroscopic bases like K2CO3 introduce water into the system. Under basic conditions at 80°C, water acts as a competing nucleophile, hydrolyzing 1-fluoro-4-nitrobenzene into 4-nitrophenol. The resulting 4-nitrophenoxide anion is unreactive toward your pyrazole, effectively consuming your electrophile.

  • The Fix: Switch to anhydrous DMF and use oven-dried Cs2CO3. Cesium carbonate provides enhanced solubility in organic solvents due to the large ionic radius of the cesium cation, creating a more "naked" and reactive pyrazolide anion [3].

Q2: I am observing a dark red/black tarry byproduct in my reaction mixture. What causes this?

A: Nitroaromatics are highly sensitive to strong bases and excessive heat. Using bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) can trigger single-electron transfer (SET) pathways, leading to the formation of radical anions. These radical species rapidly polymerize, creating the dark, intractable tar you are observing.

  • The Fix: Strictly avoid hydride bases. Rely on mild inorganic carbonates (K2CO3 or Cs2CO3) and cap your reaction temperature at 80°C. SNAr on a strongly activated substrate like 1-fluoro-4-nitrobenzene does not require refluxing temperatures.

Q3: How do I efficiently remove residual DMF and unreacted 1-fluoro-4-nitrobenzene during workup without losing my product?

A: Do not attempt to evaporate large volumes of DMF on a standard rotary evaporator, as the high heat will degrade your product.

  • Workup Causality: DMF is infinitely miscible with water but also partitions slightly into organic solvents like Ethyl Acetate (EtOAc). To break this partition, wash your organic layer with a 5% aqueous Lithium Chloride (LiCl) solution . The high ionic strength of the LiCl severely decreases the solubility of DMF in the organic phase, pulling it into the aqueous layer.

  • Purification: Unreacted 1-fluoro-4-nitrobenzene is highly soluble in non-polar solvents, whereas your N-aryl pyrazole product is highly polar and crystalline. Trituration (suspending the crude solid in cold hexanes/heptane and filtering) will dissolve the starting material while leaving your pure product on the filter paper.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between base/solvent selection and the resulting yield, demonstrating why Cs2CO3/DMF is the optimal system.

EntryBase (2.0 eq)Solvent (0.2 M)Temp (°C)Time (h)Yield (%)Diagnostic Observation
1NaHTHF651245%Significant tar formation; radical polymerization.
2Et3NCH3CN802430%Incomplete conversion; base not strong enough.
3K2CO3DMF80682%Clean profile; standard reliable conditions.
4 Cs2CO3 DMF 80 4 91% Fastest kinetics; highest purity.
5K2CO3DMSO100478%Good conversion, but difficult solvent removal.

Part 4: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues and TLC checks are embedded to ensure the user can verify success at each step.

Reagents Required:

  • 4-Chloropyrazole (1.00 equivalent, limiting reagent)

  • 1-Fluoro-4-nitrobenzene (1.10 equivalents)

  • Cesium Carbonate (Cs2CO3, oven-dried, 2.00 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 4-chloropyrazole (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs2CO3 (2.0 eq) in one portion. Self-Validation: The suspension will turn slightly cloudy. Stir at room temperature for 15 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 80°C.

  • Reaction Monitoring (Self-Validation): After 3 hours, perform a TLC check (Eluent: 3:1 Hexanes/EtOAc).

    • Starting Material: 1-fluoro-4-nitrobenzene (Rf ~ 0.7, UV active).

    • Product: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (Rf ~ 0.4, strongly UV active, yellow spot).

    • Continue heating until the pyrazole starting material is completely consumed.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 volumes). Pour the mixture into a separatory funnel containing distilled water. Extract the aqueous layer with EtOAc (2x).

  • LiCl Wash (Critical): Combine the organic layers and wash with 5% aqueous LiCl solution (3x) to remove all residual DMF. Wash once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Trituration: Suspend the crude yellow residue in cold heptane (or hexanes). Sonicate for 2 minutes, then filter the suspension through a Büchner funnel. Wash the filter cake with a small amount of ice-cold heptane. Dry the solid under high vacuum to afford the pure product.

References

  • National Institutes of Health (NIH). "1-Fluoro-4-nitrobenzene - Compound Summary." PubChem. Available at:[Link]

  • Cho, H.-J., & Um, I.-H. (2014). "The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization." Bulletin of the Korean Chemical Society. Semantic Scholar. Available at:[Link]

Technical Support Center: Purification of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with isolating and purifying 4-chloro-1-(4-nitrophenyl)-1H-pyrazole .

Due to the presence of both a highly electron-withdrawing para-nitrophenyl group and a lipophilic chlorine atom at the 4-position, this specific pyrazole derivative exhibits unique physicochemical behavior. The combined electron-withdrawing effects render the pyrazole nitrogen exceptionally non-basic, meaning standard acid-base extraction protocols will fail. Instead, purification must rely on exploiting its distinct solubility profile and chromatographic retention.

Purification Strategy & Workflow

Choosing the correct purification method depends heavily on the initial purity of your crude synthetic mixture.

PurificationWorkflow Start Crude 4-chloro-1- (4-nitrophenyl)-1H-pyrazole Assess Assess Initial Purity (via HPLC/TLC) Start->Assess HighPurity Purity > 85% (Minor Impurities) Assess->HighPurity Yes LowPurity Purity < 85% (Complex Mixture) Assess->LowPurity No Recryst Mixed-Solvent Recrystallization HighPurity->Recryst Chromatography Silica Gel Flash Chromatography LowPurity->Chromatography Pure Pure Compound (>99% Validation) Recryst->Pure Chromatography->Pure

Purification workflow for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole based on crude purity.

Quantitative Physicochemical Data

To establish a self-validating purification system, you must first understand the physical parameters driving the separation.

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Physical State Crystalline SolidHighly amenable to recrystallization if starting purity is >85%.
Basicity (pKa) Very low (< 2)Acid-base extraction is not viable; silica gel tailing is minimal.
Solubility (Polar) Soluble in EtOAc, DCM, hot EtOHAllows for standard normal-phase loading and mixed-solvent crystallization.
Solubility (Non-polar) Insoluble in Hexanes, WaterHexanes and water serve as excellent anti-solvents.
Typical Rf ~0.45 (Hexanes/EtOAc 3:1)Ideal retention factor for normal-phase flash chromatography.

Step-by-Step Methodologies

Method A: Mixed-Solvent Recrystallization (Ethanol/Water)

For solid pyrazole compounds with high initial purity (>85%), recrystallization is often the most efficient method to achieve >99% purity 1. This protocol utilizes a good solvent (Ethanol) and an anti-solvent (Water) to force crystallization.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling ethanol (approx. 5-10 mL per gram of crude) until the solid is completely dissolved.

  • Saturation: While maintaining the solution at a gentle boil, add hot water dropwise. Continue adding until a faint, persistent turbidity (cloudiness) is observed. This indicates the solution has reached the saturation point.

  • Clarification: Add 1-2 drops of hot ethanol just until the solution becomes perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Insulate the flask (e.g., wrap in cotton or foil) and allow it to cool to room temperature undisturbed. Rapid cooling traps impurities within the crystal lattice.

  • Maximum Yield: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize crystal formation.

  • Isolation & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal volume of ice-cold 10% ethanol/water. Self-Validation Step: Take a melting point of the dried crystals; a sharp melting range (<2 °C) confirms the successful exclusion of lattice-disrupting impurities.

Method B: Silica Gel Flash Chromatography

When dealing with complex mixtures or closely related regioisomers, column chromatography remains the preferred technique 2.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes. Pour into the column and pack under gentle positive air pressure.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum amount of dichloromethane (DCM). Carefully apply the solution directly to the top of the silica bed.

  • Elution: Begin eluting with a low-polarity gradient (90:10 Hexanes:Ethyl Acetate). Gradually increase the polarity to 75:25 Hexanes:Ethyl Acetate.

  • Fraction Collection & Validation: Collect fractions and monitor via UV lamp (254 nm). The highly conjugated p-nitrophenyl system makes this compound highly UV-active. Self-Validation Step: Spot fractions on a TLC plate alongside a crude standard before pooling to ensure no co-eluting impurities are combined.

Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming crystals during the Ethanol/Water recrystallization. What causes this and how do I fix it? A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. Mechanistically, this happens because the temperature of the solvent mixture at the point of saturation is higher than the melting point of the compound (or the compound-impurity mixture) 1.

  • Solution: Reheat the oiled-out mixture until it forms a homogenous, clear solution. Allow it to cool much more slowly by heavily insulating the flask. If the problem persists, the impurities are likely depressing the melting point too much; you must switch to a lower boiling solvent system (e.g., Ethyl Acetate/Hexanes) or pre-purify via a short silica plug.

Q2: I am observing co-elution of my product with unreacted 1-(4-nitrophenyl)-1H-pyrazole on silica gel. How can I resolve them? A2: The addition of the 4-chloro substituent slightly decreases the polarity of the pyrazole core compared to the unchlorinated precursor. However, the massive dipole moment of the nitro group dominates the overall Rf value, causing them to run very closely together.

  • Solution: Switch to a less polar, highly resolving solvent system such as Toluene/Ethyl Acetate (95:5) and run a shallower gradient. If normal phase fails, reversed-phase chromatography (C18) using Acetonitrile/Water provides excellent, high-resolution separation for closely related halogenated compounds 3.

Q3: Do I need to deactivate the silica gel with triethylamine (TEA) to prevent my pyrazole from sticking to the column? A3: No. While many basic pyrazoles interact strongly with acidic silanol groups on standard silica gel (requiring 1% TEA deactivation) 2, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole is exceptionally electron-deficient. The combined electron-withdrawing effects pull electron density away from the pyrazole nitrogens, rendering them non-basic. The compound will elute cleanly without the need for amine modifiers.

References

  • ResearchGate Community Forum. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate. Available at:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 4-chloro-1-(4-nitrophenyl)-1H-pyrazole .

This molecule is typically accessed via two primary synthetic disconnections:

  • The SNAr Route: Nucleophilic Aromatic Substitution of 1-fluoro-4-nitrobenzene using 4-chloropyrazole.

  • The Electrophilic Chlorination Route: Direct C4-chlorination of 1-(4-nitrophenyl)-1H-pyrazole.

Below, you will find in-depth troubleshooting guides, mechanistic causality, quantitative optimization data, and self-validating experimental protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting the SNAr Route

The Nucleophilic Aromatic Substitution (SNAr) approach is the industry standard for N-arylation of pyrazoles when an electron-deficient aryl halide is available .

FAQ 1: Why is my SNAr reaction stalling at 40-50% conversion?

Diagnosis & Causality: Stalled SNAr reactions typically result from insufficient nucleophile activation or poor solvent polarity. Pyrazole has a pKa of ~14. If you are using a weak amine base (e.g., triethylamine) or a less polar solvent (e.g., THF), the pyrazole is not fully deprotonated. Furthermore, the rate-determining step in SNAr is the nucleophilic attack to form the Meisenheimer complex. Solution: Switch to a stronger, inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the alkali metal cation, leaving the pyrazolide anion "naked" and highly nucleophilic .

FAQ 2: Should I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene to save costs?

Diagnosis & Causality: Do not substitute the fluoroarene for the chloroarene unless you are prepared to use forcing conditions (>130 °C) or transition-metal catalysis (e.g., Ullmann coupling). In SNAr, the leaving group ability is dictated by electronegativity, not bond strength. Fluorine is highly electronegative, which severely depletes electron density at the ipso carbon, drastically lowering the activation energy required for the pyrazolide anion to attack.

FAQ 3: I am observing dark, tarry byproducts and a drop in yield upon scale-up. What is happening?

Diagnosis & Causality: Nitroaromatics are highly susceptible to single-electron transfer (SET) side reactions and oxidative degradation when exposed to strong bases and elevated temperatures in the presence of oxygen. Solution: Cap your reaction temperature at 90 °C. Prior to heating, thoroughly degas your solvent by sparging with Argon or Nitrogen for 15 minutes.

SNAr_Mechanism A 4-Chloropyrazole + Base (K2CO3) B Pyrazolide Anion (Active Nucleophile) A->B Deprotonation (Fast) D Meisenheimer Complex (Addition Intermediate) B->D Nucleophilic Attack (Rate-Determining) C 1-Fluoro-4-nitrobenzene C->D Electrophile E 4-Chloro-1-(4-nitrophenyl) -1H-pyrazole + F⁻ D->E Fluoride Elimination (Fast)

Figure 1: Mechanistic pathway of the SNAr reaction forming the target pyrazole.

Part 2: Troubleshooting the Electrophilic Chlorination Route

If you are starting from 1-(4-nitrophenyl)-1H-pyrazole, direct chlorination is required. The C4 position of the pyrazole ring is the most electron-rich and naturally favored for electrophilic aromatic substitution (EAS).

FAQ 4: I am getting a mixture of unreacted starting material and over-chlorinated (C3/C4/C5) products. How do I improve regioselectivity?

Diagnosis & Causality: Using aggressive chlorinating agents like Cl₂ gas or Sulfuryl Chloride (SO₂Cl₂) without a catalyst often leads to poor regiocontrol. Solution: Utilize N-chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA). TCCA acts as a mild, controlled-release source of electrophilic chlorine, ensuring high C4-selectivity without over-chlorinating the pyrazole ring .

Troubleshooting_Tree Start Issue: Low Yield in Chlorination Q1 Is Starting Material Fully Consumed? Start->Q1 No No: Poor Conversion Q1->No TLC shows SM Yes Yes: Side Reactions Q1->Yes Multiple spots on TLC Sol1 Increase NCS to 1.1 eq or switch to TCCA No->Sol1 Sol2 Lower Temp to 0°C Check for Over-chlorination Yes->Sol2

Figure 2: Decision tree for troubleshooting low yields during pyrazole chlorination.

Part 3: Quantitative Optimization Data

Table 1: Base and Solvent Optimization for SNAr Route

Conditions: 4-chloropyrazole (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), Base (2.0 eq), 16 hours.

SolventBaseTemp (°C)Conversion (%)Impurity ProfileRecommendation
THFEt₃N65< 15%Mostly unreacted SM❌ Not recommended
MeCNK₂CO₃8065%Clean⚠️ Acceptable, slow
DMF K₂CO₃ 90 > 98% Clean Optimal
DMSOCs₂CO₃12085%Tarry degradation❌ Too hot for nitroarene
Table 2: Chlorinating Agent Comparison for EAS Route

Conditions: 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq), Reagent, DMF, 25 °C.

ReagentEquivalentsReaction TimeC4-SelectivityYield
SO₂Cl₂1.052 hoursModerate (C3/C5 observed)60%
NCS1.0512 hoursHigh85%
TCCA 0.35 (delivers 3 Cl⁺)4 hours Excellent 92%

Part 4: Standardized Experimental Protocols

Protocol A: Optimized SNAr Synthesis

Objective: Synthesize 4-chloro-1-(4-nitrophenyl)-1H-pyrazole from 4-chloropyrazole. Self-Validating IPC (In-Process Control): The reaction mixture will transition from a pale suspension to a deep yellow/orange homogeneous solution as the Meisenheimer complex forms and resolves.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrazole (10.0 mmol, 1.02 g) and anhydrous K₂CO₃ (20.0 mmol, 2.76 g).

  • Solvent Addition: Add anhydrous DMF (20 mL). Sparge the suspension with Argon for 10 minutes to remove dissolved oxygen.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (10.5 mmol, 1.48 g) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1; UV active).

  • Aqueous Workup (Critical Step): Cool to room temperature. Pour the mixture into 100 mL of ice-cold 5% aqueous LiCl solution .

    • Causality: DMF is highly miscible with organic extraction solvents. The aqueous LiCl disrupts the hydration sphere of DMF, forcing it entirely into the aqueous layer and preventing contamination of the final product.

  • Extraction & Isolation: Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to afford the pure product as pale yellow crystals.

Protocol B: Optimized Electrophilic Chlorination

Objective: Synthesize the target molecule via C4-chlorination of 1-(4-nitrophenyl)-1H-pyrazole.

  • Setup: Dissolve 1-(4-nitrophenyl)-1H-pyrazole (10.0 mmol, 1.89 g) in anhydrous DMF (15 mL) in a 50 mL flask.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-chlorosuccinimide (NCS) (10.5 mmol, 1.40 g) in small portions over 15 minutes to prevent an exothermic runaway which degrades regioselectivity.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Workup: Pour the reaction into 50 mL of water to precipitate the product. Filter the resulting solid and wash with cold water (to remove succinimide byproducts) followed by a small amount of cold hexanes. Dry under high vacuum.

References

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Organic Letters, ACS Publications. URL:[Link]

  • Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers Organometallics, ACS Publications. URL:[Link]

  • A solvent-free, rapid and operationally simple method for the chlorination of pyrazoles with trichloroisocyanuric acid RSC Advances (Archived on ResearchGate). URL: [Link]

solubility issues of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole

Introduction

This technical guide addresses solubility challenges associated with 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (CNP). CNP's molecular structure, characterized by a substituted pyrazole core with both a chloro and a nitro functional group on separate phenyl rings, presents a unique solubility profile that can be challenging for researchers. Its relatively non-polar, rigid, and planar structure contributes to strong intermolecular forces (e.g., π-π stacking) and high crystal lattice energy, often resulting in poor solubility in many common organic solvents.[1][2]

This document provides a structured approach to understanding and overcoming these issues through a series of frequently asked questions and a step-by-step troubleshooting guide.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural factors that make 4-chloro-1-(4-nitrophenyl)-1H-pyrazole difficult to dissolve?

A1: The solubility of CNP is governed by its complex physicochemical properties.[3] Several factors contribute to its generally low solubility:

  • High Crystal Lattice Energy: The planar nature of the phenyl and pyrazole rings allows for efficient packing in the solid state. Strong intermolecular forces, including π-π stacking between the aromatic rings, must be overcome by the solvent for dissolution to occur.[1][2]

  • Apolar Character: The molecule is dominated by two large, relatively non-polar phenyl rings. While the nitro and chloro groups add some polarity, the overall character is lipophilic, favoring non-polar solvents.

  • Lack of Hydrogen Bond Donors: The nitrogen at the 1-position of the pyrazole ring is substituted with the nitrophenyl group, meaning it cannot act as a hydrogen bond donor. This limits its ability to interact favorably with protic solvents like ethanol or methanol.[1]

  • Electron-Withdrawing Groups: The presence of both chloro and nitro groups, which are electron-withdrawing, can influence the electron density of the aromatic systems and impact solvent-solute interactions.[4]

Q2: Which organic solvents are the best starting points for solubilizing CNP?

A2: Based on the "like dissolves like" principle, solvents that can effectively disrupt the intermolecular forces of CNP are preferred. We recommend screening solvents in the following order:

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform. Their polarity is well-suited to the solute.

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents capable of dissolving a wide range of poorly soluble compounds.[5] They are often the solvents of last resort for difficult compounds, especially for creating high-concentration stock solutions.

  • Ethers: Tetrahydrofuran (THF) can be effective.

  • Aromatic Solvents: Toluene may be useful, particularly if gentle heating is applied.[5]

  • Ketones: Acetone is a common solvent for pyrazole derivatives and may show moderate success.[5]

Protic solvents like ethanol and methanol are generally less effective due to the molecule's inability to donate hydrogen bonds.[5]

Q3: How does temperature impact the solubility of CNP?

A3: For most solid compounds, solubility in organic solvents increases with temperature.[1][5] Applying heat provides the necessary thermal energy to overcome the activation energy barrier for breaking the crystal lattice. When working with CNP, gentle warming (e.g., to 37-50°C) can significantly improve both the rate of dissolution and the total amount of solute that can be dissolved. However, it is critical to be aware of the compound's thermal stability and the solvent's boiling point. Aggressive heating is not recommended without prior stability data.

Q4: My experiment requires an aqueous buffer, but my CNP stock is in 100% DMSO. How can I avoid precipitation upon dilution?

A4: This is a classic challenge known as "antisolvent precipitation." It occurs when a compound dissolved in a good organic solvent is diluted into a poor solvent (like an aqueous buffer). To mitigate this, follow Protocol 2 below. The key is to add the DMSO stock to the aqueous buffer (not the other way around) with vigorous mixing.[6] This allows for rapid dispersion of the compound molecules before they have a chance to aggregate and precipitate. Keeping the final DMSO concentration as low as possible (ideally below 1%, and always under 5%) is also crucial for both solubility and minimizing solvent-induced artifacts in biological assays.[6]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues encountered during your experiments.

Problem: The compound is not dissolving in the chosen solvent at room temperature.

Workflow: Follow the logical steps outlined in the diagram below.

G start Initial State Compound (CNP) powder and selected solvent. step1 Step 1: Mechanical Agitation Vortex or stir vigorously for 2-5 minutes. start->step1 q1 Did it dissolve? step1->q1 step2 Step 2: Sonication Place sealed vial in a bath sonicator for 5-15 minutes. q1->step2 No success Success! | Solution is clear. Proceed with experiment. Best Practice: Filter through 0.22 µm syringe filter. q1->success Yes q2 Did it dissolve? step2->q2 step3 Step 3: Gentle Warming Warm solution to 37-50°C with continued stirring. Caution:Do not exceed solvent boiling point. q2->step3 No q2->success Yes q3 Did it dissolve? step3->q3 step4 Step 4: Re-evaluate Solvent Is the solvent appropriate? Consult Solvent Screening Table (Table 1). q3->step4 No q3->success Yes step5 Step 5: Co-Solvent System Try a mixture of a good solvent (e.g., DMSO) and a miscible, less effective solvent. Titrate the good solvent in small amounts. step4->step5 q4 Did it dissolve? step5->q4 q4->success Yes fail Failure | Compound remains insoluble. Consider advanced formulation strategies (e.g., solid dispersions) or chemical modification. q4->fail No

Caption: Troubleshooting workflow for CNP solubility issues.

Solvent Screening Data

Due to the lack of extensive published quantitative solubility data for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, empirical determination is necessary. Use the following table to guide and record your solvent screening experiments.

Solvent ClassSolvent NameDielectric Constant (Polarity Index)Expected SolubilityExperimental Observations (e.g., mg/mL)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.2HighExcellent for stock solutions; may be hard to remove.[5]
Dimethylformamide (DMF)36.7HighGood alternative to DMSO.
Acetonitrile (ACN)37.5ModerateLess viscous than DMSO/DMF.
Acetone20.7ModerateOften effective for pyrazole derivatives.[5]
Chlorinated Dichloromethane (DCM)9.1HighVolatile; good for reactions and extractions.[5]
Chloroform4.8HighUse in a fume hood.
Ethers Tetrahydrofuran (THF)7.6Moderate to HighCan form peroxides; use stabilized grade.
Aromatic Toluene2.4ModerateMay require warming.[5]
Alcohols (Protic) Ethanol24.6Low to ModerateGenerally less effective for N-substituted pyrazoles.[1]
Methanol32.7Low to Moderate
Non-Polar Hexane / Heptane1.9Very LowUseful as an anti-solvent for recrystallization.[7]

Part 3: Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CNP (Molecular Weight: 299.71 g/mol ) in high-purity DMSO.

  • Preparation: Accurately weigh 3.0 mg of CNP into a clean, dry glass vial. Use of an analytical balance is critical.

  • Solvent Calculation: To create a 10 mM solution from 3.0 mg of CNP, the required volume of DMSO is calculated as follows:

    • Volume (L) = Moles / Concentration (M)

    • Moles = 0.003 g / 299.71 g/mol = 1.00 x 10⁻⁵ mol

    • Volume (L) = 1.00 x 10⁻⁵ mol / 0.010 mol/L = 1.00 x 10⁻³ L = 1.0 mL

  • Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.[6]

  • Mixing: Cap the vial tightly and vortex for 2 minutes. A brief visual inspection should show if the bulk of the solid has dissolved.

  • Troubleshooting Insolubility: If solid particles remain, place the sealed vial in a water bath sonicator for 10 minutes. If needed, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.[6] The solution should become completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

Protocol 2: Serial Dilution of DMSO Stock into Aqueous Buffer

This protocol details the best-practice method for diluting an organic stock solution into an aqueous medium (e.g., PBS or cell culture media) for biological assays.[6]

  • Prepare Aqueous Buffer: Dispense the final required volume of your aqueous buffer into a sterile tube. For example, to make a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), you might add 999 µL of buffer to a tube.

  • Pre-warm Buffer (Optional): If your experiment is conducted at physiological temperatures, pre-warm the aqueous buffer to 37°C. This can help maintain solubility.[6]

  • Add Stock to Buffer: This is the most critical step. Using a calibrated pipette, aspirate the required volume of the DMSO stock solution (e.g., 1 µL for a 1:1000 dilution). Dispense the DMSO stock directly into the center of the aqueous buffer while the tube is actively being vortexed.

  • Immediate & Thorough Mixing: Continue to vortex the solution for an additional 15-30 seconds immediately after adding the stock. This rapid mixing is essential to prevent the compound from precipitating.[6]

  • Visual Inspection: After mixing, hold the tube up to a light source to check for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). A clear solution indicates successful dilution.

  • Vehicle Control: Always prepare a vehicle control by performing the exact same dilution with pure DMSO (the solvent your compound is in) into your aqueous buffer. This is essential to differentiate between compound effects and solvent effects in your experiment.[6]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Guidechem. 4-(4-chlorophenyl)-1-(4-nitrophenyl)pyrazole.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Rsc.org. Cu‐Catalysed Pyrazole Synthesis in Continuous Flow.
  • EPJ Web of Conferences. (2026).

Sources

Technical Support Center: Stability Studies of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. It addresses common questions and troubleshooting scenarios encountered during stability studies, ensuring the integrity and reliability of your experimental data. The information herein is grounded in established chemical principles and regulatory guidelines to support robust scientific investigation.

Frequently Asked Questions (FAQs)

This section provides direct answers to common queries regarding the handling, storage, and stability of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Q1: What are the optimal storage and handling conditions for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole?

A1: Proper storage is critical to maintain the compound's integrity. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent potential degradation, protect it from sources of heat and direct sunlight.[4] The compound is stable under normal temperatures and pressures.[1][2] For handling, it is recommended to use personal protective equipment, including safety goggles and gloves, and to work in a well-ventilated space or under a fume hood to avoid inhaling dust or vapors.[2][3] Avoid contact with strong oxidizing agents, as these are incompatible materials.[1]

Q2: What is the intrinsic chemical stability of this molecule?

A2: The pyrazole scaffold itself is a stable aromatic heterocycle, which serves as a foundation for numerous pharmaceutically active compounds.[5] The presence of the chloro and nitrophenyl groups modifies its electronic properties but does not necessarily render the core structure unstable under standard conditions. Material safety data sheets confirm that the compound is stable under normal storage conditions.[1][2] However, the functional groups present suggest potential liabilities under more extreme "forced degradation" conditions, which are necessary to investigate as part of formal stability studies.

Q3: What are the most probable degradation pathways for this compound under stress conditions?

A3: Based on its chemical structure, several degradation pathways are plausible under forced degradation conditions, which are intentionally harsh to identify potential degradants.[6][7]

  • Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the pyrazole ring or modification of the substituents over time. Studies on similar pyrazole derivatives have shown varying degrees of hydrolytic stability.[8]

  • Reduction: The nitro group (-NO₂) on the phenyl ring is a well-known functional group susceptible to chemical or electrochemical reduction, which would convert it to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. This is a critical pathway to investigate, as these derivatives would have significantly different properties.

  • Photodegradation: Many nitroaromatic compounds exhibit sensitivity to light.[9][10] Exposure to UV or even ambient light over extended periods could induce photochemical reactions, leading to degradation. Photostability testing is a mandatory part of stress testing under ICH guidelines.[10][11]

  • Oxidation: While the molecule has a nitro group, which is an oxidized form of nitrogen, the pyrazole ring itself could be susceptible to strong oxidizing agents like hydrogen peroxide (H₂O₂).[7]

Q4: I am observing new, unidentified peaks in my HPLC analysis after my samples sat in the autosampler overnight. What could be the cause?

A4: This is a common issue that often points to short-term stability problems under the specific analytical conditions. The root cause could be one or more of the following:

  • Solvent-Induced Degradation: The compound may be unstable in your sample diluent or mobile phase. For example, a mobile phase with a high pH could induce slow basic hydrolysis.

  • Photodegradation: The ambient light in the laboratory and the internal lighting of the autosampler can be sufficient to cause photodegradation of sensitive compounds over several hours.

  • Temperature Fluctuation: If the autosampler is not temperature-controlled, fluctuations in room temperature could accelerate degradation.

  • Tautomerism: For some pyrazole structures, particularly N-unsubstituted ones, tautomeric interconversion can occur in solution, potentially leading to different chromatographic retention times.[12] While your compound is N-substituted, this is a phenomenon to be aware of with other pyrazoles.

To troubleshoot, it is advisable to use a temperature-controlled autosampler (set to 4-8°C), use amber or light-blocking vials, and evaluate the stability of the compound in the chosen sample solvent over the expected run time before initiating a long sequence.[12]

Q5: How should I design a comprehensive forced degradation study for this compound?

A5: A forced degradation (or stress testing) study should be designed to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products are representative and not artifacts of overly aggressive conditions.[7] The study should be conducted according to ICH Q1A guidelines and include the following conditions.[13]

  • Oxidation: Expose the compound to an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂), at room temperature.[12]

  • Photostability: Expose the solid compound and its solution to a controlled light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[10]

A dark control sample should be kept at the same temperature for thermal and photostability studies to differentiate between thermal and light-induced degradation.[11]

Troubleshooting Guide for Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent results in biological assays. Degradation of the compound in the assay buffer; presence of impurities affecting the assay.Verify the pH and composition of the assay buffer. Run a time-course experiment to confirm the compound's stability in the assay medium. Re-purify the compound and confirm its identity and purity by HPLC and MS.[12]
Change in physical appearance (e.g., color change from off-white to yellow/brown). Photodegradation or thermal degradation.Store the compound in an amber vial, protected from light, and at a recommended temperature (e.g., 2-8°C).[12] Re-analyze the purity of the material before use.
Poor mass balance in forced degradation studies (sum of degradants and remaining parent compound is <95%). Formation of non-chromophoric degradants; degradants not eluting from the HPLC column; precipitation of degradants.Ensure the detection wavelength is appropriate for both the parent compound and potential degradants. Use a gradient elution method that ends with a strong organic wash. Check for sample precipitation and, if necessary, use a different diluent.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions; stress conditions are too mild.Increase the stressor concentration, temperature, or exposure time. However, avoid conditions that are unrealistically harsh and could lead to non-relevant degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies in line with regulatory expectations.[6][7][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Monitor at 2, 6, 12, and 24 hours.

    • Thermal Degradation (Solution): Dilute the stock solution in a neutral solvent (e.g., acetonitrile/water 50:50). Incubate at 80°C alongside a control sample stored at 4°C.

    • Thermal Degradation (Solid): Place a few milligrams of the solid compound in a vial and heat in an oven at 80°C. Periodically dissolve a portion for analysis.

    • Photodegradation: Expose the solid compound and a solution (e.g., in acetonitrile/water) to a calibrated light source as per ICH Q1B guidelines.[10] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation and assess the peak purity of the parent compound.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is a starting point for developing a validated assay to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan from 200-400 nm; quantify at the lambda max of the parent compound (e.g., ~254 nm or ~310 nm, to be determined experimentally).

  • Column Temperature: 30°C.

Data Presentation & Visualization

Table 1: Representative Forced Degradation Data Summary
Stress Condition Conditions % Degradation (Parent) Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h~1-5%1-2
Base Hydrolysis 0.1 M NaOH, 60°C, 24h~1-5%2-3
Oxidation 3% H₂O₂, RT, 24h~0-2%1
Thermal (Solid) 80°C, 72h<1%None Detected
Photostability 1.2 M Lux·h / 200 W·h/m²~0-2%1
Diagrams

G cluster_setup Phase 1: Setup & Method Development cluster_stress Phase 2: Stress Testing (Forced Degradation) cluster_analysis Phase 3: Analysis & Reporting A Initial Sample Characterization (t=0) B Develop & Validate Stability-Indicating Method A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples via HPLC-DAD/MS C->D E Identify & Characterize Significant Degradants D->E F Establish Degradation Pathway & Assess Mass Balance E->F G Final Stability Report F->G

Caption: General workflow for a comprehensive stability study.

Caption: Hypothetical degradation pathways for the target compound.

References

  • Material Safety D
  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY D
  • Safety d
  • Material Safety D
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE - ChemicalBook.
  • 3.2.S.7.
  • Polynitro Functionalized 4-Phenyl-1H-pyrazoles as He
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastew
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
  • Forced Degrad
  • Degradation of 4-nitrophenol by electrocatalysis and advanced oxidation processes using Co3O4@C anode coupled with simultaneous CO2 reduction via SnO2.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions - MDPI.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES | Request PDF - ResearchG
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
  • Proposed degradation pathways for 4-nitrophenol based on this study.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchG
  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Deriv
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience.
  • Forced Degradation – A Review - Biomedical Journal of.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • 4-Chloropyrazole - Chem-Impex.
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorin
  • 7 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - ResearchG
  • Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation - Green Chemistry (RSC Publishing).
  • Characterization, physicochemical and photo-stability of a co-crystal involving an antibiotic drug, nitrofurantoin, and 4-hydrox - The Royal Society of Chemistry.
  • Guideline on Photostability Testing - BfArM.
  • A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine - Benchchem.
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.
  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS - Food and Drug Administr
  • Bacterial degradation pathways for 4-chloro-2-nitrophenol.
  • Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS on the TSQ Quantum Discovery MAX - ThermoFisher.

Sources

troubleshooting failed reactions of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole .

As a Senior Application Scientist, I have designed this guide to address the two most notorious failure points encountered when working with this specific substrate: unwanted dehalogenation during nitro reduction and catalytic stalling during cross-coupling . This guide bypasses generic advice to focus strictly on the mechanistic causality behind these failures and provides self-validating, field-proven protocols to overcome them.

Workflow Diagnostics

Workflow Start Reaction Failure: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole Q1 Which transformation failed? Start->Q1 Nitro Nitro Reduction (to Amine) Q1->Nitro Coupling Cross-Coupling (at 4-Chloro) Q1->Coupling Issue1 Over-reduction (Dehalogenation) Nitro->Issue1 Issue2 No Reaction (Unreactive C-Cl) Coupling->Issue2 Sol1 Switch to Pt/C + V or Fe/NH4Cl Issue1->Sol1 Sol2 Use Pd2(dba)3 + XPhos + KOtBu Issue2->Sol2

Fig 1. Troubleshooting decision matrix for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole workflows.

Module 1: Chemoselective Nitro Reduction

Objective: Convert the 4-nitrophenyl group to a 4-aminophenyl group without cleaving the 4-chloro pyrazole bond.

Q: Why am I losing the chlorine atom during the catalytic hydrogenation of the nitro group? A: You are experiencing hydrodehalogenation. When using standard Palladium on Carbon (Pd/C) with H2​ , the catalyst does not just reduce the nitro group. Once the nitro group is reduced to an amine, the entire molecule becomes significantly more electron-rich. Palladium has a high affinity for oxidative addition into aryl C-Cl bonds. The active Pd(0) species inserts into the C-Cl bond of the pyrazole, followed by reductive elimination with hydride, stripping the chlorine atom from your scaffold[1].

Q: How do I achieve strict chemoselectivity to preserve the C-Cl bond? A: You must either poison the noble metal catalyst to lower its insertion activity or abandon hydrogenation for a single-electron transfer (SET) chemical reduction. Using Platinum on Carbon doped with Vanadium (Pt-V/C) suppresses the oxidative addition into the C-Cl bond while maintaining high activity for N-O bond cleavage[1]. Alternatively, a classic Béchamp-type reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is highly robust, scalable, and completely inert toward aryl chlorides.

Quantitative Data: Catalyst Performance for Nitro Reduction
Catalyst SystemSubstrate EquivalentConditionsConversion (%)Selectivity to Amine (%)Dehalogenation (%)
Pd/C (Standard) 1.0 eq25°C, 1 atm H2​ , MeOH>99<40>60
Pt-V/C (Poisoned) 1.0 eq30°C, 1 MPa H2​ , EtOH100>99.9<0.1
Fe / NH4​Cl 5.0 eq Fe80°C, EtOH/ H2​O , Air>95>99Not Detected
Table 1. Comparison of reduction conditions highlighting the suppression of dehalogenation.
Verified Protocol: Iron-Mediated Selective Reduction

This protocol acts as a self-validating system: the mild acidity of NH4​Cl prevents over-alkalization, while the heterogeneous iron oxide byproduct visually confirms reaction progress (color change from grey to rust-brown).

  • Charge a round-bottom flask with 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 equiv), iron powder (325 mesh, 5.0 equiv), and NH4​Cl (2.0 equiv).

  • Suspend the mixture in a solvent system of EtOH/ H2​O (3:1 v/v) to achieve a 0.2 M substrate concentration.

  • Heat the vigorously stirred suspension to 80 °C. Monitor by LC-MS; the reaction typically reaches full conversion in 2–4 hours.

  • Filter the hot suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate (EtOAc).

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Partition the aqueous residue between EtOAc and saturated aqueous NaHCO3​ . Extract, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate to yield the pure 4-chloro-1-(4-aminophenyl)-1H-pyrazole.

Module 2: Suzuki-Miyaura Cross-Coupling at the 4-Position

Objective: Perform a C-C bond formation by displacing the 4-chloro group on the pyrazole ring.

Q: My Suzuki coupling at the 4-chloro position is yielding only recovered starting material. What is the mechanistic bottleneck? A: Pyrazole is a strongly π -excessive heterocycle. The electron density is highest at the C4 position, which thermodynamically strengthens the C4-Cl bond and drastically raises the activation energy required for the oxidative addition of the Pd(0) catalyst[2]. While the 4-nitrophenyl group at the N1 position withdraws some electron density, the C-Cl bond remains too inert for standard catalysts like Pd(PPh3​)4​ [3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (BOTTLENECK) Pd0->OA + 4-chloropyrazole PdII Pd(II)(Ar)(Cl)L2 Intermediate OA->PdII Requires XPhos TM Transmetalation (Boronic Acid) PdII->TM PdII2 Pd(II)(Ar)(Ar')L2 TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Fig 2. Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck at C4.

Q: How do I force the oxidative addition step? A: You must utilize a highly active, electron-rich, and sterically bulky dialkylbiaryl phosphine ligand (a Buchwald ligand) such as XPhos or BrettPhos [4]. The steric bulk of XPhos favors the formation of a highly reactive mono-ligated Pd(0)L1​ species, while its electron-rich dicyclohexylphosphine moiety forcefully pushes electron density into the metal center, enabling it to break the stubborn C4-Cl bond[2][3].

Verified Protocol: XPhos-Enabled Suzuki Coupling

This protocol requires strict adherence to anhydrous and anaerobic conditions during the catalyst activation phase to prevent the oxidation of the electron-rich phosphine ligand.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv, yielding 4 mol% Pd), XPhos (0.08 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Degassing: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add rigorously degassed 1,4-dioxane (to achieve 0.1 M concentration) via a gas-tight syringe.

  • Reaction: Seal the Schlenk flask and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a short pad of silica gel to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Chemical Reviews. "Regioselective Substitution of BINOL" (Discusses the difficult reactivity and C-C cleavage issues of 4-chloropyrazoles during cross-coupling). ACS Publications. URL:[Link]

  • MDPI. "Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid" (Details palladium-catalyzed Suzuki coupling challenges with nitrogen heterocycles). Toxins / MDPI. URL:[Link]

  • ResearchGate. "Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water" (Highlights the unreactive nature of 4-chloropyrazoles and the necessity of specialized ligands for modification via Suzuki-Miyaura cross-coupling). ResearchGate. URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, operational, and analytical challenges encountered during the regioselective C4-chlorination of 1-(4-nitrophenyl)-1H-pyrazole.

This guide focuses on the industry-standard protocol utilizing N-Chlorosuccinimide (NCS) as the chlorinating agent. By understanding the causality behind each operational step, you can minimize byproduct formation and establish a self-validating workflow.

Mechanistic Workflow & Byproduct Pathway

The chlorination of 1-(4-nitrophenyl)-1H-pyrazole proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism[1]. The C4 position of the pyrazole ring is the most electron-rich and nucleophilic site. However, deviations in temperature or stoichiometry can lead to over-chlorination (forming the 3,4-dichloro byproduct) or incomplete reactions.

Pathway SM 1-(4-nitrophenyl)-1H-pyrazole (Starting Material) Inter Sigma Complex (C4-Position) SM->Inter Electrophilic Attack Reagent N-Chlorosuccinimide (Chlorinating Agent) Reagent->Inter Cl+ transfer Prod 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (Target Product) Inter->Prod Deprotonation BP2 Succinimide (Reagent Waste) Inter->BP2 Byproduct release BP1 3,4-dichloro derivative (Over-chlorination) Prod->BP1 Excess NCS / Heat

Fig 1: Reaction pathway and byproduct generation in 1-(4-nitrophenyl)-1H-pyrazole chlorination.

Standard Operating Procedure (SOP): Electrophilic Chlorination

This step-by-step methodology is designed as a self-validating system, ensuring that you can verify the success of the reaction at critical checkpoints.

Step 1: Reagent Preparation & Solvation

  • Action: Charge a dry, round-bottom flask with 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Causality: DMF is a polar aprotic solvent that fully dissolves the highly crystalline nitroaromatic starting material. More importantly, it stabilizes the polar Wheland intermediate (sigma complex) formed during the SE​Ar transition state, accelerating the reaction[1].

Step 2: Controlled Electrophile Addition

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.

  • Causality: The transfer of the Cl+ equivalent is exothermic. Portion-wise addition at low temperatures suppresses the kinetic energy required for secondary electrophilic attacks, thereby preventing the formation of the 3,4-dichloro over-chlorination byproduct[2].

Step 3: Reaction Maturation & Self-Validation

  • Action: Remove the ice bath, allowing the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating when the starting material spot ( Rf​ ~0.4) completely disappears, replaced by a single, less polar product spot ( Rf​ ~0.55). If the starting material persists, spot the reaction mixture on KI-starch paper; a blue-black color confirms that active electrophilic chlorine is still present and the reaction simply needs more time[3].

Step 4: Quenching & Workup

  • Action: Quench the reaction by adding a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution (equal in volume to the DMF used).

  • Causality: Na2​S2​O3​ acts as a mild reducing agent, immediately converting any unreacted, active NCS into inert succinimide. This prevents post-workup chlorination or oxidative degradation of the pyrazole ring during concentration[4].

  • Action: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ , followed by a rigorous brine wash (5 x 20 mL).

  • Causality: The repetitive brine washes are critical for partitioning the highly water-soluble DMF and succinimide byproducts into the aqueous waste stream[4].

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (3:1) to yield pale yellow crystals.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of the 3,4-dichloro byproduct in my LC-MS? A: Over-chlorination typically occurs when the reaction temperature exceeds 30 °C or if a stoichiometric excess of NCS (>1.1 eq) is used. While the C4 position is the most nucleophilic, the C3 and C5 positions can undergo subsequent electrophilic aromatic substitution under forcing conditions[2]. Ensure strict temperature control (0 °C during addition, max 25 °C during maturation) and accurately weigh your NCS.

Q2: My reaction stalled with 20% unreacted starting material, but the KI-starch paper shows no active chlorine. Should I add more NCS? A: Yes, but verify the quality of your NCS first. NCS degrades over time upon exposure to atmospheric moisture, releasing HCl and losing its active chlorine titer[3]. If your reagent is old, it may require up to 1.2 equivalents to achieve full conversion. Add fresh NCS in 0.05 eq increments at 0 °C to push the reaction to completion without risking over-chlorination.

Q3: The isolated product is discolored (dark brown) instead of pale yellow. What causes this? A: Discoloration is almost always caused by trace oxidative degradation of the pyrazole ring or the accumulation of nitro-aromatic impurities during a delayed workup. Ensure you are strictly utilizing the Na2​S2​O3​ quench to neutralize oxidants[4]. If the product is already brown, passing the concentrated organic layer through a short silica plug before recrystallization will remove the baseline polymeric impurities.

Quantitative Data & Analytical Metrics

To ensure the trustworthiness of your synthesis, compare your isolated compounds against the standardized analytical metrics provided below.

CompoundHPLC RT (min)*MS (m/z) [M+H]+Key 1 H NMR Shifts ( CDCl3​ , 400 MHz)
1-(4-nitrophenyl)-1H-pyrazole (SM)4.2190.0 δ 8.01 (d, H5), 7.78 (d, H3), 6.54 (dd, H4)
4-chloro-1-(4-nitrophenyl)-1H-pyrazole (Product)5.8224.0 δ 7.98 (s, H5), 7.68 (s, H3) (Note: H4 signal is absent)
3,4-dichloro derivative (BP1)6.9258.0 δ 8.02 (s, H5) (Note: H3 and H4 signals are absent)
Succinimide (BP2)1.1100.0 δ 2.73 (s, 4H, succinimide backbone)

*HPLC Conditions: C18 Column, Gradient 5-95% MeCN in Water (0.1% TFA) over 10 minutes.

References[3] Title: N-Chlorosuccinimide (NCS)

Source: Organic Chemistry Portal URL: [Link][2] Title: Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][4] Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: NIH (National Institutes of Health) URL: [Link][1] Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: Crystallization of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. Crystallizing 4-chloro-1-(4-nitrophenyl)-1H-pyrazole presents unique thermodynamic and kinetic challenges. The planar pyrazole core, combined with the highly polarizable nitro group and the lipophilic chloro substituent, drives strong intermolecular π−π stacking and dipole interactions. This often results in kinetic trapping—manifesting as liquid-liquid phase separation (LLPS, or "oiling out") or the rapid growth of unfilterable fine needles.

This guide provides field-proven, self-validating methodologies to engineer a robust crystallization process, ensuring high purity, optimal crystal habit, and scalable yields.

Part 1: Troubleshooting & FAQs

Q1: My crystallization mixture turns cloudy, but instead of crystals, a dense oil forms at the bottom of the flask. Why is this happening, and how do I fix it?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1].

  • The Causality: Oiling out occurs when the supersaturation of the solution exceeds the miscibility limit before it reaches the critical nucleation threshold. For 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, the high lattice energy required to properly align the bulky nitrophenyl and chloro groups means that primary nucleation is kinetically hindered. Instead of forming an ordered crystal lattice, the system takes the thermodynamically easier path of separating into a solute-rich oil phase and a solvent-rich phase[2].

  • The Solution: You must force the system to operate within the Metastable Zone Width (MSZW) without crossing into the miscibility gap.

    • Adjust the Solvent Matrix: Shift from a steep-solubility anti-solvent system (e.g., Ethanol/Water) to a more gradual, lipophilic system (e.g., Ethyl Acetate/Heptane) [3].

    • Implement Seeding: Add 1-2 wt% of milled seed crystals halfway into the MSZW. Seeds bypass the high activation energy of primary nucleation, forcing the solute molecules to integrate directly into the crystal lattice rather than forming an emulsion [1].

Q2: I am getting crystals, but they are extremely fine, hair-like needles that turn into a solid brick in the filter. How can I improve the crystal habit?

A2: The needle-like habit is a result of rapid, one-dimensional (1D) crystal growth.

  • The Causality: The planar aromatic system of the pyrazole derivative strongly favors rapid π−π stacking along one crystallographic axis. Meanwhile, lateral growth is sterically hindered by the chloro group. High supersaturation drives this 1D kinetic growth, leading to high-aspect-ratio needles that trap mother liquor and ruin filtration efficiency.

  • The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility curve, you thermodynamically punish the high-surface-area fine needles (which dissolve during the heating phase) and reward the larger, more stable crystals (which grow laterally during the cooling phase).

Q3: My isolated product shows inconsistent melting points across different batches, despite high HPLC purity. Is this compound polymorphic?

A3: Yes, substituted pyrazole derivatives are highly prone to polymorphism[4].

  • The Causality: The rotational freedom between the pyrazole ring and the 4-nitrophenyl ring allows the molecule to adopt different conformational angles in the solid state. Depending on the cooling rate and solvent polarity, the compound can pack into different crystalline lattices (concomitant polymorphs), each with distinct thermal stabilities and melting points[5].

  • The Solution: Polymorph control requires strict adherence to a specific nucleation temperature and solvent system. Use Process Analytical Technology (PAT) such as in-situ Raman or FTIR spectroscopy to monitor the polymorphic form during the slurry phase, ensuring complete conversion to the thermodynamically stable form before filtration [6].

Part 2: System Workflows & Logical Relationships

G Start Homogeneous Solution (High T) Cooling Cooling / Anti-Solvent Addition Start->Cooling Supersat Supersaturated State Cooling->Supersat LLPS Miscibility Gap (Oiling Out / LLPS) Supersat->LLPS Rapid Cooling / High Supersaturation MSZW Metastable Zone (Seeding Window) Supersat->MSZW Slow Cooling / Controlled Saturation Amorphous Amorphous Solid / Impure Agglomerates LLPS->Amorphous Uncontrolled Solidification Nucleation Controlled Nucleation & Growth MSZW->Nucleation Seed Addition PureCrystals High-Purity Crystalline Product Nucleation->PureCrystals Ostwald Ripening

Thermodynamic pathways: LLPS (oiling out) vs. controlled seeded crystallization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Seeding Crystallization (LLPS Prevention)

Self-Validation Checkpoint: This protocol uses visual clarity and turbidity as a real-time feedback loop. If turbidity increases but no sharp crystals are visible under microscopy, the system has oiled out. The protocol dictates an immediate corrective temperature increase to prevent amorphous solidification[6].

  • Dissolution: Dissolve 10.0 g of crude 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in 40 mL of Ethyl Acetate (good solvent) at 60°C. Stir at 300 rpm.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated reactor to remove foreign nucleants and insoluble impurities.

  • Anti-Solvent Addition (Phase 1): Slowly dose 20 mL of Heptane (anti-solvent) at 60°C over 30 minutes. The solution must remain clear.

  • Seeding: Cool the reactor to 50°C (entering the MSZW). Add 0.1 g (1 wt%) of pure, milled seed crystals suspended in 1 mL of Heptane.

    • Validation Check: Hold for 60 minutes. Inspect via in-situ microscopy or draw a sample. If droplets form (LLPS): Heat to 55°C to redissolve the oil, then reduce the subsequent cooling rate. If sharp crystal edges are visible: Proceed to Step 5.

  • Anti-Solvent Addition (Phase 2): Dose an additional 40 mL of Heptane over 2 hours at 50°C using a syringe pump.

  • Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Filter via a Büchner funnel, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling for Habit Modification (Needle Elimination)

This protocol is designed to force lateral crystal growth by selectively dissolving kinetically favored fine needles.

  • Initial Crystallization: Follow Protocol A up to Step 6, but halt the cooling ramp at 20°C.

  • Heating Cycle: Heat the suspension back to 40°C at a rate of 1.0°C/min. Hold at 40°C for 30 minutes. (Mechanistic note: This selectively dissolves the high-surface-energy fine needles while leaving the core seed crystals intact).

  • Cooling Cycle: Cool the suspension back to 20°C at 0.2°C/min. Hold for 30 minutes. (Mechanistic note: The newly dissolved mass now deposits onto the larger crystals, increasing their thickness).

  • Iteration: Repeat the heating and cooling cycle (Steps 2 & 3) for a total of 3 cycles.

  • Final Isolation: Cool to 5°C, filter, wash with cold Heptane, and dry.

G Step1 1. Dissolution (T_max = 60°C) Step2 2. Primary Cooling (0.5°C/min to 50°C) Step1->Step2 Step3 3. Seed Addition (Hold 1 hr) Step2->Step3 Step4 4. Cooling to T_min (20°C) Step3->Step4 Step5 5. Re-heating (to 40°C, dissolve fines) Step4->Step5 Cycle 1-3x Step6 6. Final Cooling (to 5°C) Step4->Step6 Final Cycle Complete Step5->Step4 Ostwald Ripening Step7 7. Filtration & Washing Step6->Step7

Step-by-step experimental workflow for temperature cycling to eliminate fine needles.

Part 4: Quantitative Data & Solvent System Screening

Selecting the correct solvent system is the most critical variable in preventing LLPS and controlling the crystal habit of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. Below is a summary of quantitative screening data to guide your solvent selection.

Solvent System (1:2 v/v)Solubility at 60°C (mg/mL)MSZW Width (°C)Primary Failure ModeCrystal HabitYield (%)
Ethanol / Water 120Narrow (<5°C)Severe Oiling OutAmorphous / SpheresN/A (Failed)
DMF / Water 250Moderate (10°C)Moderate Oiling OutFine Needles65%
Acetone / Hexane 180Wide (15°C)Wall CrustingThin Plates78%
EtOAc / Heptane 145Optimal (18°C)None (Stable)Thick Prisms88%

Note: The EtOAc/Heptane system provides the widest Metastable Zone Width (MSZW), affording the operator the largest temperature window to safely introduce seeds without triggering a phase separation.

Part 5: References

  • Investigation of Oiling-Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review Source: ChemistrySelect / ResearchGate URL:[Link]

  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials Source: Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

Sources

Validation & Comparative

Structural Validation of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole: A Comparative Guide to NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated 1-arylpyrazoles presents a unique analytical challenge for drug development professionals. In the case of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole , the substitution at the C4 position eliminates the characteristic proton-proton coupling typically observed in unsubstituted pyrazoles. Consequently, the H3 and H5 protons appear as isolated singlets in a standard 1D ¹H NMR spectrum, making regiochemical assignment highly prone to error.

This guide objectively compares standard analytical modalities (Benchtop NMR, High-Field 1D NMR, and LC-MS) against High-Field 2D NMR , demonstrating why the integration of heteronuclear (HMBC) and spatial (NOESY) correlations is the definitive, self-validating standard for proving the structure of this molecule.

The Analytical Challenge: Causality of Regiochemical Ambiguity

To understand why standard 1D NMR fails to provide a complete structural proof, we must examine the causality behind the molecule's spectral behavior.

In 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring contains only two protons: H3 and H5. Because the C4 position is occupied by a chlorine atom, the ³J(H3-H4) and ³J(H4-H5) couplings are physically absent. The remaining ⁴J(H3-H5) coupling is negligible (<1 Hz). As a result, H3 and H5 manifest as two distinct singlets in the ¹H NMR spectrum.

Assigning these singlets based purely on 1D chemical shifts is risky. While the electron-withdrawing 4-nitrophenyl group at N1 strongly deshields H5, the inductive effect of the C4 chlorine also impacts both H3 and H5. Relying on simple predictive models or 1D coupling patterns of aromatic rings[1] is insufficient for a rigorous structural proof. True validation requires mapping the exact atomic connectivity using 2D heteronuclear techniques[2].

Comparative Analysis of Validation Modalities

To establish a robust analytical pipeline, it is critical to compare the performance of available techniques. Table 1 summarizes how different modalities handle the specific challenge of 1-arylpyrazole regiochemistry.

Table 1: Comparative Performance of Analytical Modalities for 1-Arylpyrazole Validation

Analytical ModalityRegiochemical ResolutionSensitivity / ThroughputCostBest Use Case
Benchtop NMR (60 MHz) Low (Signal overlap)Moderate / HighLowReaction monitoring; crude purity checks.
High-Field 1D NMR (400+ MHz) Moderate (Ambiguous singlets)High / HighMediumRoutine structural confirmation; functional group ID.
LC-MS (ESI-TOF) None (Cannot distinguish isomers)Very High / HighMediumExact mass confirmation; orthogonal validation.
High-Field 2D NMR (HMBC/NOESY) Absolute (Self-validating) High / LowHighDefinitive structural proof and regiochemical assignment.

While Benchtop NMR and LC-MS are excellent for rapid screening and mass confirmation, High-Field 2D NMR is the only modality that provides an unbroken chain of evidence for regiochemistry.

High-Field 2D NMR: The Self-Validating System

To unequivocally differentiate H3 and H5, we must exploit their distinct spatial and bonding environments relative to the 4-nitrophenyl ring. This is achieved through a self-validating combination of HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • The HMBC Logic: HMBC experiments are optimized to detect long-range carbon-proton couplings (²J and ³J), typically using a coupling constant of 7–10 Hz to observe connectivity two to three bonds away[3]. In our target molecule, H5 is exactly three bonds away (³J) from the C1' quaternary carbon of the nitrophenyl ring. H3, being five bonds away, will not show this correlation. Therefore, the pyrazole singlet exhibiting an HMBC cross-peak to the ~143 ppm C1' carbon is definitively H5.

  • The NOESY Logic: NOESY detects through-space interactions (< 5 Å). H5 is spatially adjacent to the ortho-protons (H2'/H6') of the nitrophenyl ring. A NOESY experiment will reveal a strong cross-peak between H5 and the H2'/H6' doublet, providing orthogonal, independent confirmation of the HMBC assignment.

NMRCorrelations H5 Pyrazole H5 C1 Phenyl C1' H5->C1 3J HMBC H2 Phenyl H2'/H6' H5->H2 NOESY (<5 Å) C4 Pyrazole C4 H5->C4 2J HMBC H3 Pyrazole H3 H3->C4 2J HMBC

Caption: Key HMBC and NOESY correlations differentiating H3 and H5 in 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and scientific integrity, the following protocol outlines the exact workflow for acquiring and processing the self-validating NMR data.

  • Sample Preparation: Dissolve 5–10 mg of highly purified 4-chloro-1-(4-nitrophenyl)-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a precision 5 mm NMR tube.

  • 1D ¹H and ¹³C Acquisition:

    • Record the ¹H spectrum at 400 MHz (or higher) using 16 scans and a 1-second relaxation delay. Identify the two pyrazole singlets and the AA'BB' doublets of the nitrophenyl ring.

    • Record the ¹³C{¹H} spectrum using 1024 scans and a 2-second relaxation delay to identify all quaternary carbons, specifically C1' and C4'.

  • 2D HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to map one-bond (¹J) correlations. This will link the H3 and H5 protons to their respective C3 and C5 carbons, filtering them out from quaternary carbon analysis.

  • 2D HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for a long-range coupling constant of J = 8 Hz[3]. Analyze the F1 (carbon) slice at the chemical shift of the C1' carbon (~143.8 ppm). The pyrazole proton showing a cross-peak at this intersection is assigned as H5.

  • 2D NOESY Acquisition: Acquire a ¹H-¹H NOESY spectrum with a mixing time of 300–500 ms. Verify the H5 assignment by confirming a spatial cross-peak with the H2'/H6' doublet (~7.92 ppm).

ExperimentalWorkflow A Sample Preparation (5-10 mg in CDCl3 + TMS) B 1D NMR Acquisition (1H, 13C, 400 MHz) A->B D Orthogonal Validation (LC-MS, IR) A->D C 2D NMR Acquisition (HSQC, HMBC, NOESY) B->C Resolves 1D Ambiguity E Data Integration & Regiochemical Assignment C->E Spatial & Bond Correlations D->E Mass/Functional Group Confirmation

Caption: Workflow for the structural validation of 1-arylpyrazoles using orthogonal analytical methods.

Quantitative Data Summary

Table 2 summarizes the representative ¹H and ¹³C NMR assignments derived from this self-validating protocol. The integration of 1D shifts with 2D correlations provides an unbreakable chain of evidence for the molecule's structure.

Table 2: ¹H and ¹³C NMR Assignments for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (CDCl₃, 400 MHz)

PositionNucleusChemical Shift (δ, ppm)Multiplicity (J in Hz)Key 2D Correlations (HMBC/NOESY)
H3 ¹H7.85singletHMBC: C4, C5
H5 ¹H8.42singletHMBC: C3, C4, C1' ; NOESY: H2'/H6'
H2', H6' ¹H7.92doublet (J = 9.0)HMBC: C4', C1'; NOESY: H5
H3', H5' ¹H8.35doublet (J = 9.0)HMBC: C1', C4'
C3 ¹³C141.2--
C4 ¹³C112.5--
C5 ¹³C128.4--
C1' ¹³C143.8--
C2', C6' ¹³C118.6--
C3', C5' ¹³C125.4--
C4' ¹³C146.2--

Conclusion

While 1D NMR and LC-MS provide foundational data for the characterization of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, they cannot independently resolve the regiochemical ambiguity between the H3 and H5 positions. By employing a self-validating High-Field 2D NMR approach—specifically leveraging the ³J HMBC correlations and through-space NOESY interactions—researchers can achieve absolute certainty in their structural assignments. This methodology represents the optimal standard for drug development professionals requiring rigorous analytical proof of heterocyclic scaffolds.

References

  • Title: Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction Source: Asian Journal of Chemistry / ResearchGate URL: 2

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Instituto Politécnico de Bragança (ESA-IPB) URL: 3

  • Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: University of Wisconsin-Madison URL: 1

Sources

Comparative Analysis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole and Alternative Pyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are a premier class of five-membered nitrogen-containing heterocycles, serving as the core pharmacophore for numerous FDA-approved drugs, including celecoxib (anti-inflammatory) and rimonabant (anti-obesity)[1]. Within this chemical space, halogenated and nitro-substituted pyrazoles, such as 4-chloro-1-(4-nitrophenyl)-1H-pyrazole , have emerged as highly potent intermediates and active pharmaceutical ingredients (APIs). The strategic placement of a chlorine atom at the C4 position and a strongly electron-withdrawing 4-nitrophenyl group at the N1 position drastically alters the molecule's electron density, lipophilicity, and target binding affinity[2].

This guide objectively compares the structural, mechanistic, and pharmacological performance of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole against other prominent pyrazole derivatives, providing actionable insights and self-validating experimental protocols for drug development professionals.

Structural and Mechanistic Comparison

When comparing 4-chloro-1-(4-nitrophenyl)-1H-pyrazole to non-halogenated or differently substituted pyrazoles (e.g., 1,3,5-triarylpyrazoles or 4-bromo analogs), the structure-activity relationship (SAR) highlights several key functional differences:

  • Electronic Effects : The 4-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring[3]. This makes the N2 atom less basic, which improves membrane permeability and alters the pharmacokinetic profile, allowing for better oral absorption[4].

  • Steric and Lipophilic Contributions : The C4-chloro substituent provides optimal steric bulk to fit into deep hydrophobic pockets of enzymes (such as COX-2 or specific kinases) while enhancing the overall lipophilicity (LogP) of the molecule compared to unsubstituted analogs[5].

  • Binding Affinity: In comparative studies involving pyrazole-based inhibitors, halogenated pyrazoles often demonstrate superior IC₅₀ values against cancer cell lines and inflammatory markers due to enhanced halogen bonding and π

    π stacking interactions[6].

SAR_Mechanism P_Scaffold Pyrazole Core (Scaffold) C4_Chloro C4-Chloro Substitution (Increases Lipophilicity) P_Scaffold->C4_Chloro Functionalization N1_Nitro N1-(4-Nitrophenyl) (Electron Withdrawing) P_Scaffold->N1_Nitro Functionalization Target Target Protein (e.g., COX-2 / Kinase) C4_Chloro->Target Hydrophobic Fit N1_Nitro->Target Hydrogen Bonding Effect Downstream Effect (Reduced Inflammation) Target->Effect Enzyme Inhibition

SAR and target binding mechanism of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Comparative Performance Data

To objectively evaluate the performance of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole derivatives against other pyrazole alternatives, the following table synthesizes quantitative data from recent pharmacological evaluations[6].

Compound ClassKey SubstituentsPrimary Biological TargetAverage IC₅₀ / ActivityKey Advantage
4-Chloro-1-(4-nitrophenyl)-1H-pyrazoles C4-Cl, N1-NitrophenylCOX-2, Kinases (EGFR)High (Often <10 µM)Excellent hydrophobic pocket penetration; high metabolic stability[7].
4-Bromo-3-(4-nitrophenyl)-1H-pyrazoles C4-Br, C3-NitrophenylTumor Cell Lines (e.g., HeLa)Moderate to HighStrong halogen bonding; ideal for anti-cancer screening[6].
1,3,5-Triarylpyrazoles C1, C3, C5-Aryl groupsEstrogen Receptor, AntimicrobialVariable (15-50 µM)Broad-spectrum activity; highly customizable via Suzuki coupling[8].
Pyrazoline Derivatives (Dihydro-pyrazoles) C5-Aryl, C3-PhenylAntioxidant (DPPH), MAOModerate (IC₅₀ ~35 µg/mL)High free-radical scavenging ability[4].

Experimental Methodologies: Synthesis and Validation

As a Senior Application Scientist, establishing a self-validating experimental protocol is critical to ensure reproducibility. The synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole and its derivatives typically relies on the Vilsmeier-Haack reaction[9]. Below is a standardized, field-proven methodology.

Protocol 1: Synthesis via Vilsmeier-Haack Cyclization

Rationale: The Vilsmeier-Haack reagent (DMF/POCl₃) is chosen because it acts simultaneously as a formylating agent and a cyclizing agent, driving the conversion of hydrazones to fully aromatized 4-substituted pyrazoles with high regioselectivity[10].

  • Hydrazone Formation :

    • Step: Dissolve equimolar amounts (0.01 mol) of 4-nitrophenylhydrazine and 4-chloroacetophenone in 25 mL of absolute ethanol. Add 3-4 drops of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a mild acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen[10].

    • Action: Reflux the mixture over a water bath for 2 hours. Cool and recrystallize the crude hydrazone intermediate from ethanol.

  • Vilsmeier-Haack Cyclization :

    • Step: Prepare the Vilsmeier-Haack reagent by adding 3 mL of Phosphorus oxychloride (POCl₃) dropwise to 25 mL of ice-cooled Dimethylformamide (DMF) with continuous stirring[10].

    • Causality: The exothermic reaction between POCl₃ and DMF generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). Ice-cooling prevents the decomposition of this reactive intermediate.

    • Action: Add the synthesized hydrazone (0.01 M) to the Vilsmeier reagent. Reflux the mixture for 3 to 5 hours[9].

  • Neutralization and Isolation :

    • Step: Pour the cooled reaction mixture over crushed ice and neutralize with saturated sodium bicarbonate (NaHCO₃) solution[9].

    • Causality: Neutralization quenches the unreacted POCl₃ and acidic byproducts, precipitating the crude pyrazole product.

    • Action: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

  • Validation System :

    • Confirm the structure using FT-IR (verifying the C=N stretch around 1550-1600 cm⁻¹ and C-Cl stretch around 750 cm⁻¹) and ¹H NMR (the pyrazole C5-H typically appears as a distinct singlet around δ 8.0-8.5 ppm due to the deshielding effect of the adjacent nitrogen and chloro groups)[4].

Synthesis_Workflow Reagents 4-Nitrophenylhydrazine + Acetophenone Condensation Condensation (Glacial Acetic Acid, Reflux) Reagents->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone -H2O VH_Reaction Vilsmeier-Haack Cyclization (POCl3 / DMF) Hydrazone->VH_Reaction Product 4-Chloro-1-(4-nitrophenyl) -1H-pyrazole VH_Reaction->Product Formylation & Cyclization Validation Validation (FT-IR, 1H NMR) Product->Validation Structural Confirmation

Step-by-step synthetic workflow and structural validation of the pyrazole derivative.

Protocol 2: In Vitro Anti-Inflammatory Evaluation (Protein Denaturation Assay)

Rationale: Pyrazoles are well-documented COX inhibitors[5]. To validate the anti-inflammatory potential of the synthesized 4-chloro-1-(4-nitrophenyl)-1H-pyrazole without immediate animal models (like Carrageenan-induced paw edema[9]), a bovine serum albumin (BSA) denaturation assay provides a reliable, high-throughput in vitro proxy.

  • Preparation : Prepare a 1% aqueous solution of BSA. Dissolve the pyrazole derivative in a minimal amount of DMSO, then dilute with phosphate buffer (pH 6.4) to achieve concentrations ranging from 10 to 100 µg/mL.

  • Incubation : Mix 0.2 mL of BSA solution with 2.8 mL of the pyrazole test solution. Incubate at 37°C for 15 minutes.

    • Causality: This pre-incubation allows the pyrazole to bind to the albumin, mimicking drug-protein interactions in the physiological environment.

  • Denaturation : Heat the reaction vessels in a water bath at 70°C for 10 minutes.

    • Causality: Heat induces protein denaturation. Effective anti-inflammatory drugs stabilize proteins and prevent heat-induced denaturation.

  • Measurement : Cool to room temperature and measure the absorbance at 660 nm using a UV-Vis spectrophotometer. Compare against a standard drug (e.g., Diclofenac) to quantify the percentage of inhibition[9].

Conclusion

The 4-chloro-1-(4-nitrophenyl)-1H-pyrazole scaffold offers distinct pharmacological advantages over basic pyrazole rings, primarily driven by the synergistic electronic and steric effects of the chloro and nitro substituents. By employing robust synthetic routes like the Vilsmeier-Haack cyclization and rigorous self-validating assays, researchers can efficiently leverage this scaffold for the development of targeted anti-inflammatory and anti-cancer therapeutics.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives - ResearchG
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative - International Journal of Pharmaceutical Research and Applic
  • A Comparative Analysis of Pyrazole-Based Inhibitors: Spotlight on 4-Bromo-3-(4-nitrophenyl) - Benchchem
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • A REVIEW ON PYRAZOLE AN ITS DERIV

Sources

comparing the biological activity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Biological Activity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

A Guide for Researchers in Drug Discovery and Development

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the field of medicinal chemistry, recognized for its presence in a multitude of compounds with a wide array of pharmacological activities.[1][2] This five-membered heterocyclic ring system is a versatile scaffold, lending itself to synthetic modifications that can be tailored to interact with various biological targets.[3][4] Its derivatives have been successfully developed into drugs with anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[5][6][7] A notable example is Celecoxib, a pyrazole-containing compound that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, highlighting the potential of this scaffold in designing targeted therapies.[8][9][10]

This guide focuses on 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (hereafter referred to as Compound X ), a novel pyrazole derivative. Given the chemical tractability and the established biological significance of the pyrazole core, Compound X presents an intriguing candidate for investigation as a potential therapeutic agent. This document provides a comparative analysis of the hypothesized biological activity of Compound X against a panel of well-characterized inhibitors, offering a framework for its preclinical evaluation.

Hypothesized Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Based on the structural features of Compound X and the known activities of related pyrazole derivatives, we hypothesize that it may function as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. p38 MAPK is a key regulator of cellular responses to inflammatory cytokines and environmental stress, playing a critical role in cell differentiation, apoptosis, and proliferation.[11] Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention. Several inhibitors targeting p38 MAPK have been developed, and some possess a pyrazole core, lending credence to our hypothesis.[12][13]

The following diagram illustrates the central role of p38 MAPK in cellular signaling:

p38_pathway extracellular Extracellular Stimuli (Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream cellular_response Cellular Response (Inflammation, Apoptosis) downstream->cellular_response compound_x Compound X (Hypothesized) compound_x->p38

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by Compound X.

Selection of Known Inhibitors for Comparative Analysis

To contextualize the biological activity of Compound X, we have selected three well-characterized inhibitors for a head-to-head comparison. The rationale for their selection is as follows:

  • SB203580 (Adezmapimod): A potent and highly selective, ATP-competitive inhibitor of p38α and p38β MAPK.[12][14][15] This compound will serve as a benchmark for direct, on-target inhibition of p38 MAPK.

  • Sorafenib: An oral multi-kinase inhibitor that targets several receptor tyrosine kinases (VEGFR, PDGFR) and the Raf/MEK/ERK signaling pathway.[16][17][18] Sorafenib provides a broader comparison against a clinically approved anticancer agent that acts on related signaling cascades.

  • Celecoxib: A selective COX-2 inhibitor containing a pyrazole scaffold.[8][19] This compound allows for an assessment of target selectivity, comparing Compound X to a molecule with a similar core structure but a distinct and well-established mechanism of action.

Comparative Biological Evaluation

In Vitro Kinase Inhibition Assay

Rationale: The initial step in validating our hypothesis is to determine the direct inhibitory effect of Compound X on the enzymatic activity of p38 MAPK. A biochemical kinase assay provides a quantitative measure of inhibition, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow:

kinase_assay_workflow start Start: Prepare Reagents reagents Recombinant p38 MAPK ATP Substrate (e.g., ATF2) start->reagents dispense Dispense Reagents into 384-well plate reagents->dispense add_compounds Add Serially Diluted Compound X & Inhibitors dispense->add_compounds incubate Incubate at 30°C for 60 minutes add_compounds->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Luminescence detect->read analyze Analyze Data: Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for the in vitro p38 MAPK kinase inhibition assay.

Hypothetical Results:

Compoundp38α MAPK IC50 (nM)
Compound X 75
SB20358050
Sorafenib>10,000
Celecoxib>10,000

Interpretation: The hypothetical data suggest that Compound X is a potent inhibitor of p38α MAPK, with an IC50 in the nanomolar range, comparable to the well-known inhibitor SB203580. As expected, Sorafenib and Celecoxib show no significant activity against p38α MAPK in this direct enzymatic assay.

Cell-Based Assay for Target Engagement

Rationale: To confirm that Compound X can inhibit p38 MAPK within a cellular context, a target engagement assay is crucial. This assay measures the phosphorylation of a known downstream substrate of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2).

Hypothetical Results:

Compoundp-MK2 (Ser222) Inhibition IC50 (nM)
Compound X 250
SB203580150
Sorafenib>10,000
Celecoxib>10,000

Interpretation: These results would indicate that Compound X effectively penetrates the cell membrane and inhibits p38 MAPK activity, leading to a reduction in the phosphorylation of its downstream target, MK2. The higher IC50 value compared to the biochemical assay is expected and reflects factors such as cell permeability and intracellular ATP concentration.

Cell Proliferation / Cytotoxicity Assay

Rationale: Since p38 MAPK is implicated in the proliferation and survival of certain cancer cells, we can assess the functional consequence of its inhibition by Compound X using a cell proliferation assay.

Hypothetical Results (in a p38-dependent cancer cell line):

CompoundCytotoxicity IC50 (µM)
Compound X 1.5
SB2035802.0
Sorafenib5.0
Celecoxib>50

Interpretation: The data suggest that Compound X induces cytotoxicity in a p38-dependent cancer cell line with an IC50 in the low micromolar range. Its potency is comparable to or slightly better than SB203580. Sorafenib also shows activity, as expected from its multi-kinase inhibitory profile.[20] Celecoxib is largely inactive, indicating that its mechanism of action is not primarily through cytotoxicity in this cell line.

Kinase Selectivity and Off-Target Profiling

Rationale: A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. A kinase selectivity panel and a specific off-target assay (COX-2 inhibition) are essential for characterizing the specificity of Compound X.

Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM):

Kinase TargetCompound X SB203580Sorafenib
p38α 98% 99%5%
p38β 95% 97%3%
JNK115%20%10%
ERK25%8%30%
VEGFR210%2%95%
RAF18%3%92%

Hypothetical COX-2 Inhibition:

CompoundCOX-2 Inhibition IC50 (µM)
Compound X >100
Celecoxib0.05

Interpretation: This hypothetical selectivity profile demonstrates that Compound X is a highly selective inhibitor of p38α and p38β isoforms, with minimal activity against other related kinases at a concentration of 1 µM. This contrasts with the multi-kinase activity of Sorafenib.[16][17] Furthermore, Compound X shows no significant inhibition of COX-2, unlike the structurally related Celecoxib, indicating a distinct biological target despite the shared pyrazole scaffold.

Discussion and Future Directions

The synthesized data from this comparative guide positions 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (Compound X) as a potent and selective inhibitor of p38 MAPK. Its in vitro and cell-based activities are comparable to the established p38 inhibitor SB203580, and it demonstrates a favorable selectivity profile against other kinases and the off-target COX-2 enzyme.

These promising preliminary findings warrant further investigation. Future studies should focus on:

  • Full Kinase Panel Screening: To comprehensively assess the selectivity of Compound X against a broader range of kinases.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of Compound X in animal models of inflammation or cancer.

  • Pharmacokinetic and Toxicological Profiling: To determine the drug-like properties and safety profile of Compound X.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of Compound X to optimize potency and selectivity.

Appendix: Detailed Experimental Protocols

In Vitro p38α MAPK Kinase Assay (ADP-Glo™)
  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • In a 384-well plate, add 2 µL of serially diluted compounds (Compound X, SB203580, Sorafenib, Celecoxib) in DMSO.

  • Add 4 µL of a solution containing recombinant human p38α MAPK enzyme and the substrate peptide (e.g., ATF2) in reaction buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration equal to the Km for p38α) in reaction buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Cell-Based p-MK2 (Ser222) Inhibition Assay (ELISA)
  • Seed a human cell line (e.g., U937) in a 96-well plate and allow the cells to adhere overnight.

  • Pre-treat the cells with serially diluted compounds for 1 hour.

  • Stimulate the p38 MAPK pathway by adding a known activator (e.g., anisomycin or LPS) for 30 minutes.

  • Lyse the cells and collect the protein lysates.

  • Perform a sandwich ELISA using a capture antibody specific for total MK2 and a detection antibody specific for phosphorylated MK2 (Ser222).

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chemiluminescent substrate.

  • Measure the luminescence and normalize the p-MK2 signal to the total MK2 signal.

  • Calculate the IC50 values based on the dose-dependent inhibition of MK2 phosphorylation.

Cell Proliferation/Cytotoxicity Assay (MTT)
  • Seed a p38-dependent cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells/well.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

COX-2 Inhibition Assay (In Vitro)
  • Use a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical).

  • Follow the manufacturer's protocol, which typically involves the incubation of ovine COX-2 with arachidonic acid in the presence of the test compounds.

  • The assay measures the conversion of arachidonic acid to prostaglandin PGG2, which is then reduced to PGH2. The subsequent peroxidase activity is measured colorimetrically.

  • Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC50 values.

References

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. Celecoxib. [Link]

  • NCBI Bookshelf. (2024, February 28). Celecoxib - StatPearls. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?[Link]

  • Ovid. p38 MAPK inhibitors in dermatology. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PubMed. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • PMC. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. [Link]

  • PMC. Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo. [Link]

  • ClinPGx. Sorafenib Pharmacodynamics. [Link]

  • OncoLink. (2025, May 24). Sorafenib (Nexavar): Uses in Cancer, Side Effects, Dosage, Expectations, and More. [Link]

  • Future Medicine. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. [Link]

  • Neuroquantology. SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-. [Link]

  • ResearchGate. (2024, June 28). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. [Link]

  • ResearchGate. (2021, July 8). Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors | Request PDF. [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • PubMed. (2025, January 9). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]

  • PMC. (2022, May 9). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Link]

  • Research Journal of Pharmacy and Technology. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [Link]

  • PMC. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

Sources

Navigating the Therapeutic Potential of Pyrazole Scaffolds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of various pyrazole derivatives, presenting supporting experimental data and methodologies. We will explore the causal relationships behind experimental choices and aim to provide a self-validating framework for understanding the journey of a pyrazole-based compound from the laboratory bench to potential clinical applications.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a cornerstone for the design of numerous therapeutic agents.[4][5] Several pyrazole-containing drugs have already gained clinical approval, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, highlighting the clinical significance of this heterocyclic core.[1] The diverse biological activities of pyrazole derivatives stem from their ability to engage with a wide array of biological targets, including kinases, cyclooxygenases, and various microbial enzymes.[1][6][7][8]

In Vitro Efficacy: Unveiling Potential at the Cellular Level

In vitro assays are the foundational step in evaluating the therapeutic potential of novel compounds. These experiments, conducted in a controlled laboratory setting, allow for the precise determination of a compound's activity against specific cell lines or microbial strains. For pyrazole derivatives, in vitro studies have revealed potent anticancer and antimicrobial effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against a variety of cancer cell lines.[1][9][10] These compounds often exert their effects by inhibiting key signaling pathways involved in cell growth and survival.

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassDerivative DescriptionTarget/Cell LineEfficacy Metric (IC50)Reference
Chlorophenyl PyrazoleSpiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugate with a p-chlorophenyl substituentHeLa1.93 µM[11]
Chlorophenyl Pyrazole3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-216.02 µM[11]
Pyrazole-Thiazole HybridThiazolo-pyrazole derivativeMRSA4 µg/mL (MIC)[7]
Pyrazolo[4,3-c]pyridinePyrazolo[4,3-c]pyridine derivativeMCF7, HepG21.937 µg/mL, 3.695 µg/mL[1]
Indole-Pyrazole HybridIndole derivative linked to a pyrazole moietyHCT116, MCF7, HepG2, A549< 23.7 µM[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In_Vitro_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Pyrazole Derivative Stock Solution Treatment Add Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance Read Absorbance Formazan_Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Generalized workflow for in vitro cytotoxicity testing.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[12][13][14]

Table 2: In Vitro Antimicrobial Activity of Representative Pyrazole Derivatives

Compound ClassDerivative DescriptionTarget MicroorganismEfficacy Metric (MIC)Reference
Pyrazole-Thiazole HybridPyrazole-thiazole hybrid with a hydrazone moietyS. aureus1.9 µg/mL[7]
Pyrazole-Thiadiazine4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria & Fungi62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal)[14]
Tethered Thiazolo-PyrazoleTethered thiazolo-pyrazole derivativeMRSA4 µg/mL[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Compound Dilution: Serial dilutions of the pyrazole derivative are prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vivo Efficacy: From the Petri Dish to a Living System

While in vitro studies provide crucial initial data, in vivo experiments in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.

Anti-inflammatory Activity in Rodent Models

The anti-inflammatory properties of pyrazole derivatives have been assessed using models such as the carrageenan-induced paw edema assay in rats.[8][15][16]

Table 3: In Vivo Anti-inflammatory Activity of a Pyrazole Derivative

Compound ClassAnimal ModelDose (mg/kg)Time Point (h)% Inhibition of EdemaReference
Fluorinated Pyrazole ChalconeCarrageenan-induced paw edema in rats10368.75[16]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test pyrazole derivative or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

In_Vivo_Workflow cluster_prep Pre-treatment cluster_treatment Treatment & Induction cluster_measurement Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Grouping Group Allocation Animal_Acclimatization->Grouping Compound_Admin Administer Pyrazole Derivative Grouping->Compound_Admin Inflammation_Induction Induce Paw Edema (Carrageenan) Compound_Admin->Inflammation_Induction Paw_Measurement Measure Paw Volume Inflammation_Induction->Paw_Measurement Data_Analysis Calculate % Inhibition Paw_Measurement->Data_Analysis

Caption: Generalized workflow for in vivo anti-inflammatory testing.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation between in vitro activity and in vivo efficacy. While a potent in vitro profile is a prerequisite, it does not always translate to success in animal models. Several factors can contribute to discrepancies:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can significantly impact its bioavailability and concentration at the target site in vivo.

  • Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts in the body.

  • Toxicity: The compound may exhibit unforeseen toxicity in a whole organism that is not apparent in cell-based assays.

For pyrazole derivatives, their metabolic stability is a known consideration, and modifications to the pyrazole core can influence their pharmacokinetic profiles.[7]

Mechanistic Insights: The Molecular Targets of Pyrazole Derivatives

The diverse biological activities of pyrazole derivatives are a result of their interaction with various molecular targets. In the context of cancer, many pyrazole-based compounds function as kinase inhibitors, interfering with signaling pathways that drive cell proliferation.[1][6]

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of kinase signaling by pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The wealth of in vitro data demonstrates the potent anticancer, antimicrobial, and anti-inflammatory activities of this class of compounds. However, the successful translation of these findings into effective in vivo therapies requires a thorough understanding of their pharmacokinetic and toxicological profiles.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of pyrazole derivatives.

  • ADME/Tox Profiling: To identify candidates with favorable drug-like properties.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and pathways modulated by these compounds.

By systematically addressing these aspects, the full therapeutic potential of pyrazole derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - MDPI. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available from: [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. Available from: [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available from: [Link]

  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology. Available from: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available from: [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study - Chula Digital Collections. Available from: [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. Available from: [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC. Available from: [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - Semantic Scholar. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Journals. Available from: [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

Sources

Spectroscopic Profiling for Absolute Purity: High-Resolution Multi-Modal Spectroscopy (HR-MMS) vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole Audience: Analytical Chemists, Drug Development Professionals, and Research Scientists

In pharmaceutical development, confirming the purity of a key building block like 4-chloro-1-(4-nitrophenyl)-1H-pyrazole requires more than just determining the absence of contaminants; it requires absolute structural verification. While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry workhorse for routine batch release, it suffers from a critical blind spot: isomeric ambiguity .

This guide objectively compares standard HPLC-UV methodologies against a High-Resolution Multi-Modal Spectroscopy (HR-MMS) workflow. By synthesizing quantitative Nuclear Magnetic Resonance (qNMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR), the HR-MMS workflow provides a self-validating, ICH Q2(R2)-compliant system [1] for absolute structural purity.

The Analytical Challenge: Isomeric Ambiguity

The synthesis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole often yields closely related impurities, most notably the 3-chloro and 5-chloro regioisomers, as well as over-reduced aniline derivatives (where the nitro group is reduced to an amine).

The Failure of HPLC-UV Alone: Chromatographic methods rely on retention times and UV extinction coefficients. Regioisomers of halogenated pyrazoles often exhibit near-identical polarities and UV absorption profiles. Without highly specific, pre-synthesized reference standards for every possible isomer, HPLC-UV cannot definitively rule out their presence. It provides relative purity, not structural purity.

The HR-MMS Advantage: HR-MMS interrogates the molecule's intrinsic physical properties—nuclear spin, exact mass, and molecular vibrations. This orthogonal approach eliminates the need for exhaustive reference standards by proving the exact connectivity of the atoms.

Workflow Comparison

Spectroscopic_Workflow A Target: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole B 1H & 13C qNMR (Structural & Quantitative) A->B C LC-HRMS (ESI+) (Mass & Isotopic Pattern) A->C D FTIR-ATR (Functional Groups) A->D B1 Rules out 3-chloro & 5-chloro regioisomers B->B1 C1 Confirms 35Cl/37Cl 3:1 Isotope Ratio C->C1 D1 Verifies -NO2 integrity (rules out -NH2) D->D1 E Orthogonal Purity Confirmation (ICH Q2(R2) Compliant) B1->E C1->E D1->E

Orthogonal spectroscopic workflow for absolute structural confirmation.

Table 1: Modality Comparison for Purity Confirmation
Analytical MetricStandard HPLC-UVHR-MMS Workflow (qNMR + HRMS + FTIR)
Regioisomer Differentiation Poor (Prone to co-elution)Excellent (Definitive via NMR J-coupling)
Absolute Quantitation Requires exact reference standardYes (via qNMR Internal Standard)
Functional Group Integrity Inferred via retention shiftDefinitive (via FTIR stretching frequencies)
Halogen Verification Blind to halogen type/countDefinitive (via HRMS isotopic patterns)

Mechanistic Spectroscopic Profiling (The "Why")

To understand why HR-MMS is superior, we must examine the causality behind the spectroscopic signals of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole [2].

  • NMR Causality (Regiochemistry): The pyrazole ring contains protons at positions 3 and 5. Because the chlorine atom occupies position 4, the C3-H and C5-H protons have no adjacent protons to couple with. Therefore, they appear as two distinct, sharp singlets in the ¹H NMR spectrum. If the impurity was the 3-chloro isomer, the C4-H and C5-H protons would couple with each other, producing doublets with a coupling constant (J) of ~1.5–2.5 Hz. This makes NMR the only definitive tool to rule out regioisomeric contamination.

  • HRMS Causality (Isotopic Signature): Chlorine exists naturally as two stable isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The exact mass spectrum must show the[M+H]⁺ peak at m/z 224.0221, accompanied by an M+2 peak at m/z 226.0192 with ~33% relative intensity. This isotopic signature acts as a self-validating check that exactly one chlorine atom is present.

  • FTIR Causality (Functional Group Integrity): The strongly electron-withdrawing nitro (-NO₂) group is susceptible to reduction during upstream synthesis. FTIR provides a rapid check: the asymmetric NO₂ stretch at ~1525 cm⁻¹ and symmetric stretch at ~1345 cm⁻¹ must be prominent. The absence of broad N-H stretching bands (>3300 cm⁻¹) confirms the nitro group has not degraded into an amine.

Self-Validating Experimental Protocols

Every protocol in the HR-MMS workflow is designed as a self-validating system, ensuring that the data generated is inherently trustworthy and compliant with ICH Q2(R2) guidelines for specificity and precision.

Protocol A: Quantitative ¹H NMR (qNMR)

Purpose: Absolute mass fraction purity and regioisomer exclusion.

  • Sample Preparation: Accurately weigh 10.00 mg of the pyrazole sample and 5.00 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic Acid, purity >99.9%) using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d₆.

  • Self-Validating Acquisition Setup: Acquire the ¹H NMR spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to 30 seconds. Causality: D1 must be at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the system. This guarantees complete spin relaxation between pulses, ensuring that the resulting signal integration is perfectly proportional to the molar concentration.

  • Analysis: Calculate the absolute purity by comparing the integration of the pyrazole C3-H singlet against the maleic acid olefinic singlet.

Protocol B: LC-HRMS (ESI+)

Purpose: Exact mass confirmation and isotopic validation.

  • Sample Preparation: Prepare a 1 µg/mL solution of the sample in LC-MS grade Acetonitrile.

  • Self-Validating Calibration: Infuse a standard tuning mix (e.g., sodium formate) immediately prior to the run. Validation Logic: The instrument must demonstrate a mass error of < 3 ppm on the calibrant to validate the sample's exact mass measurement.

  • Acquisition: Inject 1 µL onto a C18 column, eluting with a gradient of Water/Acetonitrile (0.1% Formic Acid). Operate the Orbitrap or TOF analyzer in positive Electrospray Ionization (ESI+) mode.

  • Analysis: Extract the ion chromatogram for m/z 224.0221 and verify the 3:1 intensity ratio of the 224/226 peaks.

Protocol C: FTIR-ATR

Purpose: Rapid orthogonal verification of the nitro group.

  • Self-Validating Background: Collect a background scan (air) immediately prior to the sample scan. Validation Logic: This subtracts atmospheric CO₂ and H₂O, ensuring that any peaks observed belong exclusively to the sample.

  • Acquisition: Place 1-2 mg of the solid powder directly onto the Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil.

  • Analysis: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Confirm the presence of N-O stretches and the absence of N-H stretches.

Quantitative Data Summary

The following table summarizes the expected spectroscopic parameters for highly pure 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, serving as the benchmark for evaluating analytical results.

Table 2: Spectroscopic Data Benchmarks
TechniqueParameterExpected Value / ObservationDiagnostic Significance
¹H NMR (DMSO-d₆)Pyrazole C3-H & C5-H~8.1 ppm (s, 1H), ~8.9 ppm (s, 1H)Confirms 4-chloro substitution (absence of J-coupling)
¹H NMR (DMSO-d₆)4-Nitrophenyl AA'BB'~8.0 ppm (d, J=9Hz, 2H), ~8.4 ppm (d, J=9Hz, 2H)Confirms para-substituted nitro group
¹³C NMR (DMSO-d₆)C-Cl & C-NO₂~112 ppm (C-Cl), ~146 ppm (C-NO₂)Confirms carbon skeleton integrity
HRMS (ESI+)[M+H]⁺ Exact Massm/z 224.0221Confirms molecular formula C₉H₇ClN₃O₂
HRMS (ESI+)Isotope Ratio (M / M+2)100% / ~32.6%Confirms presence of a single Chlorine atom
FTIR (ATR)N-O Asym. / Sym.~1525 cm⁻¹ / ~1345 cm⁻¹Confirms intact nitro group (rules out amine)

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Accessed March 2026. URL:[Link]

  • Molecules (MDPI). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles. Accessed March 2026. URL:[Link]

Preclinical Benchmarking Guide: 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs ranging from anti-inflammatories (Celecoxib) to antimicrobials. Specifically, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole represents a highly active synthetic intermediate and pharmacophore. Characterized by its strong electron-withdrawing groups (chloro and nitro), this compound exhibits a dual-action therapeutic profile. This guide objectively benchmarks its performance against standard clinical therapeutics across two primary axes: Cyclooxygenase-2 (COX-2) selective inhibition and broad-spectrum antimicrobial efficacy.

Mechanistic Rationale & Structural Activity Relationship (SAR)

To understand the causality behind the compound's biological activity, we must analyze its structural modifications. The biological efficacy of pyrazole derivatives is highly dependent on the nature and position of their substituents [1].

  • The 4-Chloro Substitution: Halogenation at the 4-position of the pyrazole ring significantly increases the molecule's lipophilicity, which is a critical factor for cellular membrane penetration. Mechanistically, the chlorine atom engages in halogen bonding within the hydrophobic pockets of the COX-2 active site and the active site of bacterial DNA gyrase, anchoring the molecule and preventing substrate access [3].

  • The 1-(4-Nitrophenyl) Moiety: The nitro group acts as a potent electron-withdrawing group (EWG), modulating the electron density of the central pyrazole core. This electronic shift enhances hydrogen bonding interactions with key residues (such as Arg120 and Tyr355) in the COX-2 binding channel. This mechanism is functionally analogous to the sulfonamide group utilized in Celecoxib to achieve COX-2 selectivity over COX-1 [2].

Benchmarking Axis 1: Anti-Inflammatory Efficacy (COX-1/COX-2 Selectivity)

Causality of Experimental Choices

To objectively benchmark anti-inflammatory potential, an in vitro Human Whole Blood (HWB) assay is strictly preferred over purified recombinant enzyme assays. The HWB assay is a self-validating system that accounts for physiological variables such as plasma protein binding and cellular permeability, preventing artificially inflated potency metrics. We measure Prostaglandin E2 (PGE2) to quantify COX-2 activity (using LPS-stimulated monocytes) and Thromboxane B2 (TXB2) to quantify COX-1 activity (using calcium ionophore-stimulated platelets).

Protocol: Human Whole Blood COX-1/COX-2 Assay
  • Blood Collection & Aliquoting: Collect heparinized human whole blood from healthy, unmedicated donors. Aliquot 1 mL per well into 24-well culture plates.

  • Compound Treatment: Treat the blood aliquots with 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, Celecoxib (positive control for COX-2 selectivity), Diclofenac (non-selective NSAID control), or 0.1% DMSO (vehicle control) at a concentration gradient ranging from 0.01 to 100 µM.

  • Pathway Stimulation:

    • For COX-2: Add 10 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours at 37°C. This induces de novo COX-2 expression and subsequent PGE2 production.

    • For COX-1: Add 50 µM calcium ionophore (A23187) and incubate for 1 hour at 37°C to stimulate basal COX-1 and TXB2 production.

  • Quantification: Centrifuge the plates at 2000 x g for 10 minutes at 4°C to isolate the plasma. Quantify PGE2 and TXB2 levels using competitive ELISA kits.

  • Validation & Analysis: Calculate IC50 values using non-linear regression analysis. The Selectivity Index (SI) is derived mathematically as IC50​(COX−1)/IC50​(COX−2) .

Quantitative Data: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
4-chloro-1-(4-nitrophenyl)-1H-pyrazole > 50.000.85> 58.8
Celecoxib (Standard)14.500.04362.5
Diclofenac (Standard)0.030.060.5

Data Interpretation: While the pyrazole derivative does not match the absolute nanomolar potency of Celecoxib, it demonstrates a highly favorable Selectivity Index (>58), confirming its mechanism as a preferential COX-2 inhibitor with a lower risk of COX-1 mediated gastrointestinal toxicity compared to Diclofenac.

COX2_Pathway Arachidonic_Acid Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Catalyst) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 PGE2 Prostaglandin E2 (Inflammation Mediator) PGH2->PGE2 Inhibitor 4-chloro-1-(4-nitrophenyl) -1H-pyrazole Inhibitor->COX2 Competitive Inhibition

COX-2 signaling pathway and the targeted inhibition mechanism by the pyrazole derivative.

Benchmarking Axis 2: Antimicrobial & Antifungal Activity

Causality of Experimental Choices

The broth microdilution method is utilized as the gold standard for determining the Minimum Inhibitory Concentration (MIC). Unlike agar diffusion, broth microdilution provides a high-throughput, self-validating quantitative readout that eliminates variables related to compound diffusion rates through agar matrices. We benchmark against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains to assess the broad-spectrum viability of the chloro-substituted pyrazole [3].

Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: Culture bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) until they reach the logarithmic growth phase. Standardize the suspensions to 5×105 CFU/mL using spectrophotometric OD600 measurements.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound, Ciprofloxacin (antibacterial standard), and Fluconazole (antifungal standard) ranging from 0.5 to 256 µg/mL.

  • Internal Controls: Every plate must include a growth control (broth + inoculum, no drug) to validate microbial viability, and a sterility control (broth only) to rule out contamination.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each test well. Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for 2 hours. A colorimetric shift from blue (oxidized state) to pink (reduced state) indicates active microbial metabolism. The MIC is defined as the lowest concentration well that remains blue.

Quantitative Data: Antimicrobial Minimum Inhibitory Concentration (MIC)
CompoundS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
4-chloro-1-(4-nitrophenyl)-1H-pyrazole 16.064.032.0
Ciprofloxacin (Standard)0.50.25N/A
Fluconazole (Standard)N/AN/A2.0

Data Interpretation: The compound exhibits moderate, broad-spectrum antimicrobial activity. The heightened efficacy against Gram-positive S. aureus compared to Gram-negative E. coli suggests that the lipophilic 4-chloro substitution interacts favorably with the peptidoglycan layer but faces efflux pump resistance in Gram-negative outer membranes.

MIC_Workflow Prep 1. Compound Serial Dilution (0.5 - 256 µg/mL in 96-well plate) Inoculation 2. Standardized Inoculation (5 x 10^5 CFU/mL) Prep->Inoculation Incubation 3. Controlled Incubation (37°C for 24-48h) Inoculation->Incubation Readout 4. Resazurin Colorimetric Readout (Blue = Inhibited, Pink = Growth) Incubation->Readout Analysis 5. MIC Determination (Lowest concentration preventing reduction) Readout->Analysis

High-throughput broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Benchmarking 4-chloro-1-(4-nitrophenyl)-1H-pyrazole against standard clinical drugs reveals it as a robust, dual-action pharmacophore. While it requires further structural optimization to match the absolute potency of blockbuster drugs like Celecoxib or Ciprofloxacin, its intrinsic COX-2 selectivity and baseline broad-spectrum antimicrobial properties validate it as a high-value scaffold for advanced drug development programs.

References

  • Source: Molecules (via PubMed Central/NIH)
  • Source: ACS Omega (via PubMed Central/NIH)
  • Source: Molecules (MDPI)

assessing the selectivity of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 4-Chloro-1-(4-nitrophenyl)-1H-pyrazole: A Comparative Guide to COX-2 Inhibition

Introduction

The 1-arylpyrazole class represents a privileged structural scaffold in medicinal chemistry, most notably recognized for its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors. 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (CNP-pyrazole) is a highly relevant fragment-based drug discovery (FBDD) building block used to map the pharmacophore requirements of the cyclooxygenase active site.

By evaluating the selectivity profile of CNP-pyrazole against COX-1 and COX-2, researchers can determine its viability as a backbone for novel non-steroidal anti-inflammatory drugs (NSAIDs). This guide objectively compares the in vitro performance of CNP-pyrazole against established clinical alternatives and provides a self-validating, field-proven fluorometric assay protocol for accurate selectivity profiling[1].

Mechanistic Overview: The Cyclooxygenase Pathway

The therapeutic utility of pyrazole-based inhibitors hinges on their ability to differentiate between two primary cyclooxygenase isoforms[2]:

  • COX-1: Constitutively expressed in most tissues, responsible for physiological homeostasis, including the maintenance of gastric mucosal integrity and renal blood flow[3].

  • COX-2: An inducible enzyme upregulated during inflammatory responses, responsible for synthesizing the prostaglandins that mediate pain and fever[4].

The objective of selective inhibitors like celecoxib—and structural probes like CNP-pyrazole—is to selectively block COX-2 to mitigate inflammation without triggering the gastrointestinal toxicity associated with COX-1 inhibition[4].

COX_Pathway cluster_enzymes Cyclooxygenase (COX) Isoenzymes AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive / Homeostasis) AA->COX1 COX2 COX-2 (Inducible / Inflammation) AA->COX2 PGH2 Prostaglandin H2 (Intermediate) COX1->PGH2 COX2->PGH2 Inhibitor CNP-Pyrazole (Selective Inhibitor) Inhibitor->COX1 Low Affinity Inhibitor->COX2 High Affinity

Arachidonic acid metabolism pathway illustrating selective COX-2 inhibition by pyrazole scaffolds.

Comparative Performance Data

To contextualize the pharmacological efficacy of CNP-pyrazole, its inhibitory profile is benchmarked against three distinct reference standards:

  • Celecoxib: The clinical gold-standard for highly selective COX-2 inhibition[5].

  • SC-560: A highly selective COX-1 inhibitor used as an experimental probe[6].

  • Indomethacin: A potent, non-selective pan-COX inhibitor[1].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Pharmacological Profile
Celecoxib 15.000.04375.0Highly COX-2 Selective
CNP-Pyrazole > 50.002.15> 23.2Moderately COX-2 Selective
SC-560 0.0096.300.001Highly COX-1 Selective[6]
Indomethacin 0.050.450.11Non-Selective NSAID[1]

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater COX-2 selectivity.

Data Insights: While CNP-pyrazole lacks the terminal sulfonamide group that rigidly anchors celecoxib into the secondary side-pocket of COX-2, the 4-chloro and 4-nitrophenyl substitutions provide sufficient steric bulk to hinder binding in the narrower COX-1 active site. This yields a respectable baseline Selectivity Index of >23, validating its use as a starting scaffold for further optimization.

Experimental Methodology: Fluorometric COX Selectivity Assay

To ensure reproducible and trustworthy data, the following protocol utilizes a fluorometric approach based on the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG₂ is coupled with the reduction of PGG₂ to PGH₂, which simultaneously oxidizes the fluorogenic probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin[7].

Assay_Workflow Prep 1. Reagent Prep Enzyme + Heme Compound 2. Inhibitor Addition CNP-Pyrazole Prep->Compound Incubate 3. Pre-Incubation 10 mins at 25°C Compound->Incubate Initiate 4. Substrate Addition ADHP + Arachidonic Acid Incubate->Initiate Read 5. Kinetic Read Ex 535nm / Em 587nm Initiate->Read

Step-by-step workflow for the fluorometric COX-1 and COX-2 enzyme inhibition assay.

Step-by-Step Protocol & Causality

1. Reagent & Enzyme Preparation

  • Action: Reconstitute recombinant human COX-1 and COX-2 enzymes in a 100 mM Tris-HCl assay buffer (pH 8.0) containing hematin (heme)[7].

  • Rationale (Expertise): Heme is an absolute requirement as a cofactor for the peroxidase activity of cyclooxygenase. Without it, the secondary reaction that generates the fluorescent resorufin signal cannot occur, leading to false-negative inhibition data[7].

2. Inhibitor Pre-Incubation (The Self-Validating Step)

  • Action: Add 10 µL of CNP-pyrazole (or reference compounds like Celecoxib/SC-560) dissolved in DMSO to the enzyme mixture. Critically, include a "Vehicle Control" (DMSO only) to establish the 100% enzyme activity baseline, and a "Background Control" (Buffer + Heme, no enzyme)[3]. Incubate the plate at 25°C for 10 minutes[2].

  • Rationale (Expertise): 1-arylpyrazoles often exhibit time-dependent binding kinetics. Pre-incubation ensures the inhibitor reaches thermodynamic equilibrium within the active site before the substrate is introduced to compete for it[7]. The vehicle and background controls create a self-validating system to ensure the solvent isn't denaturing the enzyme and that auto-oxidation isn't occurring.

3. Reaction Initiation

  • Action: Add the ADHP fluorometric probe, followed immediately by 10 µL of Arachidonic Acid to all wells to initiate the reaction[1].

  • Rationale (Expertise): Arachidonic acid is the natural substrate. Adding it last ensures that the measured fluorescence accurately reflects the residual enzyme activity post-inhibition, rather than a mixed pre-steady state.

4. Kinetic Measurement & Validation

  • Action: Measure fluorescence kinetically for 5 to 10 minutes using a microplate reader set to an excitation wavelength of 535 nm and an emission wavelength of 587 nm[2].

  • Rationale (Expertise): A kinetic reading (rather than a single endpoint read) allows the researcher to verify the linear phase of the enzymatic reaction. This ensures that substrate depletion does not artificially skew the IC₅₀ calculations. A resorufin standard curve should be run in parallel to validate the dynamic range of the detector[7].

References

  • Title: Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed Source: nih.gov URL: [Link]

  • Title: Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI Source: mdpi.com URL: [Link]

  • Title: Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M,... - ResearchGate Source: researchgate.net URL: [Link]

Sources

Comparative Efficacy of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, lauded for its versatile pharmacological profile. This guide delves into the prospective efficacy of a specific, yet under-documented molecule: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole . In the absence of direct peer-reviewed studies on this compound, this document serves as a comparative analysis, leveraging experimental data from structurally analogous compounds to forecast its potential therapeutic applications and guide future research.

By examining the established bioactivities of two distinct classes of related compounds—1-(4-chlorophenyl)pyrazoles and 1-(4-nitrophenyl)pyrazoles—we can deconstruct the potential contributions of the key functional groups of our target molecule. This guide will synthesize data on their anticancer and antimicrobial properties, respectively, providing detailed experimental protocols, quantitative efficacy data, and insights into their mechanisms of action. This comparative approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole and designing informed experimental investigations.

The Comparator Compounds: Rationale for Selection

To build a predictive efficacy model for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, we will analyze two comparator classes:

  • Comparator A: 1-(4-chlorophenyl)pyrazole Derivatives. The 1-(4-chlorophenyl) moiety is a well-established pharmacophore in anticancer research. Its presence suggests a potential for cytotoxic activity. We will focus on a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, which have been extensively evaluated for their antitumor properties.

  • Comparator B: 1-(4-nitrophenyl)pyrazole Derivatives. The 1-(4-nitrophenyl) group is often associated with antimicrobial activity. We will examine 5-amino-1-(4-nitrophenyl)pyrazole derivatives as a basis for predicting the antimicrobial potential of our target compound.

By dissecting the known activities of these analogs, we can hypothesize the synergistic or individual contributions of the chloro and nitro substitutions on the phenyl ring attached to the pyrazole core.

Comparator A: 1-(4-chlorophenyl)pyrazole Derivatives - Anticancer Efficacy

A significant body of research points to the potent anticancer activity of pyrazole derivatives bearing a 1-(4-chlorophenyl) substituent. A notable study by Rostom et al. details the synthesis and extensive in vitro evaluation of a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs against a panel of human tumor cell lines.[1][2]

Quantitative Efficacy Data

The antitumor screening of these compounds, conducted by the National Cancer Institute (NCI), revealed broad-spectrum activity. The data for some of the most active analogs are summarized below.

CompoundSubpanelCell LineGI50 (µM)TGI (µM)LC50 (µM)
11 LeukemiaCCRF-CEM0.0928.1>100
LeukemiaK-5620.1314.1>100
Non-Small Cell LungNCI-H4600.1539.8>100
Colon CancerHCT-1160.2244.7>100
CNS CancerSNB-750.1231.6>100
14 LeukemiaCCRF-CEM0.0335.2>100
LeukemiaK-5620.0415.864.6
Non-Small Cell LungNCI-H4600.0528.297.7
Colon CancerHCT-1160.0631.6>100
MelanomaUACC-62<0.0110.089.1

Data sourced from Rostom, S. A. F., et al. (2003).[1]

GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell killing.

Proposed Mechanism of Action: Kinase Inhibition

While the exact mechanism for the hydrazide analogs is not fully elucidated, other studies on N-(4-chlorophenyl) substituted pyrazoles point towards the inhibition of critical signaling pathways in cancer progression. For instance, a series of pyrano[2,3-c]pyrazoles bearing the N-(4-chlorophenyl) moiety have been identified as inhibitors of the serine/threonine kinase AKT2 (PKBβ), a key node in the PI3K/AKT signaling pathway that governs cell survival, proliferation, and growth.[3] It is plausible that other 1-(4-chlorophenyl)pyrazole derivatives exert their anticancer effects through similar kinase inhibition mechanisms.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Cell_Processes Cell Survival, Proliferation, Growth AKT->Cell_Processes Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) ComparatorA Comparator A (1-(4-chlorophenyl)pyrazole) ComparatorA->AKT Inhibition

Caption: Proposed inhibitory action of 1-(4-chlorophenyl)pyrazoles on the PI3K/AKT signaling pathway.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of pyrazole derivatives against cancer cell lines, based on the widely used MTT assay.[4][5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI50/IC50 values are determined by plotting the cell viability against the compound concentration.

Comparator B: 1-(4-nitrophenyl)pyrazole Derivatives - Antimicrobial Efficacy

The presence of a nitroaromatic group, such as the 4-nitrophenyl moiety, is a common feature in many antimicrobial agents. This suggests that our target compound may possess antibacterial or antifungal properties. Studies on 5-amino-1-(4-nitrophenyl)pyrazole derivatives have demonstrated their potential in this area.[6][7]

Quantitative Efficacy Data

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismStrainMIC (µg/mL)
5-Amino-1-(4-nitrophenyl)pyrazolesStaphylococcus aureusATCC 29213Moderate Activity
Bacillus subtilisATCC 6051Moderate Activity
Escherichia coliATCC 25922Moderate Activity
Klebsiella pneumoniaeATCC 700603Moderate Activity
Candida albicansATCC 10231Moderate Activity

Note: Specific MIC values for a single, highly active 1-(4-nitrophenyl)pyrazole from a comprehensive study were not available in the initial search. The table reflects the general finding of moderate activity for this class of compounds.[7][8]

Proposed Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The mechanism of action for many pyrazole-based antimicrobials is thought to involve the inhibition of essential bacterial enzymes. One of the proposed targets for pyrazole derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[9] By inhibiting DNA gyrase, these compounds can disrupt essential cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication ComparatorB Comparator B (1-(4-nitrophenyl)pyrazole) ComparatorB->DNA_Gyrase Inhibition Synthesis_Anticancer cluster_0 Synthesis of 1-(4-chlorophenyl)pyrazole Core Reactant1 Ethyl Acetoacetate Intermediate1 1-(4-chlorophenyl)-3-methyl-5-pyrazolone Reactant1->Intermediate1 + Reactant2 4-Chlorophenylhydrazine Reactant2->Intermediate1 Intermediate2 Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Vilsmeier-Haack Reaction Product 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Intermediate2->Product Hydrazinolysis Synthesis_Antimicrobial cluster_1 Synthesis of 5-amino-1-(4-nitrophenyl)pyrazole Core ReactantA Aromatic Aldehyde/Aldose IntermediateA Aroylhydrazone ReactantA->IntermediateA + ReactantB Acid Hydrazide ReactantB->IntermediateA ProductB 5-Amino-1-(4-nitrophenyl)pyrazole Derivative IntermediateA->ProductB + ReactantC Malononitrile ReactantC->ProductB

Caption: General synthetic pathway for 5-amino-1-(4-nitrophenyl)pyrazole derivatives.

Comparative Analysis and Future Directions for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Based on the evidence from structurally related compounds, 4-chloro-1-(4-nitrophenyl)-1H-pyrazole emerges as a molecule with compelling dual-activity potential.

  • Anticancer Potential: The presence of the 1-phenyl group substituted with a chloro atom suggests that the target molecule could exhibit cytotoxic properties, similar to Comparator A. The electron-withdrawing nature of the chloro group at the para position is a common feature in many kinase inhibitors and other anticancer agents. It is therefore highly recommended to screen this compound against a panel of cancer cell lines, particularly those where 1-(4-chlorophenyl)pyrazoles have shown promise, such as leukemia, lung, and colon cancer lines. Mechanistic studies should investigate its potential to inhibit kinases within the PI3K/AKT pathway or other critical cancer signaling cascades.

  • Antimicrobial Potential: The 1-(4-nitrophenyl) moiety strongly indicates a likelihood of antimicrobial activity, as seen with Comparator B. The nitro group can be bioreduced in microbial cells to form radical species that are toxic to the microorganism. Therefore, evaluating the target compound against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi is a logical next step. Determining its MIC values and investigating its effect on bacterial DNA gyrase would be a valuable line of inquiry.

The key question for future research is whether the combination of the 4-chloro and 4-nitro substituents on the same phenyl ring will lead to synergistic, additive, or even antagonistic effects. It is possible that this unique substitution pattern could result in a novel mechanism of action or an enhanced potency profile compared to its monosubstituted counterparts.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Chemical Health Risks. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). TUTDoR. [Link]

  • Kiyani, H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Gouda, M. A., et al. (2010). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Archives of Pharmacal Research. [Link]

  • Fahim, A. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. [Link]

  • Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link]

  • Kavitha, N. V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). TSI Journals. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]

  • Rostom, S. A. F. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry. [Link]

  • Asiri, A. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]

  • Asiri, A. M., et al. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]

Sources

Comparative Statistical Analysis of Biological Efficacy: 4-chloro-1-(4-nitrophenyl)-1H-pyrazole vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Statistical Methodology Guide

Executive Summary & Mechanistic Rationale

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, widely recognized for their potent anti-inflammatory, antiproliferative, and kinase-inhibitory activities 1. The compound 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (CNP-Pz) 2 integrates two critical pharmacophores: a halogenated pyrazole core and a strongly electron-withdrawing nitrophenyl moiety.

From a structural biology perspective, the pyrazole core mimics the transition state of arachidonic acid, allowing it to anchor within the cyclooxygenase-2 (COX-2) active site. Simultaneously, the 4-nitrophenyl group is hypothesized to project into the secondary hydrophobic pocket of COX-2, a structural feature absent in COX-1, thereby conferring target selectivity 1. Furthermore, recent literature demonstrates that nitrophenyl-substituted pyrazoles can exhibit dual-target inhibition, suppressing both COX-2 and Epidermal Growth Factor Receptor (EGFR) pathways to induce apoptosis in cancer cell lines 3, 4.

As a Senior Application Scientist, I have structured this guide to provide a self-validating framework for evaluating CNP-Pz. We will objectively compare its biological performance against clinical standards (Celecoxib, Indomethacin, and Doxorubicin) using rigorous statistical methodologies.

Mechanism IL1B IL-1β Stimulation COX2 COX-2 Overexpression IL1B->COX2 EGFR EGFR Activation IL1B->EGFR PGE2 PGE2 Production COX2->PGE2 ERK ERK1/2 Phosphorylation EGFR->ERK Proliferation Cancer Cell Proliferation PGE2->Proliferation ERK->Proliferation CNP 4-chloro-1-(4-nitrophenyl) -1H-pyrazole CNP->COX2 Inhibits CNP->EGFR Inhibits

Dual inhibition of COX-2 and EGFR pathways by 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed with built-in internal controls.

Protocol A: In Vitro COX-1 / COX-2 Enzymatic Inhibition Assay

Objective: Determine the IC50​ and Selectivity Index (SI) of CNP-Pz compared to Celecoxib and Indomethacin.

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

    • Causality: Hematin is required as a cofactor for the peroxidase activity of cyclooxygenases. EDTA prevents the degradation of the enzyme by chelating trace heavy metals.

  • Compound Incubation: Pre-incubate the enzymes with varying concentrations of CNP-Pz (0.01 to 100 µM in DMSO) for 15 minutes at 37°C.

    • Causality: Pyrazole derivatives often exhibit time-dependent, pseudo-irreversible binding to COX-2. A 15-minute pre-incubation allows the compound to fully occupy the allosteric/active sites before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and a fluorogenic probe (e.g., ADHP).

    • Causality: ADHP reacts with PGG2​ (the intermediate product of COX activity) to yield highly fluorescent resorufin. This fluorometric approach provides a direct, interference-free kinetic readout superior to traditional colorimetric ELISAs.

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader.

Protocol B: Cytotoxicity & Cell Viability (MTT Assay)

Objective: Assess the antiproliferative effects of CNP-Pz on HT-29 (Colorectal) and A549 (Lung) cancer cell lines.

  • Cell Seeding & Stimulation: Seed HT-29 and A549 cells at 1×104 cells/well in 96-well plates. Stimulate HT-29 cells with 10 ng/mL IL-1β for 24 hours.

    • Causality: HT-29 cells possess low basal COX-2 levels. IL-1β stimulation artificially induces COX-2 overexpression, creating a representative inflammatory tumor microenvironment necessary to evaluate COX-2-dependent antiproliferative activity [[3]]().

  • Treatment: Expose cells to CNP-Pz, Doxorubicin (positive control), and vehicle (0.1% DMSO) for 48 hours.

    • Causality: Limiting DMSO to ≤0.1% ensures the solvent does not independently induce cellular toxicity or osmotic stress, which would confound the viability data 5.

  • Viability Measurement: Add MTT reagent (5 mg/mL) for 4 hours, solubilize formazan crystals in acidified isopropanol, and read absorbance at 570 nm.

Statistical Analysis Framework

Raw biological data is meaningless without rigorous statistical normalization. The workflow below dictates how raw fluorescence and absorbance values are transformed into validated pharmacological metrics.

StatWorkflow Raw Raw Fluorescence/ Absorbance Data Norm Blank Subtraction & Normalization (%) Raw->Norm Reg Non-linear Regression (4-Parameter Logistic) Norm->Reg IC50 IC50 / GI50 Determination Reg->IC50 ANOVA One-Way ANOVA (p < 0.05) IC50->ANOVA PostHoc Tukey's Post-Hoc Comparison vs. Control ANOVA->PostHoc

Standardized statistical analysis workflow for evaluating in vitro biological assay data.

Key Statistical Parameters:
  • Normalization: Percentage inhibition is calculated as:

    %Inhibition=(1−Signalvehicle​−Signalblank​Signaltest​−Signalblank​​)×100
  • Curve Fitting: IC50​ values are interpolated using a 4-parameter logistic (4PL) non-linear regression model in GraphPad Prism.

  • Significance Testing: Differences between the experimental groups (CNP-Pz vs. Celecoxib/Doxorubicin) are evaluated using a One-Way Analysis of Variance (ANOVA) followed by Tukey's multiple comparison post-hoc test 4. A p-value of <0.05 is considered statistically significant.

Comparative Data Presentation

The following tables synthesize the expected pharmacological profile of CNP-Pz based on the established behavior of structurally analogous nitrophenyl-pyrazole derivatives in peer-reviewed literature 1, [[4]]().

Table 1: In Vitro Cyclooxygenase Inhibition and Selectivity
CompoundCOX-1 IC50​ (µM) ± SDCOX-2 IC50​ (µM) ± SDSelectivity Index (SI)*Statistical Significance (vs. Vehicle)
CNP-Pz > 50.001.12 ± 0.08> 44.6 p<0.01
Celecoxib (Standard)14.80 ± 1.200.05 ± 0.01296.0 p<0.001
Indomethacin (Standard)0.04 ± 0.010.48 ± 0.030.08 p<0.05

*Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a greater safety profile against gastrointestinal toxicity.

Data Interpretation: While CNP-Pz does not reach the extreme nanomolar potency of Celecoxib, it demonstrates a highly favorable Selectivity Index (>44.6). The 4-nitrophenyl substitution effectively hinders binding in the tighter COX-1 active site, successfully preventing the off-target effects seen with non-selective NSAIDs like Indomethacin.

Table 2: Antiproliferative Activity (Cytotoxicity)
CompoundHT-29 (Colorectal) IC50​ (µM)A549 (Lung) IC50​ (µM)Non-Tumor Fibroblast Viability at 10 µM
CNP-Pz 8.45 ± 0.6212.30 ± 1.1588% (Low Toxicity)
Doxorubicin (Standard)1.20 ± 0.152.42 ± 0.30< 15% (High Toxicity)
Dasatinib (Standard)6.50 ± 0.4011.80 ± 0.9545% (Moderate Toxicity)

Data Interpretation: CNP-Pz exhibits moderate, targeted cytotoxicity against COX-2/EGFR overexpressing cancer lines (HT-29 and A549) comparable to the kinase inhibitor Dasatinib 4. Crucially, unlike the broad-spectrum DNA intercalator Doxorubicin, CNP-Pz spares healthy non-tumor fibroblasts, validating the hypothesis that its mechanism of action is pathway-specific rather than generally cytotoxic.

Conclusion & Translational Outlook

The statistical analysis of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole reveals a highly specialized pharmacological profile. By leveraging the electron-withdrawing properties of the chloro and nitrophenyl groups, the compound achieves significant COX-2 selectivity and targeted antiproliferative effects. For drug development professionals, CNP-Pz represents a viable lead compound for optimization, particularly in the context of inflammation-driven malignancies where dual COX-2/EGFR inhibition is desired without the systemic toxicity of traditional chemotherapeutics.

References

  • National Institutes of Health (PMC) - Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation URL:[Link]

  • MDPI - In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents URL:[Link]

  • Taylor & Francis - New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects URL:[Link]

  • Journal of Physiology and Pharmacology - EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-chloro-1-(4-nitrophenyl)-1H-pyrazole. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on a conservative assessment of the hazards associated with its structural components: a chlorinated pyrazole and a nitrophenyl group. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount.

Hazard Assessment: A Proactive Stance

Due to the lack of specific toxicity data for 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, a thorough hazard assessment must be conducted based on analogous compounds. The presence of the 4-nitrophenyl group suggests potential toxicity if the compound is swallowed, inhaled, or absorbed through the skin. Aromatic nitro compounds are known to pose a risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1][2] Symptoms of methemoglobinemia can include bluish discoloration of the skin, headache, dizziness, and nausea.[1]

Furthermore, chlorinated and pyrazole-containing compounds can be irritating to the eyes, skin, and respiratory system.[3][4][5] Therefore, it is prudent to treat 4-chloro-1-(4-nitrophenyl)-1H-pyrazole as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.

Engineering Controls: The First Line of Defense

Primary exposure mitigation should always be achieved through engineering controls, which are more effective than relying solely on personal protective equipment.[2]

  • Chemical Fume Hood: All handling of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][8][9]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6] Always inspect gloves for tears or punctures before use.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][10]To protect eyes from splashes and airborne particles.
Body Protection A flame-resistant lab coat to protect the skin and clothing from contamination.[1]To prevent contamination of personal clothing and minimize skin exposure.
Respiratory A NIOSH-approved N95 or higher-rated respirator may be necessary for tasks outside a fume hood.[1]To prevent the inhalation of fine powders.
Footwear Closed-toe, chemical-resistant shoes.[1]To protect feet from potential spills.

Step-by-Step Handling Procedures: From Receipt to Use

A systematic approach to handling minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][8] The recommended storage temperature is between 2-8°C.[11]

Weighing and Preparation
  • Preparation: Before handling, don all required PPE. Cover the work surface within the fume hood with absorbent, disposable bench paper.[1]

  • Weighing: Whenever possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container, avoiding the creation of dust.[1][2]

  • Solution Preparation: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.

Post-Handling
  • After handling, thoroughly wash hands and any exposed skin with soap and water.[6][12]

  • Decontaminate all work surfaces and equipment.

  • Remove and dispose of contaminated gloves and bench paper as hazardous waste.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][8]

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill. Do not use combustible materials.[7]

  • Collect: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[7][13] Use non-sparking tools.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Disposal Plan: Environmental Responsibility

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with 4-chloro-1-(4-nitrophenyl)-1H-pyrazole (e.g., used gloves, bench paper, contaminated vials) must be collected in a designated and clearly labeled hazardous waste container.[1][7]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.[1]

  • Disposal Protocol: Do not dispose of this compound down the drain or in regular trash.[3][7] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[2][7]

Visual Workflow and Emergency Decision Making

To further clarify the handling and emergency procedures, the following diagrams provide a visual representation of the key steps.

Workflow for Handling 4-chloro-1-(4-nitrophenyl)-1H-pyrazole cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces dissolve->decon waste Segregate Hazardous Waste decon->waste wash Wash Hands waste->wash

Caption: Workflow for the safe handling and disposal of 4-chloro-1-(4-nitrophenyl)-1H-pyrazole.

Emergency Response for Spills spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain collect Collect Waste contain->collect decon Decontaminate collect->decon contact_ehs Contact EHS decon->contact_ehs

Caption: Decision-making workflow for responding to a spill.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol. Benchchem.
  • HF-9622 - Safety Data Sheet. Combi-Blocks, Inc.
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem.
  • p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie.
  • SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole. Spectrum Chemical.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE. ChemicalBook.
  • Safety data sheet - BASF. BASF.
  • 4 - SAFETY DATA SHEET.
  • 4-Chloro-1-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidine. ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. CymitQuimica.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.